1,2-Bis(diphenylarsino)ethane
Description
Properties
IUPAC Name |
2-diphenylarsanylethyl(diphenyl)arsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24As2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEXNMSXAVGEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](CC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24As2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196126 | |
| Record name | Arsine, ethylenebis(diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-24-7 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1-diphenylarsine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenebis(diphenylarsine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, ethylenebis(diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(diphenylarsine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEBIS(DIPHENYLARSINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N725Z8Y6Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(diphenylarsino)ethane (dpae)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Chelating Arsine Ligands
In the landscape of coordination chemistry and catalysis, the bidentate ligand 1,2-bis(diphenylarsino)ethane, commonly known as dpae, holds a significant, albeit specialized, position. While its phosphine analogue, dppe, has seen broader application, the unique electronic and steric properties of dpae offer distinct advantages in stabilizing various oxidation states of transition metals and influencing the reactivity of their complexes. This guide, intended for researchers and professionals in chemistry and drug development, provides a comprehensive overview of the synthesis, characterization, and safe handling of this important organoarsenic compound. By delving into the causality behind experimental choices and grounding protocols in established literature, this document aims to serve as a practical and authoritative resource.
I. The Synthetic Pathway to this compound: A Nucleophilic Substitution Approach
The most common and effective method for the synthesis of this compound (dpae) mirrors the well-established route for its phosphine counterpart, 1,2-bis(diphenylphosphino)ethane (dppe).[1][2] The core of this synthesis is a nucleophilic substitution reaction between an alkali metal diphenylarsenide and a 1,2-dihaloethane, typically 1,2-dichloroethane.[1]
A. Generation of the Diphenylarsenide Nucleophile
The first critical step is the formation of the highly reactive diphenylarsenide anion (Ph₂As⁻). This is typically achieved by the reductive cleavage of a triphenylarsine (Ph₃As) precursor with an alkali metal, such as sodium or lithium, in a suitable solvent. The reaction with sodium in liquid ammonia is a classic and effective method.
Reaction: Ph₃As + 2 Na → NaAsPh₂ + NaPh
The formation of the deep red color of the sodium diphenylarsenide solution provides a visual indication of the successful generation of the nucleophile. The choice of liquid ammonia as a solvent is strategic; its low boiling point facilitates its removal at the end of the reaction, and it is an excellent solvent for alkali metals and the resulting organometallic species.
B. The SN2 Reaction: Formation of the Ethane Bridge
Once the sodium diphenylarsenide is prepared, it is reacted with 1,2-dichloroethane in a classic SN2 reaction.[1] The diphenylarsenide anion acts as a potent nucleophile, displacing the chloride leaving groups on the ethane backbone.
Reaction: 2 NaAsPh₂ + ClCH₂CH₂Cl → Ph₂AsCH₂CH₂AsPh₂ + 2 NaCl
This reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. The choice of 1,2-dichloroethane as the electrophile is based on its commercial availability and appropriate reactivity.
C. Detailed Experimental Protocol
The following protocol is a synthesis of best practices derived from analogous preparations of diarsine and diphosphine ligands.[3][4] Extreme caution is advised due to the highly toxic and air-sensitive nature of the reagents and products. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
Triphenylarsine (Ph₃As)
-
Sodium metal
-
Liquid ammonia (condensed fresh)
-
1,2-Dichloroethane (ClCH₂CH₂Cl), dried and distilled
-
Degassed, anhydrous diethyl ether or tetrahydrofuran (THF)
-
Degassed, anhydrous ethanol
-
Degassed water
Procedure:
-
Preparation of Sodium Diphenylarsenide: In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 100 mL of ammonia. To the liquid ammonia at -78 °C, add small, freshly cut pieces of sodium metal until a persistent blue color is obtained. Then, add triphenylarsine in small portions with stirring until the blue color is discharged and a deep red solution is formed.
-
Reaction with 1,2-Dichloroethane: To the freshly prepared solution of sodium diphenylarsenide, add a solution of 1,2-dichloroethane in anhydrous diethyl ether or THF dropwise with vigorous stirring. The reaction is exothermic and should be maintained at low temperature. The disappearance of the red color indicates the consumption of the diphenylarsenide.
-
Workup and Isolation: After the addition is complete, allow the ammonia to evaporate overnight under a stream of inert gas. To the remaining solid residue, cautiously add degassed ethanol to quench any unreacted sodium, followed by the addition of degassed water to dissolve the sodium chloride byproduct.
-
Purification: The crude dpae, which is a white solid, can be collected by filtration, washed with degassed water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hot ethanol or a toluene/hexane mixture.
Typical Yields: While yields can vary depending on the scale and purity of the reagents, yields in the range of 60-80% have been reported for analogous diphosphine syntheses.[5]
| Property | Value |
| CAS Number | 4431-24-7[6] |
| Molecular Formula | C₂₆H₂₄As₂ |
| Molecular Weight | 486.32 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~135-138 °C (decomposes) |
| Solubility | Soluble in aromatic hydrocarbons, chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |
II. Comprehensive Characterization of dpae
Thorough characterization of the synthesized dpae is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of dpae in solution.
-
¹H NMR: The proton NMR spectrum of dpae is expected to show two main sets of signals. The protons of the phenyl groups will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The four protons of the ethylene bridge (-CH₂CH₂-) will give rise to a singlet or a narrow multiplet in the aliphatic region (typically δ 2.0-2.5 ppm). The integration of these signals should correspond to a 20:4 ratio (phenyl:ethylene).
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The phenyl carbons will exhibit several resonances in the aromatic region (δ 128-140 ppm). The two equivalent carbons of the ethylene bridge will show a single resonance in the aliphatic region (δ ~25-30 ppm).
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of dpae and to gain insight into its fragmentation pattern. Electron impact (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of dpae. Fragmentation may involve the loss of phenyl groups or cleavage of the arsenic-carbon bonds.
C. X-ray Crystallography
III. Safety and Handling of Organoarsenic Compounds
A Self-Validating System of Precaution
Organoarsenic compounds, including dpae and its precursors, are highly toxic and should be handled with extreme care.[9] A robust safety protocol is not merely a list of rules but a self-validating system that ensures minimal exposure and safe disposal.
Core Safety Directives:
-
Designated Work Area: All work with organoarsenic compounds must be conducted in a well-ventilated fume hood designated for this purpose.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields. For handling larger quantities or when there is a risk of aerosol formation, a face shield and a respirator with an appropriate cartridge for organic vapors and arsenic may be necessary.
-
Inert Atmosphere Techniques: Due to the air-sensitivity of the intermediates and the final product, all manipulations should be performed under an inert atmosphere.
-
Waste Disposal: All contaminated glassware, PPE, and chemical waste must be collected in designated, sealed containers and disposed of as hazardous waste in accordance with institutional and national regulations.
-
Emergency Procedures: An emergency plan should be in place, including the location of safety showers, eyewash stations, and first aid supplies. All personnel should be trained on the specific hazards of organoarsenic compounds and the appropriate emergency response.
IV. Applications in Coordination Chemistry and Beyond
The primary application of dpae is as a bidentate ligand in coordination chemistry.[3] Its ability to form stable chelate rings with a wide range of transition metals makes it a valuable component in the design of catalysts and functional materials. The electronic properties of the arsenic donor atoms, being softer and more polarizable than phosphorus, can lead to unique reactivity in the resulting metal complexes. While less explored than their phosphine counterparts, dpae complexes have shown promise in areas such as catalysis and materials science.[4][10]
V. Conclusion: A Versatile Ligand with Untapped Potential
This compound is a versatile and important ligand in the toolbox of the coordination chemist. Its synthesis, while requiring careful handling of hazardous materials, is straightforward and based on well-established chemical principles. Thorough characterization is essential to ensure the quality of the ligand for subsequent applications. As the demand for novel catalysts and materials with tailored electronic and steric properties continues to grow, the unique attributes of dpae and other organoarsenic ligands are likely to attract renewed interest, opening up new avenues of research and development.
References
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Champness, N. R., Levason, W., Oldroyd, R. D., & Preece, S. R. (1994). Spectroscopic and Structural Characterization of Diphosphine and Diarsine Complexes of Iron(III) Iodide. Inorganic Chemistry, 33(18), 4015–4016. [Link]
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Champness, N. R., Frampton, C. S., Levason, W., & Preece, S. R. (1996). Synthesis, spectroscopic and electrochemical studies of iodo complexes of osmium(II), (III) and (IV) with phosphorus, arsenic and antimony donor ligands. Inorganica Chimica Acta, 244(1), 65-72. [Link]
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Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved from [Link]
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Wikipedia. (2023, November 28). 1,2-Bis(diphenylphosphino)ethane. In Wikipedia. Retrieved from [Link]
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Cloke, F. G. N., et al. (2005). Synthesis, characterization and coordination chemistry of a macrocyclic ligand containing arsenic donors. Dalton Transactions, (3), 452-459. [Link]
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Levason, W., Matthews, M. L., Patel, B., Reid, G., & Webster, M. (2023). Synthesis, spectroscopic and structural properties of Sn(ii) and Pb(ii) triflate complexes with soft phosphine and arsine coordination. Dalton Transactions, 52(7), 2149-2161. [Link]
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Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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Ito, Y., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13(1), 7034. [Link]
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Khokhar, A. R., Xu, Q. Y., & Siddik, Z. H. (1990). Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. Journal of Inorganic Biochemistry, 39(2), 117–123. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
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Minato, M., et al. (2021). Structure of [1,2-bis(diphenylphosphino)ethane]di(phenylthio)palladium(II). ResearchGate. [Link]
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NSK. (2023, December 8). List of NSK Environmentally Harmful Substances (Ver. 7.4). [Link]
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PubChem. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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KOHOKU KOGYO. (2024, March 6). Specified Chemical Substances List. [Link]
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Khokhar, A. R., Xu, Q. Y., & Siddik, Z. H. (1990). Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. Journal of Inorganic Biochemistry, 39(2), 117–123. [Link]
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KOHOKU KOGYO. (2024, March 6). Specified Chemical Substances List. [Link]
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Chemistry For Everyone. (2025, June 1). How Do You Prepare Samples For Spectroscopy? [Video]. YouTube. [Link]
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Coles, S. J., et al. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 17(3), 3257–3272. [Link]
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Wang, H., et al. (2020). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganic Chemistry, 59(17), 12345–12353. [Link]
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Berners-Price, S. J., et al. (1984). Stable gold(I) complexes with chelate rings: solution studies of bis(phosphino)ethane complexes and X-ray crystal structure of bis[1,2-bis(diphenylphosphino)ethane]gold(I) hexafluoroantimonate–acetone (1/1). Journal of the Chemical Society, Dalton Transactions, (5), 969-974. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(diphenylarsino)ethane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(diphenylarsino)ethane, commonly referred to as dpae or diars, is a bidentate organoarsenic ligand. While its phosphine analogue, 1,2-bis(diphenylphosphino)ethane (dppe), is a cornerstone of coordination chemistry and catalysis, dpae remains significantly less characterized. This technical guide provides a comprehensive overview of the known physicochemical properties of dpae, placed in the context of its better-understood counterpart, dppe. By leveraging established periodic trends and the principles of organometallic chemistry, this document offers a predictive framework for the synthesis, structure, and reactivity of dpae, empowering researchers to explore its potential in catalysis and materials science.
Introduction to Organoarsenic Ligands
Organoarsenic chemistry encompasses compounds containing a carbon-arsenic bond.[1] Tertiary arsines (R₃As), like their phosphine counterparts, are soft ligands that are effective in stabilizing transition metals in low oxidation states.[2] The larger atomic radius and more diffuse orbitals of arsenic compared to phosphorus lead to distinct electronic and steric properties in the resulting metal complexes.[2][3] Generally, arsine ligands are considered weaker σ-donors and π-acceptors than analogous phosphines.[4] This modulation of the electronic properties of the metal center can, in turn, influence the reactivity and selectivity of catalytic processes.[3] Despite their potential, the development of arsine ligands has been hampered by the toxicity associated with arsenic compounds.[5][6]
The Benchmark: 1,2-Bis(diphenylphosphino)ethane (dppe)
A thorough understanding of dppe is crucial for appreciating the nuances of dpae. Dppe is a white, air-stable solid that is soluble in many organic solvents.[1][5] Its widespread use stems from its ability to form stable five-membered chelate rings with a wide variety of transition metals.[7]
Synthesis and Properties of dppe
The synthesis of dppe is typically achieved through the reaction of sodium diphenylphosphide with 1,2-dichloroethane.[7]
Table 1: Key Physicochemical Properties of dppe
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₄P₂ | [8] |
| Molecular Weight | 398.42 g/mol | [9] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 137-142 °C | [9] |
| Solubility | Soluble in dichloromethane and toluene | [5] |
Structural and Spectroscopic Data of dppe
The crystal structure of dppe has been extensively studied.[10] Spectroscopic techniques such as ³¹P and ¹H NMR are routinely used for its characterization.[11][12]
This compound (dpae): The Arsenic Analogue
Information on the physicochemical properties of dpae is notably scarce in the literature compared to dppe. However, based on the established principles of organoarsenic chemistry and periodic trends, we can infer many of its key characteristics.
Synthesis of dpae
The synthesis of dpae is expected to follow a similar pathway to that of dppe, involving the reaction of an alkali metal diphenylarsenide with a 1,2-dihaloethane. The generalized reaction is as follows:
2 M[As(C₆H₅)₂] + X-CH₂CH₂-X → (C₆H₅)₂As-CH₂CH₂-As(C₆H₅)₂ + 2 MX (where M = an alkali metal and X = a halogen)
This reaction must be carried out under inert conditions to prevent oxidation of the highly nucleophilic diphenylarsenide intermediate.
Experimental Protocol: Synthesis of this compound (dpae) (Generalized)
Objective: To synthesize this compound from a diphenylarsine precursor.
Methodology:
-
Preparation of Diphenylarsenide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylarsine chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Reduction: Add a stoichiometric amount of an alkali metal reducing agent (e.g., sodium or lithium) in small portions. The reaction progress can be monitored by a color change, indicating the formation of the diphenylarsenide anion.
-
Alkylation: To the resulting solution of the alkali metal diphenylarsenide, slowly add a solution of 1,2-dichloroethane or 1,2-dibromoethane in the same anhydrous solvent.
-
Work-up: After the reaction is complete, quench the reaction mixture with degassed water. Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Structural and Electronic Properties: A Comparative Perspective
The molecular structure of dpae is anticipated to be analogous to dppe, with two diphenylarsino groups linked by an ethane bridge.
Caption: Molecular structure of this compound (dpae).
Key differences in the structural and electronic properties between dpae and dppe are expected to arise from the fundamental differences between arsenic and phosphorus:
-
Bond Lengths: The C-As and M-As bonds (where M is a metal) in dpae complexes will be longer than the corresponding C-P and M-P bonds in dppe complexes due to the larger atomic radius of arsenic.[2]
-
Bond Angles: The C-As-C and C-As-M bond angles in dpae are likely to be smaller than the analogous angles in dppe, a consequence of the greater p-character in the bonding orbitals of arsenic.
-
Donor Strength: As arsenic is less electronegative than phosphorus, tertiary arsines are generally weaker σ-donors than their phosphine counterparts. This can lead to more labile metal-ligand bonds in dpae complexes.[4]
-
π-Acidity: The π-acceptor capabilities of arsines are also considered to be weaker than those of phosphines. This is due to the larger and more diffuse nature of the arsenic d-orbitals, which results in less effective overlap with metal d-orbitals.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum of dpae is expected to show a multiplet for the phenyl protons and a characteristic signal for the ethylene bridge protons. The chemical shift of the ethylene protons in dpae may differ slightly from that in dppe due to the different electronic environment created by the arsenic atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the phenyl carbons and the ethylene bridge carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of dpae will be dominated by the vibrational modes of the phenyl groups and the aliphatic ethane backbone.
Thermal Stability and Reactivity
The thermal stability of organometallic complexes is influenced by the strength of the metal-ligand bond.[13] Given that M-As bonds are generally weaker than M-P bonds, it is plausible that dpae complexes may exhibit lower thermal stability compared to their dppe analogues.
Tertiary arsines are also susceptible to oxidation, although they are generally more resistant to oxidation than tertiary phosphines.[2] This increased resistance to oxidation can be an advantage in catalytic reactions performed under aerobic conditions.[3]
Solubility
The solubility of dpae is expected to be similar to that of dppe, with good solubility in common organic solvents such as chlorinated hydrocarbons, aromatic hydrocarbons, and ethers, and poor solubility in water and alkanes. The solubility of metal complexes of dpae will be dependent on the nature of the metal and any other ligands present.[14][15][16]
Coordination Chemistry and Applications
The primary application of dpae, like dppe, is as a bidentate ligand in coordination chemistry and homogeneous catalysis. The formation of a stable five-membered chelate ring is a key feature of its coordination behavior. The different steric and electronic properties of dpae compared to dppe can lead to differences in the catalytic activity and selectivity of their metal complexes. For instance, the larger size of arsenic may favor different coordination geometries or provide a more open coordination sphere for substrate binding. The weaker donor strength of the arsine moieties can render the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles.
Safety and Handling
Organoarsenic compounds should be handled with extreme caution due to their potential toxicity.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Waste containing arsenic compounds must be disposed of according to institutional and national regulations.
Conclusion
This compound is a ligand with the potential to offer unique electronic and steric properties in coordination chemistry and catalysis. While a comprehensive experimental dataset for dpae is currently lacking, a comparative analysis with its well-studied phosphine analogue, dppe, provides a valuable framework for predicting its behavior. The key differences, stemming from the larger size and lower electronegativity of arsenic, are expected to manifest in longer bond lengths, different bond angles, and altered donor-acceptor properties. These differences may be advantageously exploited in the design of novel catalysts and functional materials. Further experimental investigation into the physicochemical properties of dpae is warranted to fully unlock its potential.
References
- Carmichael, C. D., & Fryzuk, M. D. (2004). Synthesis, characterization and coordination chemistry of a macrocyclic ligand containing arsenic donors. Dalton Transactions, (24), 4153–4160.
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An In-Depth Technical Guide to 1,2-Bis(diphenylarsino)ethane (dpae): Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the bidentate arsine ligand, 1,2-Bis(diphenylarsino)ethane (dpae).
Introduction
This compound, commonly abbreviated as dpae, is a bidentate organoarsenic ligand with the chemical formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂. As a heavier pnictogen analog of the well-known phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe), dpae has garnered interest in coordination chemistry and catalysis. Its distinct electronic and steric properties, stemming from the larger atomic radius and different electronegativity of arsenic compared to phosphorus, allow for the formation of unique metal complexes with potentially novel reactivity. This guide provides a comprehensive overview of the nomenclature, synthesis, properties, and applications of dpae, with a focus on practical insights for laboratory use.
Nomenclature and CAS Number
Proper identification of chemical compounds is crucial for scientific communication and safety. The systematic and common nomenclature for this compound are as follows:
| Identifier | Value |
| CAS Number | 4431-24-7[1] |
| IUPAC Name | Ethane-1,2-diylbis(diphenylarsane) |
| Common Name | This compound |
| Abbreviation | dpae |
| Synonyms | Ethylenebis(diphenylarsine)[1] |
Synthesis of this compound (dpae)
The synthesis of dpae can be achieved through several methods. The classical approach, first described by Chatt and Mann in 1939, involves the reaction of a diphenylarsyl anion with a 1,2-dihaloethane.[2][3][4] Another viable route is the reduction of the corresponding diarsine oxide.
Synthesis via Diphenylarsyl Anion
This method is analogous to the synthesis of its phosphine counterpart, dppe. It involves the in-situ generation of a diphenylarsyl alkali metal salt, which then undergoes nucleophilic substitution with 1,2-dichloroethane.
Caution: This synthesis involves highly reactive and toxic reagents. It must be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood by personnel trained in handling organoarsenic compounds. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory.
-
Preparation of Diphenylarsyl Lithium:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place hexaphenylhexarsine ((C₆H₅)₆As₆).
-
Dissolve the hexaphenylhexarsine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath and slowly add a solution of phenyllithium (C₆H₅Li) in a suitable solvent (e.g., cyclohexane/ether) via the dropping funnel with continuous stirring. The reaction will result in the formation of diphenylarsyllithium ((C₆H₅)₂AsLi).
-
-
Reaction with 1,2-Dichloroethane:
-
Once the formation of diphenylarsyllithium is complete, slowly add a solution of 1,2-dichloroethane (ClCH₂CH₂Cl) in anhydrous THF to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and toluene.
-
Synthesis via Reduction of the Diarsine Oxide
An alternative route involves the reduction of 1,2-bis(diphenylarsine oxide)ethane. This can be a useful method if the diarsine oxide is more readily available.
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. This procedure must be carried out under a strictly inert atmosphere by experienced personnel.
-
Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a solid addition funnel, suspend 1,2-bis(diphenylarsine oxide)ethane in anhydrous THF.
-
-
Reduction:
-
Carefully add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours to drive the reduction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of ethyl acetate, followed by water and then a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude dpae by recrystallization as described in the previous method.
-
Physical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature. A summary of its key physical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄As₂ | [1] |
| Molecular Weight | 486.31 g/mol | [1] |
| Appearance | White crystals or powder | |
| Melting Point | 103-108 °C | [1] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of dpae exhibits characteristic bands for the phenyl groups and the aliphatic ethane bridge. The absence of a strong As=O stretching band (typically around 880 cm⁻¹) confirms the successful reduction if the diarsine oxide precursor was used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of dpae is characterized by two main regions. The aromatic region will show complex multiplets corresponding to the phenyl protons. The aliphatic region will display a signal for the ethylene bridge protons (-CH₂-CH₂-).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, as well as a signal for the ethylene carbons.
-
Coordination Chemistry and Applications
As a bidentate ligand, dpae forms stable chelate complexes with a variety of transition metals, including those from Group 10 (Nickel, Palladium, Platinum) and Group 11 (Copper, Silver, Gold). The coordination of dpae to a metal center creates a five-membered ring, which is a thermodynamically favorable arrangement.
The electronic and steric properties of dpae make it a valuable ligand in catalysis. The weaker σ-donating and π-accepting ability of the arsine donors compared to phosphine donors can influence the reactivity of the metal center. This can lead to different catalytic activities and selectivities compared to its dppe analog. While less common than dppe, dpae has been explored in various catalytic reactions, including cross-coupling reactions.
For instance, palladium complexes of dpae can be utilized as catalysts in Suzuki and Stille cross-coupling reactions for the formation of carbon-carbon bonds. The stability and solubility of these complexes in organic solvents make them suitable for homogeneous catalysis.
Safety and Handling
This compound is a toxic organoarsenic compound and must be handled with extreme care.
-
Toxicity: Organoarsenic compounds are known for their toxicity. Inhalation, ingestion, and skin contact should be strictly avoided.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or a glove box. Personal protective equipment, including chemical-resistant gloves (such as nitrile), a lab coat, and safety goggles, must be worn at all times.
-
Storage: Store dpae in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: All waste containing dpae, including contaminated labware and solvents, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable bidentate ligand with unique electronic and steric properties that distinguish it from its more common phosphine analog. While its use is less widespread, it offers opportunities for the development of novel metal complexes and catalytic systems. A thorough understanding of its synthesis, properties, and handling procedures is essential for its safe and effective use in research and development. This guide provides a foundational resource for scientists and professionals working with or considering the use of this intriguing organoarsenic compound.
References
- Chatt, J., & Mann, F. G. (1939). 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. Journal of the Chemical Society (Resumed), 610-615.
-
Royal Society of Chemistry. (n.d.). 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. Retrieved from [Link]
-
Sci-Hub. (n.d.). 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 139. The synthesis of ditertiary arsines. meso - and racemic forms of bis-4-covalent-arsenic compounds. Retrieved from [Link]
Sources
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- 2. 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Coordination Chemistry of 1,2-Bis(diphenylarsino)ethane (dpae)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Heavier Donor Ligand
In the vast field of coordination chemistry and homogeneous catalysis, the choice of ligand is a critical determinant of a metal complex's stability, reactivity, and selectivity. While phosphine ligands, particularly bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (dppe), have been extensively studied and utilized, their heavier congeners in Group 15 offer a unique electronic and steric landscape that remains comparatively underexplored.[1] This guide focuses on 1,2-bis(diphenylarsino)ethane (dpae) , the arsenic analogue of dppe.
Dpae, with the chemical formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂, presents an intriguing alternative to its phosphine counterpart. The fundamental differences between arsenic and phosphorus—such as atomic radius, electronegativity, and the diffuseness of valence orbitals—translate into distinct coordination properties. Arsenic-based ligands typically feature longer metal-ligand bonds and a more sterically open environment around the metal center.[1] Furthermore, arsines often exhibit weaker σ-donating ability and superior oxidative stability compared to phosphines, which can be advantageous in certain catalytic cycles, particularly those involving oxidative conditions.[1]
This guide provides a comprehensive overview of the synthesis, core properties, and coordination behavior of dpae. By drawing comparisons with the well-documented chemistry of dppe, we aim to provide researchers with the foundational knowledge and field-proven insights necessary to explore and harness the unique potential of dpae in catalyst development, materials science, and beyond.
PART 1: Synthesis and Properties of this compound (dpae)
Synthesis of the dpae Ligand
The synthesis of dpae is analogous to the well-established preparation of dppe, which involves the alkylation of an alkali metal diphenylphosphide.[2] The parallel route for dpae employs an alkali metal salt of diphenylarsine, typically generated in situ, which then undergoes a nucleophilic substitution reaction with a 1,2-dihaloethane.
The common precursor, diphenylarsine (Ph₂AsH), can be prepared by the reduction of triphenylarsine (Ph₃As) with an alkali metal (like sodium or lithium) in a suitable solvent such as liquid ammonia or THF, followed by hydrolysis. The subsequent steps involve the deprotonation of Ph₂AsH to form a diphenylarsenide salt (e.g., LiAsPh₂ or NaAsPh₂) and its reaction with 1,2-dichloroethane or 1,2-dibromoethane.
This synthesis must be conducted under strictly inert atmospheric conditions (e.g., using Schlenk line or glovebox techniques) as the intermediate diphenylarsenide salts and the final dpae product are highly sensitive to oxidation.
Electronic and Steric Properties: A Comparative View
The functional differences between dpae and dppe stem from the intrinsic properties of arsenic versus phosphorus. These differences are crucial when designing metal complexes for specific catalytic applications.
| Property | 1,2-Bis(diphenylphosphino)ethane (dppe) | This compound (dpae) | Causality & Implication |
| σ-Donating Ability | Stronger | Weaker | Arsenic is less electronegative but its larger size and more diffuse orbitals lead to poorer overlap with metal d-orbitals, resulting in weaker σ-donation. This can influence the electron density at the metal center.[1] |
| π-Accepting Ability | Moderate | Generally considered weaker | The energy of the σ* orbitals (As-C) is higher than that of P-C bonds, making π-backbonding from the metal less efficient. |
| Tolman Cone Angle | ~125° (for PPh₃ model) | ~128° (for AsPh₃ model) | The longer As-C bonds lead to a slightly larger cone angle, but the longer M-As bond can place the phenyl groups further from other ligands, creating a more sterically open environment at the metal.[1] |
| M-E Bond Length | Shorter (e.g., Pd-P ≈ 2.3 Å) | Longer (e.g., Pd-As ≈ 2.4 Å) | The larger covalent radius of arsenic results in longer and typically weaker metal-ligand bonds. This can increase ligand dissociation rates.[1] |
| Oxidative Stability | Susceptible to oxidation (P=O) | More resistant to oxidation | The As=O bond is thermodynamically less favorable than the P=O bond, rendering arsines more stable in oxidative environments, a key advantage in certain catalytic cycles.[1] |
Table 1: Comparative properties of dpae and its phosphine analogue, dppe. Note: Cone angles are based on monodentate analogues.
PART 2: Coordination Chemistry and Structural Analysis
The ethylene backbone of dpae provides the geometric flexibility for it to adopt several coordination modes, which dictates the structure and reactivity of the resulting metal complex.
Primary Coordination Modes: Chelating vs. Bridging
Like its phosphine counterpart, dpae can coordinate to one or more metal centers in different ways. The two most prevalent modes are:
-
Bidentate Chelation: Both arsenic atoms bind to a single metal center, forming a stable five-membered ring. This is the most common coordination mode, driven by the favorable entropic contribution of the chelate effect. The geometry of this chelate ring is defined by the As-M-As bite angle , which is a critical parameter influencing the overall geometry and catalytic activity of the complex. For dppe, this angle is typically around 86°.[3] Due to the longer M-As and As-C bonds in dpae complexes, the bite angle is expected to be slightly smaller to accommodate the five-membered ring.
-
Bidentate Bridging: The two arsenic atoms bind to two different metal centers. This mode is common in the formation of binuclear or polynuclear complexes and clusters. The flexible ethane linker allows the dpae ligand to span a considerable distance between metal centers.
Structural Characterization of dpae Complexes
The definitive characterization of dpae-metal complexes relies on a combination of spectroscopic and analytical techniques.
-
X-ray Crystallography: This is the most powerful technique for providing unambiguous structural information. It allows for the precise determination of M-As bond lengths, As-M-As bite angles, and the overall coordination geometry (e.g., square planar, tetrahedral). This data is invaluable for understanding steric effects and for performing computational modeling.
-
NMR Spectroscopy: While arsenic does not have a convenient spin-1/2 nucleus for routine NMR, ¹H and ¹³C NMR spectroscopy are essential for characterizing the organic backbone of the ligand upon coordination. Changes in the chemical shifts of the ethylene protons and the phenyl groups provide evidence of complex formation.
-
Infrared (IR) and Raman Spectroscopy: These techniques are particularly useful for identifying co-ligands, such as carbonyl (CO) or cyanide (CN⁻), by observing the characteristic stretching frequencies. The coordination of dpae can influence the electronic density at the metal, causing shifts in these frequencies.
PART 3: Catalytic Applications and Future Outlook
While the catalytic applications of phosphine ligands have been extensively developed, the use of arsine ligands, including dpae, is an emerging area with significant potential.[1] The unique properties of arsines can lead to novel reactivity or improved performance in specific transformations.
Potential Roles in Catalysis
The enhanced oxidative stability and distinct steric/electronic profile of dpae make its complexes promising candidates for various catalytic reactions, particularly those involving palladium.
-
Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Sonogashira couplings, the stability and lability of the ligand are crucial. The weaker M-As bond in dpae complexes might facilitate faster ligand dissociation, which can be a rate-determining step. Furthermore, their robustness towards oxidation could be beneficial in reactions that are sensitive to air. Some studies on monodentate triarylarsines have shown superior performance over phosphines in Heck olefinations.[4]
-
C-H Functionalization: Recent work has demonstrated that triphenylarsine is highly effective in the Pd-catalyzed C-H difunctionalization of thiophenes, a reaction where common phosphine ligands fail.[1] This success is attributed to the arsine's unique steric accessibility and oxidative stability. This suggests that chelating diarsines like dpae could offer unique advantages in directing and stabilizing catalysts for C-H activation.
-
Asymmetric Catalysis: Chiral arsine ligands have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylations, in some cases providing higher enantioselectivity than their phosphine analogues.[5] This highlights the potential for developing chiral versions of dpae for stereoselective transformations.
Outlook
The coordination chemistry of this compound offers a rich and underexplored territory for catalyst innovation. Its distinct electronic properties and enhanced stability under certain conditions position it as a valuable alternative to traditional phosphine ligands. Future research focused on the synthesis of chiral dpae analogues, detailed mechanistic studies of dpae-metal catalyzed reactions, and the exploration of its utility in a broader range of transformations will undoubtedly expand the toolkit available to synthetic chemists and drug development professionals.
PART 4: Experimental Protocols
The following protocols are based on established procedures for the analogous phosphine ligand, dppe, and should be adapted with appropriate caution for arsine compounds, which may have different reactivity and toxicity profiles. All manipulations should be performed under an inert atmosphere.
Protocol 1: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe) (Analogous to dpae Synthesis)
This procedure is adapted from established literature methods for dppe and serves as a model for the synthesis of dpae.[6]
Materials:
-
Triphenylphosphine (or Triphenylarsine for dpae)
-
Sodium metal
-
Liquid ammonia, anhydrous
-
1,2-Dichloroethane, anhydrous
-
Diethyl ether, anhydrous
-
Methanol
-
1-Propanol
-
Dry ice/acetone bath
-
Three-neck round-bottomed flask with mechanical stirrer
Procedure:
-
Apparatus Setup: Assemble a 500-mL, three-neck, round-bottomed flask equipped with a mechanical stirrer and a gas inlet. Flame-dry the apparatus under a stream of dry nitrogen and allow it to cool.
-
Solvent Condensation: Immerse the flask in a dry ice-acetone bath (-78 °C). Condense approximately 300 mL of anhydrous ammonia gas into the flask.
-
Formation of Sodium Diphenylphosphide (or arsenide): Carefully add sodium metal (0.25 mol) in small pieces to the liquid ammonia with stirring. The solution will turn a deep blue color.
-
Over a 10-minute period, slowly add triphenylphosphine (0.12 mol). The solution color will change from blue to orange. Allow the reaction to stir for 1 hour.
-
Alkylation: Slowly add a solution of 1,2-dichloroethane (0.12 mol) in 20 mL of dry diethyl ether. The orange color will fade, and a white precipitate will form.
-
Workup: Allow the reaction mixture to warm to room temperature, letting the ammonia evaporate overnight in an efficient fume hood.
-
To the remaining solid, add 1 L of deionized water to dissolve the inorganic salts, followed by 200 mL of methanol.
-
Purification: Collect the white solid product by vacuum filtration. Recrystallize the crude product from hot 1-propanol. A second recrystallization may be necessary to obtain a pure product.
-
Characterization: Dry the purified white solid under vacuum. Characterize by melting point and ¹H NMR spectroscopy. For dppe, typical ¹H NMR (CDCl₃) signals are observed at δ 2.1 ppm (t, -CH₂-) and δ 7.2 ppm (m, -C₆H₅).[6]
Protocol 2: General Synthesis of a [PdCl₂(dpae)] Complex
This protocol describes a general method for synthesizing a square planar palladium(II) complex with a chelating dpae ligand.
Materials:
-
Palladium(II) chloride (PdCl₂) or a suitable precursor like [PdCl₂(cod)]
-
This compound (dpae)
-
Dichloromethane or chloroform, anhydrous
Procedure:
-
Preparation of Reactants: In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1 mmol) in 20 mL of dichloromethane. Note: PdCl₂ has low solubility; using a more soluble precursor like [PdCl₂(cod)] or [PdCl₂(NCPh)₂] is often preferred.
-
In a separate Schlenk flask, dissolve dpae (1 mmol) in 15 mL of dichloromethane.
-
Complexation: Slowly add the dpae solution to the stirring palladium salt solution at room temperature.
-
A color change and/or the formation of a precipitate is typically observed. Allow the reaction to stir at room temperature for 2-4 hours.
-
Isolation: If a precipitate has formed, collect it by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.
-
If the product is soluble, reduce the volume of the solvent under vacuum until precipitation begins. Add a non-polar solvent like hexane to complete the precipitation.
-
Purification: The complex can often be purified by recrystallization from a solvent system such as dichloromethane/hexane.
-
Characterization: Analyze the product using ¹H NMR, IR spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can confirm the molecular structure.
References
- Benchmarking Arsine Ligands in Catalysis: A Comparative Guide. (2025). BenchChem Technical Support Team.
- Structural effects of arsine ligands on C–H difunctionalization of thiophene. (2025). RSC Chemical Science.
- 1,2-Bis(diphenylphosphino)ethane - Wikipedia. Wikipedia.
- A Chiral Bis(arsine) Ligand: Synthesis and Applications in Palladium-Catalyzed Asymmetric Allylic Alkylations. (2013). Organometallics, 32(11), 3423–3430.
- A nickel(II)-catalyzed synthesis of a triarsine from a diarsine. Journal of the American Chemical Society.
- Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. (1990). Journal of Inorganic Biochemistry, 39(2), 117-123.
- Bis[1,2-bis(diphenylphosphino)ethane]palladium(0). Thermo Fisher Scientific.
- Bis[1,2-bis(diphenylphosphino)ethane]palladium(0). Chem-Impex.
- Palladium(II) complexes of 1,2-bis(diphenylphosphino)ethane: Synthesis, characterization and biological activity. (2025). ACS Fall 2025.
- Diazines and Triazines as Building Blocks in Ligands for Metal- Mediated Catalytic Transformations. (2023).
- An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(diphenylphosphino)ethane (CAS 1663-45). BenchChem.
- Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced.
- 1,2-Bis(diphenylphosphino)ethane. Chem-Impex.
- trans-Dichlorobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E.
- Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. (2019). Oriental Journal of Chemistry, 35(5).
- 1,2-Bis(diphenylphosphino)ethane - Wikipedia. Wikipedia.
- Review and Chemistry of Co-ordination Complexes/Compounds. International Journal of Pharmaceutical Sciences Review and Research.
- Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. Novosibirsk.
- The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class. (2013). Coordination Chemistry Reviews, 257(3-4), 718-731.
- Luminescent sensor molecules based on coordinated metals: a review of recent developments. (2000).
- 1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems. (2021). Molecules, 26(2), 395.
- Bridging 1,2-Bis(diphenylphosphino)
- mp-29487: PdCl2 (Trigonal, R-3, 148).
- The X-ray crystal structures of trans-[Pd(2) 2 Cl 2 ] (top) and...
- Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) - Acetonitrile (1:1), [PdCl 2(C 18H 15P) 2] · CH 3CN.
- trans -Dichlorobis(triphenylphosphine)palladium(II).
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electronic and steric effects of 1,2-Bis(diphenylarsino)ethane
An In-Depth Technical Guide to the Electronic and Steric Effects of 1,2-Bis(diphenylarsino)ethane (dpae)
Abstract
This compound, commonly known as dpae, is a bidentate chelating organoarsine ligand with the formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂. As a heavier pnictogen analogue of the ubiquitous 1,2-bis(diphenylphosphino)ethane (dppe), dpae presents a unique combination of electronic and steric properties that make it a ligand of significant interest in coordination chemistry and homogeneous catalysis. This guide provides a detailed exploration of these properties, offering a comparative analysis with its phosphine counterpart to elucidate the nuanced effects of substituting phosphorus with arsenic. We will delve into the synthesis of dpae, quantitative measures of its electronic and steric character, detailed experimental protocols for its characterization, and the implications of its properties on the reactivity and stability of its metal complexes. This document is intended for researchers and professionals in chemistry and drug development seeking to leverage the distinct reactivity profiles offered by organoarsine ligands.
Introduction: The Rationale for Organoarsine Ligands
In the vast landscape of transition metal catalysis, ligands are the primary tool for tuning the reactivity, selectivity, and stability of a metal center. While phosphine ligands have been the workhorse of this field for decades, their heavier congeners, the arsine ligands, offer a distinct electronic and steric profile. The substitution of phosphorus with arsenic introduces several key changes:
-
Weaker σ-Donation: Due to the larger size and more diffuse nature of arsenic's 4p orbitals compared to phosphorus's 3p orbitals, the orbital overlap with metal d-orbitals is less efficient. This results in arsines being weaker σ-donors than analogous phosphines.
-
Longer Metal-Ligand Bonds: The larger covalent radius of arsenic leads to longer metal-arsenic (M-As) bonds compared to metal-phosphorus (M-P) bonds, altering the steric environment at the metal center.
-
Enhanced Oxidative Stability: Arsine ligands are generally more resistant to oxidation than phosphines, which can be readily converted to phosphine oxides. This can be a significant advantage in catalytic reactions that run under aerobic conditions.
The bidentate ligand dpae locks these properties into a chelating framework, forming a stable five-membered ring upon coordination to a metal center. This guide will systematically dissect the electronic and steric consequences of this framework.
Synthesis of this compound (dpae)
The synthesis of dpae is analogous to the well-established preparation of dppe, involving the nucleophilic substitution of a dihaloethane with a metal diphenylarsenide salt.[1] The following protocol is based on this established methodology.
Experimental Protocol: Synthesis of dpae
Caution: Organoarsine compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Materials:
-
Triphenylarsine (AsPh₃)
-
Sodium metal
-
Liquid ammonia (NH₃(l))
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Anhydrous diethyl ether (Et₂O)
-
Deoxygenated water
-
Methanol (MeOH)
-
1-Propanol
Procedure:
-
Preparation of Sodium Diphenylarsenide (NaAsPh₂):
-
Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet. Flame-dry the apparatus under a stream of dry nitrogen to remove all moisture.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 300 mL of ammonia gas into the flask.
-
Carefully add small pieces of sodium metal (2 equivalents) to the liquid ammonia with stirring. The solution will develop a persistent deep blue color, indicating the presence of solvated electrons.
-
Slowly add triphenylarsine (1 equivalent) to the stirred solution. The blue color will dissipate, and an orange or reddish-orange solution of sodium diphenylarsenide will form. Allow the reaction to stir for 1 hour.
-
-
Alkylation Reaction:
-
To the solution of NaAsPh₂, slowly add a solution of 1,2-dichloroethane (0.5 equivalents) in anhydrous diethyl ether via a dropping funnel.
-
After the addition is complete, remove the dry ice/acetone bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen in the fume hood.
-
-
Work-up and Purification:
-
Once the ammonia has completely evaporated, a solid residue will remain. Carefully add 500 mL of deoxygenated water to quench any unreacted sodium and dissolve the sodium chloride byproduct.
-
Filter the resulting white solid and wash it sequentially with water (2 x 100 mL) and methanol (1 x 100 mL).
-
Dry the crude white product under vacuum.
-
Recrystallize the solid from hot 1-propanol to yield pure this compound as a white crystalline solid.
-
Synthesis Workflow
Caption: Chelation of dpae to a metal center (M), forming a stable five-membered ring.
Comparative Analysis: dpae vs. dppe
The choice between dpae and dppe allows a chemist to fine-tune the properties of a metal complex. The key differences are summarized below.
| Property | This compound (dpae) | 1,2-Bis(diphenylphosphino)ethane (dppe) |
| Formula | (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂ | (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ |
| Electronic Effect | Weaker σ-donor | Stronger σ-donor |
| TEP (proxy) | ~2071 cm⁻¹ (from AsPh₃) | ~2069 cm⁻¹ (from PPh₃) |
| M-E Bond Length | Longer (e.g., Pd-As) | Shorter (e.g., Pd-P) |
| Bite Angle (β) | ~86-90° (estimated) | ~86° [1] |
| Oxidative Stability | High (resistant to oxidation) | Lower (can oxidize to phosphine oxide) |
| Ligand Lability | Higher (M-As bond is weaker) | Lower (M-P bond is stronger) |
Experimental Characterization Workflows
Validating the structure and properties of dpae and its metal complexes requires a suite of analytical techniques.
Workflow for Characterization of a Metal-dpae Complex
Caption: Logical workflow for the characterization of a metal-dpae complex.
Protocol 1: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is used to confirm the structure of the ligand and its complexes in solution.
-
Sample Preparation: Dissolve 5-10 mg of the dpae ligand or its metal complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. For free dpae, expect a multiplet in the aromatic region (~7.0-7.5 ppm) corresponding to the phenyl protons and a singlet or multiplet for the ethylene bridge protons (~2.0-2.5 ppm). Upon coordination to a metal, these signals will shift.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum to observe the carbon skeleton.
-
-
Analysis: Integrate the signals in the ¹H NMR to confirm the ratio of phenyl to ethylene protons. Analyze the chemical shifts and coupling constants to deduce the structure and symmetry of the molecule in solution. For dppe complexes, ³¹P NMR is a powerful tool; for dpae, other nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can be used if applicable to probe the metal environment. [2][3]
Protocol 2: X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, yielding precise bond lengths, bond angles, and the crucial bite angle.
-
Crystal Growth: Grow single crystals of the dpae-metal complex. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from a dichloromethane/hexane mixture, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (metal and arsenic). Refine the model against the experimental data to locate the lighter atoms and determine their positions with high precision.
-
Analysis: Analyze the final structure to determine key geometric parameters: M-As bond lengths, As-M-As bite angle, and the overall coordination geometry. [4][5]
Conclusion and Future Outlook
This compound is more than just a heavy analogue of dppe; it is a specialized ligand that offers a distinct set of electronic and steric properties. Its character as a weaker σ-donor compared to dppe renders the metal center more electrophilic, while its steric profile, influenced by longer M-As bonds, provides a different spatial arrangement for catalysis. The enhanced stability of arsines towards oxidation further broadens their applicability.
For drug development professionals, the use of dpae in palladium-catalyzed cross-coupling reactions, for example, could offer alternative reactivity or selectivity profiles for the synthesis of complex organic molecules. For researchers in fundamental chemistry, exploring the coordination chemistry of dpae with a wider range of metals will undoubtedly uncover novel structures and reactivity. The continued development of ligands like dpae is crucial for expanding the toolkit of the modern chemist, enabling the rational design of catalysts for challenging and novel transformations.
References
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Verkade, J. G., & Kiss, G. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(14), 6042–6049. [Link]
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Gessner, V. H., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45, 6042-6049. [Link]
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Krapp, A., & Frenking, G. (2007). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Chemistry – A European Journal, 13(29), 8256-8271. [Link]
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Naka, K., et al. (2003). Synthesis and structure of a distorted octahedral palladium(II) complex coordinated with a tetrathioether ligand tethered with bulky substituents. Journal of Organometallic Chemistry, 668(1-2), 159-166. [Link]
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Zuccaccia, C., et al. (2017). Assembly of symmetrical and unsymmetrical platinum(II) rollover complexes with bidentate phosphine ligands. Dalton Transactions, 46(30), 9946-9957. [Link]
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Liu, P., & Houk, K. N. (2013). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 135(30), 11149-11156. [Link]
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Coles, M. P., et al. (2011). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Organometallics, 30(21), 5727-5732. [Link]
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van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]
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Beck, R., et al. (2013). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 135(20), 7724-7734. [Link]
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A Technical Guide to the Solubility and Stability of 1,2-Bis(diphenylarsino)ethane (dpae) for Researchers and Drug Development Professionals
Abstract
1,2-Bis(diphenylarsino)ethane, commonly abbreviated as dpae, is a bidentate organoarsenic ligand analogous to the well-studied 1,2-bis(diphenylphosphino)ethane (dppe). While dppe has been extensively utilized in catalysis and coordination chemistry, specific, publicly available data on the solubility and stability of dpae is notably scarce. This guide addresses this critical information gap by providing a framework built on the foundational principles of organoarsenic chemistry and by drawing careful comparisons with its phosphine counterpart. It offers researchers and drug development professionals a predictive understanding of dpae's physicochemical properties, detailed protocols for its safe handling, and robust methodologies to empirically determine its solubility and stability in a laboratory setting.
Introduction: Understanding this compound (dpae)
This compound (C₂₆H₂₄As₂) is a chelating ligand featuring two diphenylarsino groups connected by an ethylene bridge. This structure enables it to coordinate to a single metal center, forming a stable five-membered ring. The properties of the arsenic donor atoms, being larger and more polarizable than phosphorus, are expected to confer unique electronic and steric characteristics to its metal complexes compared to those of dppe. These differences can influence catalytic activity, reaction kinetics, and the stability of the resulting coordination compounds.
Given the inherent toxicity of organoarsenic compounds, a thorough understanding of the solubility and stability of dpae is paramount for its safe and effective use in any research or development context. This guide will provide the necessary insights and experimental frameworks to achieve this.
Solubility Profile of dpae
Theoretical and Expected Solubility
The molecular structure of dpae is predominantly non-polar, dominated by four phenyl groups and an ethylene backbone. This suggests that its solubility will be governed by the "like dissolves like" principle.
-
High Expected Solubility: In non-polar and moderately polar aprotic organic solvents. The large organic framework should allow for significant van der Waals interactions.
-
Low to Negligible Expected Solubility: In polar protic solvents, particularly water. The molecule lacks functional groups capable of hydrogen bonding with water, and its large, hydrophobic nature would make dissolution energetically unfavorable.[1]
The following table summarizes the expected solubility profile of dpae.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Benzene, Hexane | High | Strong van der Waals interactions between the solvent and the phenyl groups of dpae. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, THF | High to Moderate | Dipole-dipole interactions can facilitate dissolution. |
| Polar Protic | Water, Methanol, Ethanol | Very Low/Insoluble | Lack of hydrogen bonding capability and high hydrophobicity of the dpae molecule.[1] |
Experimental Protocol for Solubility Determination
It is essential for researchers to empirically determine the solubility of dpae in their specific solvent systems. The following protocol outlines a safe and effective method for this determination.
Objective: To determine the approximate solubility of dpae in a given solvent at a specific temperature.
Materials:
-
This compound (dpae)
-
Selected analytical-grade solvents
-
Calibrated analytical balance
-
Vials with screw caps
-
Vortex mixer and/or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[2]
Procedure:
-
Safety First: All handling of solid dpae and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Preparation: Add a pre-weighed excess of dpae (e.g., 20 mg) to a vial.
-
Solvent Addition: Add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled environment set to the desired temperature (e.g., 25 °C). Agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least one hour to let any undissolved solid settle.
-
Sample Collection: Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe fitted with a 0.22 µm filter. Filter the solution into a pre-weighed vial. This step is crucial to remove any fine particulate matter.
-
Solvent Evaporation: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the dpae.
-
Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried dpae residue.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant collected (mL))
The following diagram illustrates the workflow for this protocol.
Caption: Workflow for Experimental Solubility Determination of dpae
Stability Profile of dpae
The stability of dpae is a critical factor for its storage, handling, and application in chemical reactions. The primary degradation pathway of concern for tertiary arsines is oxidation.
Theoretical and Expected Stability
-
Air Stability: Tertiary arsines, such as the diphenylarsino groups in dpae, are generally more resistant to air oxidation than their tertiary phosphine analogs.[3] However, oxidation to the corresponding arsine oxide can still occur, particularly in solution and over extended periods. Solid dpae is expected to be relatively stable in air for short-term handling, but long-term storage should be under an inert atmosphere.
-
Thermal Stability: Organoarsenic compounds can undergo thermal decomposition, although specific temperature thresholds for dpae are not documented. It is prudent to assume that elevated temperatures could lead to degradation.[4][5]
-
Photochemical Stability: Arsines can be sensitive to light. Studies on simple arsines have shown that UV light can significantly accelerate their degradation.[6][7] Therefore, dpae should be protected from light.
Experimental Protocol for Stability Assessment (Oxidative Stability)
This protocol provides a method to assess the stability of dpae in a specific solvent when exposed to air.
Objective: To monitor the oxidative degradation of dpae in solution over time.
Materials:
-
A solution of dpae in the solvent of interest at a known concentration.
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, NMR).
-
Vials and standard laboratory glassware.
-
Appropriate PPE.
Procedure:
-
Prepare Solution: In a fume hood, prepare a stock solution of dpae in the desired solvent (e.g., 1 mg/mL in toluene).
-
Initial Analysis (T=0): Immediately perform an analysis of the freshly prepared solution using a suitable technique (e.g., HPLC to obtain a peak area for dpae, or ³¹P NMR if a phosphorus-containing internal standard is used, though ¹H or ¹³C NMR would be more direct for dpae). This will serve as the baseline.
-
Exposure Conditions: Leave the solution in a capped vial (to allow for some air in the headspace) on the benchtop, exposed to ambient light and temperature. For a more controlled experiment, aliquots can be stored under specific conditions (e.g., dark vs. light, room temperature vs. elevated temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the solution and re-analyze it using the same analytical method.
-
Data Analysis: Compare the peak area or signal intensity of the dpae at each time point to the initial T=0 measurement. A decrease in the dpae signal, potentially accompanied by the appearance of new signals corresponding to oxidized species, indicates degradation. Plot the percentage of remaining dpae against time to visualize the stability profile.
The following diagram outlines the decision-making process for handling and storing dpae based on its stability.
Caption: Decision Tree for dpae Handling Based on Stability
Mandatory Safety and Handling Protocols
All arsenic-containing compounds are toxic and must be handled with extreme care.[2] The following protocols are mandatory.
-
Engineering Controls: Always handle solid dpae and its solutions inside a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times. For handling larger quantities of solid dpae, consider double-gloving.
-
Avoiding Exposure: Do not eat, drink, or smoke in the laboratory. Avoid generating dust when handling solid dpae.[2] If weighing out the solid, do so carefully on weighing paper within the fume hood.
-
Waste Disposal: All waste containing dpae (including contaminated vials, pipette tips, and gloves) must be disposed of as hazardous waste according to your institution's specific guidelines for arsenic compounds.
-
Spill Response: In case of a spill, evacuate the area and alert your institution's safety officer. Small spills inside a fume hood can be cleaned up by personnel wearing appropriate PPE. The spilled material should be carefully swept up (if solid) or absorbed with a chemical absorbent and placed in a sealed container for hazardous waste disposal.
Conclusion
While this compound remains a compound with limited published data, its properties can be reliably predicted based on fundamental chemical principles and by analogy to related structures. It is expected to be soluble in common organic solvents and insoluble in water. While more stable than its phosphine analog, it is susceptible to oxidation, especially in solution and when exposed to light. The paramount consideration for any researcher is the implementation of rigorous safety protocols due to the high toxicity of organoarsenic compounds. By following the experimental methodologies outlined in this guide, scientists and drug development professionals can safely generate the specific solubility and stability data required for their applications, enabling the responsible and effective use of this unique ligand.
References
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Ma, J., et al. (2011). Atmospheric stability of arsine and methylarsines. Environmental Science & Technology, 45(11), 4748-4754. Available at: [Link]
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Jakob, L., et al. (2011). Atmospheric stability of arsines and the determination of their oxidative products in atmospheric aerosols (PM10): evidence of the widespread phenomena of biovolatilization of arsenic. Journal of Environmental Monitoring, 13(3), 613-621. Available at: [Link]
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Solubility of Things. (n.d.). Arsine. Retrieved from [Link]
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National Park Service. (n.d.). Arsenic Health and Safety Update. Conserve O Gram, 2(3). Available at: [Link]
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An In-depth Technical Guide to the Structural Chemistry of 1,2-Bis(diphenylarsino)ethane (dpae)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(diphenylarsino)ethane, commonly abbreviated as dpae, is a bidentate chelating ligand with significant applications in coordination chemistry. Its ability to form stable five-membered chelate rings with a variety of metal centers has made it a valuable component in the design of novel inorganic and organometallic complexes. This guide provides a comprehensive overview of the structural aspects of dpae, drawing upon established principles of coordination chemistry and making informed comparisons with its well-studied phosphine analog, 1,2-bis(diphenylphosphino)ethane (dppe). While a crystal structure of the free dpae ligand is not publicly available, extensive analysis of its coordination complexes provides critical insights into its conformational flexibility, bonding parameters, and steric profile. This document will delve into the synthesis of dpae, its key structural features when coordinated to a metal, a detailed protocol for the determination of its crystal structure within a complex, and the implications of its structural chemistry on its applications.
Introduction to this compound (dpae)
This compound is an organoarsenic compound featuring two diphenylarsino groups linked by an ethane backbone. This architecture allows it to act as a strong chelating agent, binding to a single metal center through the lone pairs of electrons on both arsenic atoms. The resulting five-membered ring is conformationally flexible, capable of adopting various puckered arrangements to accommodate the coordination geometry of the metal.
The electronic properties of dpae are influenced by the arsenic donor atoms, which are softer than their phosphorus counterparts in the analogous dppe ligand. This difference in electronic character can impact the stability and reactivity of the resulting metal complexes, making dpae a ligand of interest for tuning the properties of catalytic and therapeutic agents.
Synthesis and General Properties
The synthesis of dpae typically follows established routes for the preparation of organoarsenic compounds. A common method involves the reaction of a diphenylarsine precursor with a 1,2-dihaloethane.
Illustrative Synthetic Pathway:
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(diphenylarsino)ethane (dpae)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,2-Bis(diphenylarsino)ethane, commonly abbreviated as dpae, is a bidentate ligand of significant interest in coordination chemistry and catalysis. Its unique electronic and steric properties, stemming from the presence of two arsenic donor atoms bridged by a flexible ethane backbone, allow it to form stable complexes with a variety of transition metals. These complexes have been explored for their potential applications in catalysis, materials science, and even as therapeutic agents. A thorough understanding of the structural and electronic characteristics of dpae is paramount for the rational design and development of novel metal-based systems with tailored reactivity and function. This technical guide provides a detailed overview of the spectroscopic techniques used to characterize dpae, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive spectral data for dpae is not as readily available in public databases as for its phosphine analog, this guide synthesizes information from foundational synthetic literature to provide a detailed analytical perspective.
Synthesis and Handling of this compound
The synthesis of this compound typically follows a nucleophilic substitution pathway. A common and established method involves the reaction of a diphenylarsine salt with a 1,2-dihaloethane. For instance, sodium diphenylarsenide (NaAsPh₂) can be generated in situ by the reduction of triphenylarsine with sodium in liquid ammonia. This highly nucleophilic species then readily displaces the halide ions from 1,2-dichloroethane or 1,2-dibromoethane to form the desired dpae ligand.
It is crucial to perform the synthesis and subsequent handling of dpae under an inert atmosphere (e.g., nitrogen or argon). The arsenic centers in dpae are susceptible to oxidation, which can lead to the formation of arsine oxides, altering the ligand's coordination properties.
The Enduring Ligand: A Technical Guide to the Chelating Properties of Diarsines
This guide provides an in-depth exploration of diarsine ligands, a class of organoarsenic compounds that have played a pivotal role in the development of coordination chemistry. While less common than their phosphine counterparts in contemporary research, the unique electronic and steric properties of diarsines offer distinct advantages in stabilizing unusual metal oxidation states and facilitating unique reactivity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, coordination chemistry, and application of these remarkable chelating agents.
Introduction: The Significance of the Arsenic Donor
Diarsine ligands are organoarsenic compounds containing two arsenic atoms, typically positioned to act as a bidentate chelating agent. The most well-studied example is 1,2-bis(dimethylarsino)benzene, commonly abbreviated as "diars".[1][2][3] First described in 1939, diars was popularized by R. S. Nyholm for its exceptional ability to stabilize metal complexes in uncommon oxidation states and coordination numbers.[1][2] This capacity stems from a combination of factors inherent to the arsenic donor atom.
Compared to phosphines, arsines are generally weaker σ-donors due to the poorer orbital overlap of arsenic's larger atomic orbitals with those of the metal.[4] This results in a smaller ligand field splitting energy. However, the larger size of the arsenic atom leads to longer metal-arsenic bonds, which can relieve steric crowding around the metal center, allowing for higher coordination numbers.[2][5] Furthermore, arsines exhibit greater resistance to oxidation compared to phosphines, a crucial property for catalytic applications under aerobic conditions.[5][6] The interplay of these electronic and steric factors makes diarsine ligands a compelling choice for specific applications in coordination chemistry and catalysis.
Synthesis of Diarsine Ligands: A Practical Approach
The synthesis of diarsine ligands, particularly the archetypal o-phenylenebis(dimethylarsine) (diars), is a well-established procedure. The primary route involves the reaction of a dihalide with a metal arsenide salt.
General Synthetic Strategy
The most common method for preparing diars is the reaction of ortho-dichlorobenzene with sodium dimethylarsenide.[1][2] This nucleophilic substitution reaction proceeds readily to form the desired diarsine and a salt byproduct.
Experimental Protocol: Synthesis of 1,2-Bis(dimethylarsino)benzene (diars)
Materials:
-
ortho-dichlorobenzene
-
Sodium dimethylarsenide (NaAs(CH₃)₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Dimethylarsenide: Sodium dimethylarsenide is typically prepared in situ by the reaction of cacodylic acid with a reducing agent like sodium in liquid ammonia, or by the cleavage of a tetraalkyldiarsine with sodium. Caution: Organoarsenic compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: In a Schlenk flask under an inert atmosphere, a solution of ortho-dichlorobenzene in the chosen anhydrous solvent is cooled to a low temperature (e.g., -78 °C).
-
Addition: The freshly prepared sodium dimethylarsenide solution is added dropwise to the cooled ortho-dichlorobenzene solution with vigorous stirring.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then carefully quenched by the addition of degassed water.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic extracts are dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,2-bis(dimethylarsino)benzene as a colorless liquid.[2]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Diarsine ligands are susceptible to oxidation by atmospheric oxygen, which converts the arsenic(III) centers to arsenic(V), forming the corresponding dioxide.[1][2] Therefore, all manipulations must be carried out under an inert atmosphere of nitrogen or argon using Schlenk techniques.
-
Anhydrous Solvents: The use of anhydrous solvents is critical as sodium dimethylarsenide is a highly reactive, moisture-sensitive reagent.
-
Low-Temperature Addition: The dropwise addition at low temperatures helps to control the exothermicity of the reaction and minimize the formation of side products.
Caption: Workflow for the synthesis of 1,2-bis(dimethylarsino)benzene (diars).
Coordination Chemistry: The Chelate Effect in Action
The defining feature of diarsine ligands is their ability to act as chelating agents, forming stable ring structures with a central metal ion. This phenomenon, known as the chelate effect, leads to significantly more stable complexes compared to those formed with analogous monodentate ligands.[7][8][9]
The Thermodynamic Basis of the Chelate Effect
The enhanced stability of chelate complexes is primarily an entropy-driven effect.[8][10] When a bidentate ligand like diars replaces two monodentate ligands from a metal's coordination sphere, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS). This favorable entropy change contributes to a more negative Gibbs free energy of formation (ΔG = ΔH - TΔS), making the chelated complex thermodynamically more stable.[11]
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The Advent of Chelation: Unearthing the Discovery and History of 1,2-Bis(diphenylarsino)ethane (dpae)
A Technical Guide for Researchers in Coordination Chemistry and Catalysis
Foreword: The Genesis of a Bidentate Ligand
In the annals of coordination chemistry, the development of chelating ligands stands as a pivotal moment, revolutionizing the stability and reactivity of metal complexes. Among these, the bidentate arsine ligand, 1,2-bis(diphenylarsino)ethane, known as dpae or arphos, holds a significant, albeit often overshadowed, place. Its story is not merely one of synthesis but a reflection of the burgeoning understanding of chemical bonding and its application in manipulating the properties of metallic elements. This guide delves into the discovery and historical trajectory of dpae, providing a comprehensive technical overview for scientists and researchers who continue to build upon this foundational work.
The Pre-Phosphine Era: A Landscape of Organoarsenic Chemistry
To fully appreciate the discovery of dpae, one must look to the state of coordination chemistry in the early 20th century. Long before the widespread adoption of phosphine ligands, their heavier congeners, the arsines, were at the forefront of research into the stabilization of metal ions in unusual oxidation states and coordination geometries. The pioneering work on ligands like 1,2-bis(dimethylarsino)benzene ("diars") laid the intellectual groundwork for the development of other bidentate ligands. These early investigations demonstrated the profound influence of the donor atom and the chelate ring size on the properties of the resulting metal complexes.
The Landmark Synthesis: Chatt and Mann's 1939 Revelation
The first synthesis of this compound was reported in 1939 by Joseph Chatt and Frederick G. Mann, two luminaries in the field of inorganic and organometallic chemistry. Their seminal paper, "The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds," published in the Journal of the Chemical Society, detailed a robust methodology for the preparation of this novel bidentate ligand.
Causality in Experimental Design
The choice of reagents and reaction conditions by Chatt and Mann was a testament to their deep understanding of organoarsenic chemistry. The synthesis involved the reaction of ethylene dibromide with sodium diphenylarsenide. This choice was predicated on the nucleophilic character of the arsenide anion and the susceptibility of the C-Br bond to nucleophilic attack. The use of a sodium salt of the diphenylarsenide was crucial for ensuring its solubility and reactivity in the chosen solvent system.
A Self-Validating Protocol: The Synthesis of this compound
The experimental protocol developed by Chatt and Mann remains a cornerstone of organoarsenic synthesis. Its elegance lies in its simplicity and efficiency.
Experimental Protocol: Synthesis of this compound (dpae)
-
Step 1: Preparation of Sodium Diphenylarsenide. In a three-necked flask equipped with a stirrer and a reflux condenser, sodium metal is reacted with diphenylarsine in a suitable anhydrous solvent, such as diethyl ether or liquid ammonia, under an inert atmosphere (e.g., nitrogen or argon). The completion of the reaction is indicated by the dissolution of sodium and the formation of a colored solution of sodium diphenylarsenide.
-
Step 2: Reaction with Ethylene Dibromide. To the freshly prepared solution of sodium diphenylarsenide, a stoichiometric amount of 1,2-dibromoethane is added dropwise with continuous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled reaction rate.
-
Step 3: Isolation and Purification. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting mixture, containing the desired product and sodium bromide, is then worked up. This typically involves the removal of the solvent, followed by extraction of the dpae with a suitable organic solvent (e.g., benzene or toluene) and subsequent removal of the insoluble sodium bromide by filtration. The crude dpae is then purified by recrystallization from a solvent such as ethanol to yield a crystalline solid.
Caption: Synthetic route to this compound (dpae).
Physicochemical Properties and Early Coordination Chemistry
The newly synthesized dpae was characterized by its physical properties, which laid the groundwork for its use as a ligand.
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 138-140 °C |
| Solubility | Soluble in many organic solvents |
| Molecular Formula | C₂₆H₂₄As₂ |
| Molar Mass | 486.32 g/mol |
The true significance of dpae, however, was realized in its ability to form stable chelate complexes with a variety of transition metals. Early studies, often conducted by Chatt and his contemporaries, explored the coordination chemistry of dpae with metals such as platinum, palladium, and nickel. These investigations revealed that dpae, with its two arsenic donor atoms and a flexible ethane backbone, could form stable five-membered chelate rings with metal centers. This chelation effect imparted significantly greater thermodynamic stability to the complexes compared to their monodentate arsine analogues.
The Rise of Phosphines and the Enduring Niche of Arsines
The mid-20th century saw the ascendancy of phosphine ligands, such as the now-ubiquitous 1,2-bis(diphenylphosphino)ethane (dppe). The lower toxicity and generally stronger σ-donor character of phosphines contributed to their widespread adoption in catalysis and organometallic chemistry. Despite this shift, dpae and other arsine ligands have retained a significant role in specific areas of research. The subtle differences in the electronic and steric properties between arsenic and phosphorus allow for fine-tuning of the properties of metal complexes. For instance, the larger size of the arsenic atom and the different orbital energies can lead to unique reactivity and stability in certain catalytic cycles.
Modern Perspectives and Applications
While the initial focus was on fundamental coordination chemistry, the utility of dpae has expanded over the decades. Complexes of dpae have found applications in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The robust nature of the arsenic-metal bond can be advantageous in high-temperature catalytic applications where ligand dissociation might be a concern with phosphine analogues.
Furthermore, the foundational work on dpae has inspired the synthesis of a wide array of bidentate and polydentate arsine ligands with tailored electronic and steric properties. These modern ligands continue to push the boundaries of coordination chemistry and catalysis, enabling the synthesis of complex molecules and materials.
Conclusion
The discovery of this compound by Chatt and Mann was a landmark achievement that significantly advanced the field of coordination chemistry. Their work not only provided a versatile and stable bidentate ligand but also laid the conceptual framework for the development of a vast family of chelating ligands that are indispensable in modern chemistry. For researchers, scientists, and drug development professionals, understanding the history and fundamental principles of ligands like dpae is crucial for the rational design of new catalysts and metallodrugs with enhanced efficacy and selectivity. The legacy of dpae serves as a powerful reminder of the enduring importance of fundamental research in driving scientific innovation.
References
-
Chatt, J.; Mann, F. G. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. J. Chem. Soc.1939 , 610-615. [Link]
Methodological & Application
Application Notes and Protocols for 1,2-Bis(diphenylarsino)ethane (dpae) in Catalysis
For: Researchers, scientists, and drug development professionals.
Foreword: Embracing the Unconventional Ligand
In the vast toolkit of catalytic organic synthesis, phosphine ligands have long been the ligands of choice, their utility extensively documented and their behavior well-understood. However, the relentless pursuit of novel reactivity and more efficient catalytic systems necessitates a look beyond the conventional. This guide focuses on 1,2-bis(diphenylarsino)ethane (dpae), the arsenic analogue of the ubiquitous 1,2-bis(diphenylphosphino)ethane (dppe). While less explored, dpae presents a unique set of electronic and steric properties that can unlock catalytic potential in reactions where its phosphine counterpart may fall short. This document serves as a detailed technical guide for the intrepid researcher, offering not just protocols, but a deeper understanding of the causality behind the application of this intriguing ligand.
PART 1: The Arsine Advantage: A Comparative Overview of dpae and dppe
The fundamental difference between dpae and its phosphine analogue, dppe, lies in the arsenic donor atom. This seemingly subtle change has profound implications for the electronic and steric environment of the metal center, which in turn governs the catalytic activity.
Electronic Properties: Arsine ligands are generally weaker σ-donors and poorer π-acceptors compared to their phosphine counterparts.[1] This results in a more electrophilic, or electron-deficient, metal center. Such a characteristic can be highly advantageous in catalytic steps that are promoted by a less electron-rich metal, such as certain C-H activation and reductive elimination steps.[1]
Steric Properties: The arsenic atom is larger than phosphorus, leading to longer metal-arsenic bond lengths (typically 0.1–0.2 Å greater than M-P bonds).[1] This creates a more open or accessible steric environment around the metal center, which can be beneficial for accommodating bulky substrates or promoting certain reaction geometries.[2][3]
Oxidative Stability: A key practical advantage of arsine ligands is their superior stability towards oxidation compared to phosphines.[1][2] The lower oxophilicity of arsenic means that dpae-metal complexes are less prone to deactivation by oxidation, a common issue with phosphine ligands, especially in reactions run under aerobic conditions or in the presence of oxidants.[1][2]
Data Presentation: Comparative Properties of dpae and dppe
| Property | 1,2-Bis(diphenylphosphino)ethane (dppe) | This compound (dpae) | Implication in Catalysis |
| σ-donor ability | Stronger | Weaker | A more electrophilic metal center with dpae can favor certain catalytic steps. |
| π-acceptor ability | Moderate | Weaker | Less back-bonding with dpae can influence the stability of intermediates. |
| M-E Bond Length (E=P, As) | Shorter | Longer | A more open steric environment around the metal with dpae.[1] |
| Oxidative Stability | Lower | Higher | dpae complexes can be more robust in the presence of air or oxidants.[1][2] |
PART 2: Synthesis and Characterization
Protocol 1: Synthesis of this compound (dpae)
The synthesis of dpae is analogous to that of dppe, typically involving the reaction of a diphenylarsine precursor with a 1,2-dihaloethane.
Materials:
-
Diphenylarsine (Ph₂AsH) or a diphenylarsine salt (e.g., Ph₂AsNa)
-
1,2-dichloroethane or 1,2-dibromoethane
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line equipment
Procedure:
-
Preparation of the Arsenide: If starting from diphenylarsine, it must first be deprotonated with a strong base (e.g., sodium metal in liquid ammonia, or an organolithium reagent) to generate the diphenylarsenide anion (Ph₂As⁻).
-
Reaction: Under a strict inert atmosphere, dissolve the diphenylarsenide in an anhydrous solvent. To this solution, slowly add one equivalent of 1,2-dihaloethane at room temperature.
-
Stirring: Allow the reaction to stir at room temperature for several hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with degassed water. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield dpae as a white solid.
Protocol 2: Synthesis of [PdCl₂(dpae)]
This protocol describes the preparation of a common palladium(II) precatalyst complexed with dpae.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dpae)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask containing a suspension of PdCl₂ (1.0 mmol) in anhydrous acetonitrile (20 mL), add a solution of dpae (1.1 mmol) in anhydrous acetonitrile (10 mL) dropwise with stirring under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 4-6 hours. A color change and dissolution of the PdCl₂ should be observed.
-
Reduce the solvent volume in vacuo.
-
Add anhydrous diethyl ether to precipitate the product.
-
Filter the solid, wash with a small amount of diethyl ether, and dry under vacuum to afford [PdCl₂(dpae)] as a solid.
Characterization: The synthesized ligand and its metal complex should be characterized by appropriate spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.
PART 3: Application in Catalysis
While dpae is not as extensively used as dppe, its unique properties make it a compelling ligand for specific catalytic transformations. Arsine ligands have shown promise in palladium-catalyzed reactions where phosphines may be less effective, such as certain C-H functionalization reactions.[2][3]
Application Note: Palladium-Catalyzed Heck-Matsuda Reaction
The Heck-Matsuda reaction is a powerful tool for C-C bond formation. The use of a dpae ligand can be explored in this reaction, with the hypothesis that its electronic and steric properties, as well as its oxidative stability, might offer advantages.
Proposed Catalytic System:
-
Palladium Source: [Pd₂(dba)₃] or Pd(OAc)₂
-
Ligand: this compound (dpae)
-
Base: A suitable organic or inorganic base (e.g., triethylamine, potassium carbonate)
-
Solvent: Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
General Protocol for a Heck-Matsuda Reaction using a Pd/dpae Catalyst:
-
Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, stir the palladium source and dpae in the reaction solvent for a short period to form the active catalyst.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl diazonium salt (1.0 equiv.), the olefin (1.2-1.5 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium source (1-5 mol%) and dpae (1.2-6 mol%) or the pre-formed catalyst solution.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow for Heck-Matsuda Reaction
Caption: A generalized workflow for a Heck-Matsuda reaction employing a Pd/dpae catalytic system.
PART 4: Mechanistic Insights and Causality
The choice of dpae as a ligand is a deliberate one, aimed at influencing specific steps in the catalytic cycle.
Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction. L₂ represents the dpae ligand.
The weaker σ-donating nature of dpae can render the Pd(0) center more susceptible to oxidative addition. Furthermore, the greater steric openness around the metal may facilitate the coordination and insertion of bulky olefins. The enhanced stability of the dpae ligand to oxidation is a significant advantage, potentially leading to a longer catalyst lifetime and higher turnover numbers, especially in reactions that are not strictly anaerobic.
PART 5: Safety and Handling
Organoarsenic compounds are toxic and must be handled with extreme care.
-
Engineering Controls: All manipulations involving dpae and its complexes must be performed in a certified fume hood or a glovebox.
-
Personal Protective Equipment (PPE): A full complement of PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Waste Disposal: All arsenic-containing waste must be disposed of as hazardous waste in accordance with institutional and local regulations.
References
-
Imoto, H., et al. (2025). Structural effects of arsine ligands on C–H difunctionalization of thiophene. Chemical Science, 16, 20843. [Link]
-
Grokipedia. (n.d.). Transition metal arsine complexes. [Link]
-
Newman, A. R., & Hackworth, C. A. (n.d.). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced. Journal of Chemical Education. [Link]
-
Imoto, H., et al. (2025). Structural effects of arsine ligands on C–H difunctionalization of thiophene. PubMed Central. [Link]
-
Martín, S. E. (2010). Highly efficient palladium-catalyzed arsination. On the way to arsine ligands. chimica Oggi / cHEMISTRY TOdaY, 28(3). [Link]
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. [Link]
- Google Patents. (n.d.). CN105887123A - Method for preparing PdCl2.
-
Wikipedia. (n.d.). Palladium(II) chloride. [Link]
Sources
Introduction: The Unique Potential of 1,2-Bis(diphenylarsino)ethane (dpae) in Coordination Chemistry
An In-Depth Technical Guide to the Synthesis of Transition Metal Complexes with 1,2-Bis(diphenylarsino)ethane (dpae)
For Researchers, Scientists, and Drug Development Professionals
This compound, commonly abbreviated as dpae, is a bidentate chelating organoarsenic ligand. Structurally analogous to the well-studied 1,2-bis(diphenylphosphino)ethane (dppe), dpae features two diphenylarsino groups connected by an ethylene bridge.[1][2] This framework allows it to coordinate to a single transition metal center, forming a stable five-membered chelate ring. This chelation effect imparts significant thermodynamic stability to the resulting metal complex compared to monodentate ligands.[3]
While phosphine ligands like dppe have become ubiquitous in coordination chemistry and catalysis, their arsine counterparts remain a relatively underexplored class of ligands.[4] This is despite evidence that arsine ligands possess unique electronic and steric properties that can unlock novel reactivity. Notably, organoarsine ligands are generally less basic than their phosphine analogues but exhibit superior stability against oxidation, a common catalyst deactivation pathway.[4][5] This enhanced oxidative stability makes dpae an attractive alternative ligand for catalytic processes that run under harsh conditions or in the presence of oxidizing agents, potentially offering access to catalytic spaces inaccessible to traditional phosphine-based systems.[4]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes featuring the dpae ligand, with a focus on providing detailed, field-proven protocols for researchers.
| Property | Data for this compound (dpae) |
| Chemical Formula | C₂₆H₂₄As₂ |
| Molecular Weight | 486.32 g/mol |
| Appearance | White to off-white crystalline solid (expected) |
| Solubility | Soluble in organic solvents like CH₂Cl₂, CHCl₃, THF (expected) |
General Principles for the Synthesis of dpae Complexes
The synthesis of dpae-metal complexes typically involves the direct reaction of the dpae ligand with a suitable transition metal precursor in an appropriate solvent. The choice of metal precursor is critical and often dictates the reaction conditions. Common precursors include metal halides (e.g., PdCl₂, K₂PdCl₄), acetates, or complexes with labile ligands (e.g., [Pd(PhCN)₂Cl₂], [Pd(COD)Cl₂]) that are easily displaced by the dpae ligand.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organoarsine compounds can be sensitive to atmospheric oxygen, especially in solution. Therefore, all synthetic manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent the formation of arsenic oxides.[1]
-
Solvent Selection: The solvent must be able to dissolve both the metal precursor and the dpae ligand. Dichloromethane, chloroform, ethanol, acetonitrile, and toluene are commonly used.[6][7] The solvent must also be dry and deoxygenated to prevent unwanted side reactions.
-
Stoichiometry: The molar ratio of metal to ligand is crucial. For forming a simple 1:1 chelated complex like [M(dpae)X₂], a 1:1 molar ratio is used. Using a 2:1 ligand-to-metal ratio can lead to the formation of bis-chelated complexes, such as [M(dpae)₂]ⁿ⁺.
-
Temperature and Reaction Time: Most coordination reactions of this type proceed readily at room temperature. However, gentle heating may be required to ensure complete reaction, particularly if the metal precursor is sparingly soluble. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
Detailed Application Protocol: Synthesis of Dichlorido[this compound]palladium(II), [Pd(dpae)Cl₂]
This protocol is adapted from established procedures for the synthesis of the analogous phosphine complex, [Pd(dppe)Cl₂].[4][8]
Principle: This synthesis involves the displacement of the labile benzonitrile ligands from dichlorobis(benzonitrile)palladium(II) by the strongly chelating dpae ligand to form the stable, square-planar [Pd(dpae)Cl₂] complex.
Materials and Reagents:
-
Dichlorobis(benzonitrile)palladium(II), [Pd(PhCN)₂Cl₂] (MW: 383.41 g/mol )
-
This compound, dpae (MW: 486.32 g/mol )
-
Dichloromethane (CH₂Cl₂), anhydrous, deoxygenated
-
Diethyl ether (Et₂O), anhydrous, deoxygenated
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Cannula and filtration apparatus (e.g., filter cannula or Schlenk filter)
Safety Precautions: CRITICAL: Organoarsenic compounds are highly toxic. All manipulations must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile gloves. All solid waste and solutions containing arsenic must be collected and disposed of according to institutional hazardous waste protocols.
Step-by-Step Methodology:
-
Preparation of Reactant Solutions:
-
In a 50 mL Schlenk flask under a positive pressure of nitrogen, add dichlorobis(benzonitrile)palladium(II) (100 mg, 0.261 mmol).
-
Add 15 mL of anhydrous, deoxygenated dichloromethane via cannula to dissolve the palladium precursor, resulting in a reddish-brown solution.
-
In a separate 25 mL Schlenk flask, dissolve this compound (127 mg, 0.261 mmol) in 10 mL of anhydrous, deoxygenated dichloromethane.
-
-
Reaction:
-
While stirring the palladium solution at room temperature, slowly add the dpae solution dropwise via cannula over a period of 10-15 minutes.
-
A color change is typically observed upon addition, often to a yellow or orange color, along with the formation of a precipitate.
-
Continue to stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
Reduce the volume of the solvent in vacuo to approximately 5 mL. This will further promote the precipitation of the product.
-
Add 20 mL of anhydrous diethyl ether to the concentrated suspension to fully precipitate the product. Diethyl ether is used as an anti-solvent as the complex is poorly soluble in it.
-
Allow the solid to settle, then carefully remove the supernatant liquid via a filter cannula.
-
Wash the resulting solid product twice with 10 mL portions of diethyl ether to remove any unreacted starting materials or soluble impurities.
-
-
Drying:
-
After the final wash, dry the isolated solid product under high vacuum for several hours to remove all residual solvent.
-
The final product, [Pd(dpae)Cl₂], should be obtained as a yellow or orange microcrystalline solid.
-
Visualization of the Synthetic Workflow
The following diagram outlines the key steps in the synthesis and purification of a dpae-metal complex.
Caption: Workflow for dpae-metal complex synthesis.
Characterization of dpae Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the organic framework of the ligand. Upon coordination to a metal, the chemical shifts of the protons on the phenyl rings and the ethylene bridge will change compared to the free ligand. The ethylene bridge protons often show a downfield shift and may exhibit complex splitting patterns.[9][10]
-
¹³C{¹H} NMR: Similar to ¹H NMR, the carbon resonances of the dpae ligand will shift upon coordination.
-
⁷⁵As NMR: Arsenic-75 is an NMR-active nucleus, but it is a quadrupolar nucleus (I = 3/2), which often results in very broad signals that can be difficult to observe. Its utility is generally limited in routine characterization.
2. Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand and for identifying the presence of other functional groups or counter-ions. The key diagnostic region is typically 400-600 cm⁻¹, where metal-arsenic (M-As) stretching vibrations can be observed, although these are often weak.
3. X-Ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of a coordination complex.[6] It provides precise information on:
-
Coordination geometry around the metal center (e.g., square planar for Pd(II)).
-
Bond lengths (e.g., Pd-As and Pd-Cl distances).
-
Bond angles (e.g., the As-Pd-As "bite angle" of the chelating ligand).
| Expected Structural Parameters for [Pd(dpae)Cl₂] | | :--- | :--- | | Coordination Geometry | Distorted Square Planar | | Pd-As Bond Length | ~2.35 - 2.45 Å | | Pd-Cl Bond Length | ~2.30 - 2.40 Å | | As-Pd-As Bite Angle | ~85 - 90° |
Applications in Homogeneous Catalysis
The structural and electronic properties of dpae make its transition metal complexes promising candidates for homogeneous catalysis.[11] The principles established for dppe complexes in reactions like Suzuki-Miyaura cross-coupling, Heck reactions, and hydrogenations can be logically extended to dpae complexes.[1]
The key advantage of dpae lies in its potential for enhanced catalyst stability and unique selectivity. A recent study on Pd-catalyzed C-H difunctionalization of thiophene demonstrated that arsine ligands, specifically triphenylarsine, were highly effective while conventional phosphine ligands failed.[4] This success was attributed to the greater steric accessibility and superior oxidative stability of the arsine ligand under the reaction conditions.[4] This provides a strong rationale for exploring dpae-metal complexes in challenging catalytic transformations where catalyst deactivation via ligand oxidation is a known issue.
Caption: Generic Suzuki cross-coupling catalytic cycle.
References
-
Wikipedia. (n.d.). Organoarsenic chemistry. Retrieved from [Link]
- Azam, M., Hussain, Z., Warad, I., Al-Resayes, S. I., Khan, M. S., Shakir, M., Trzesowska-Kruszynska, A., & Kruszynski, R. (2011). Synthesis, spectroscopic characterization and catalytic significance of Palladium (II) complexes derived from 1,1 bis(diphenylphosphinomethyl)ethane. Journal of Molecular Structure, 1002(1-3), 107-113.
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Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Liu, H. Q. (n.d.). Structure of [1,2-bis(diphenylphosphino)ethane]di(phenylthio)palladium(II). ResearchGate. Retrieved from [Link]
- Smirnova, E. S., et al. (2023). Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl₂] (PEPPSI) and [Pd(phosphine)Cl₂]₂ complexes. Dalton Transactions, 52(12), 3690-3698.
- Google Patents. (n.d.). CN102603811A - Synthetic method of [1,1'- bis-(diphenyl phosphine) ferrocene] palladium dichloride methylene dichloride complex.
-
ResearchGate. (n.d.). Proposed catalytic steps describing the ideality of Pd(dppf)Cl2·CH2Cl2 catalyst. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved from [Link]
-
Morressier. (2022). Palladium(II) complexes of 1,2-bis(diphenylphosphino)ethane: Synthesis, characterization and biological activity. Retrieved from [Link]
- Napolitano, J. G., et al. (2015). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
-
Chad's Prep. (2018). 15.7 Complex Splitting | NMR | Organic Chemistry. YouTube. Retrieved from [Link]
-
ChemBK. (n.d.). Bis[1,2-bis(diphenylphosphino)ethane]-palladium. Retrieved from [Link]
- Burt, J., Levason, W., & Reid, G. (2014). Coordination chemistry of the main group elements with phosphine, arsine and stibine ligands.
- Murray, C. B., Norris, D. J., & Bawendi, M. G. (1993). Synthesis and characterization of nearly monodisperse CdE (E = sulfur, selenium, tellurium) semiconductor nanocrystallites. Journal of the American Chemical Society, 115(19), 8706-8715.
-
BMRB. (n.d.). Paramagnetic effects in NMR spectroscopy of transition metal complexes: principles and chemical concepts. Ask this paper. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra of [Ru(η⁶-p-cym)(dpa)Cl]PF6 (1; top) and.... Retrieved from [Link]
- Camacho, C. S., et al. (2024).
-
PubMed. (2023). Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl₂] (PEPPSI) and [Pd(phosphine)Cl₂]₂ complexes. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Palladium(II) complexes of 1,2-bis(diphenylphosphino)ethane: Synthesis, characterization and biological activity. Retrieved from [Link]
- Maeda, K., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene.
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- 5. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Bis(diphenylphosphino)ethane CAS#: 1663-45-2 [m.chemicalbook.com]
- 7. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Unexplored Potential of 1,2-Bis(diphenylarsino)ethane (dpae) in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Abstract
This technical guide delves into the application of 1,2-bis(diphenylarsino)ethane (dpae), a bidentate arsine ligand, in palladium-catalyzed cross-coupling reactions. While its phosphine analogue, 1,2-bis(diphenylphosphino)ethane (dppe), is a staple in synthetic chemistry, dpae remains a largely unexplored ligand. This document provides a detailed examination of its synthesis, electronic properties, and known performance in the Heck reaction, alongside investigational protocols for Suzuki-Miyaura and Sonogashira couplings. By synthesizing field-proven insights with mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the unique catalytic potential of dpae.
Introduction: The Case for Exploring Arsine Ligands
In the vast landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount in dictating catalytic activity, stability, and selectivity. For decades, phosphine ligands have been the workhorses of this field. However, their heavier pnictogen counterparts, arsine ligands, offer a compelling alternative due to their distinct electronic and steric properties.
Arsenic, being less electronegative and more polarizable than phosphorus, imparts different characteristics to the metal center. Arsine ligands are generally weaker σ-donors and poorer π-acceptors compared to analogous phosphines. This modulation of the electronic environment at the palladium center can have profound effects on the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—potentially leading to enhanced reaction rates and different selectivity profiles. Recent studies have indicated that in certain contexts, such as Heck olefinations, bulky triarylarsines can exhibit superior catalytic activity compared to their phosphine counterparts.[1][2]
This guide focuses on the bidentate diarsine ligand, this compound (dpae). By forming a stable five-membered chelate ring with the metal center, dpae offers the potential for enhanced catalyst stability, similar to its well-studied analogue, dppe. The following sections will provide a proposed synthesis for dpae, a detailed, literature-derived protocol for its application in the Heck reaction, and foundational, investigational protocols for its use in Suzuki-Miyaura and Sonogashira couplings, encouraging further exploration into this promising class of ligands.
Synthesis of this compound (dpae)
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of dpae.
Experimental Protocol (Investigational)
Materials:
-
Diphenylarsinic acid
-
Sulfur dioxide (gas)
-
Hydrochloric acid
-
Sodium metal
-
Liquid ammonia or dry Tetrahydrofuran (THF)
-
1,2-Dichloroethane
-
Anhydrous diethyl ether
-
Standard Schlenk line equipment for inert atmosphere operations
Step 1: Synthesis of Diphenylchloroarsine (Ph₂AsCl) [3][4][5]
-
In a fume hood, charge a reaction flask with diphenylarsinic acid.
-
Cool the flask in an ice bath and bubble sulfur dioxide gas through the solid while slowly adding concentrated hydrochloric acid.
-
Continue the reaction until the diphenylarsinic acid has fully dissolved and the reaction mixture is homogeneous.
-
Carefully remove excess SO₂ under a stream of nitrogen.
-
Extract the diphenylchloroarsine into diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Caution: Diphenylchloroarsine is highly toxic and must be handled with extreme care in a well-ventilated fume hood.
**Step 2: Preparation of Sodium Diphenylarsenide (NaAsPh₂) **
-
Set up a three-neck flask equipped with a mechanical stirrer, a cold finger condenser, and a gas inlet under a nitrogen atmosphere.
-
Condense liquid ammonia (approx. 300 mL for a 0.25 mol scale reaction) into the flask at -78 °C (dry ice/acetone bath).
-
Add sodium metal in small pieces until a persistent blue color is obtained.
-
Slowly add the prepared diphenylchloroarsine to the sodium-ammonia solution. The reaction is complete when the blue color disappears, and a yellow or orange solution of sodium diphenylarsenide is formed.
-
Alternatively, this reduction can be performed in dry THF at room temperature, though the reaction may be slower.
Step 3: Synthesis of this compound (dpae)
-
To the solution of sodium diphenylarsenide from Step 2, slowly add a solution of 1,2-dichloroethane in dry diethyl ether.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and the ammonia to evaporate overnight.
-
The remaining solid residue contains dpae and sodium chloride.
-
Wash the solid extensively with water to remove the sodium chloride, followed by washing with methanol.
-
The crude dpae can be purified by recrystallization from a suitable solvent like hot 1-propanol or toluene.
Application in the Heck Cross-Coupling Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. While phosphine ligands are standard, studies have shown that bulky triarylarsines can serve as highly effective ligands, in some cases outperforming their phosphine analogues.[2] This is attributed to the unique electronic properties of arsenic and the longer metal-arsine bonds, which can accelerate key steps in the catalytic cycle.
Mechanistic Considerations: The Role of the Arsine Ligand
The generally accepted catalytic cycle for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst.[6]
Caption: Catalytic cycle of the Heck reaction featuring a dpae ligand.
The weaker σ-donating ability of the arsine ligand, compared to a phosphine, can render the palladium center more electrophilic, potentially accelerating the oxidative addition step.[7] Furthermore, the longer Pd-As bonds may facilitate faster ligand dissociation/association and create a more open coordination sphere, influencing the rate of migratory insertion.
Comparative Performance Data
A study comparing bulky triarylarsine and triarylphosphine ligands in the Heck reaction between 4-bromoacetophenone and n-butyl acrylate demonstrated the superiority of arsine ligands in this specific transformation.[2]
| Ligand Type | Ligand | Yield (%) |
| Arsine | As(o-tolyl)₃ | 85 |
| As{C₆H₃(o-CH₃)(p-OMe)}₃ | 95 | |
| As(o-isopropylphenyl)₃ | 99 | |
| Phosphine | P(o-tolyl)₃ | 79 |
| P{C₆H₃(o-CH₃)(p-OMe)}₃ | 75 | |
| P(o-isopropylphenyl)₃ | 94 | |
| Conditions: 1 mol% [Pd₂(dba)₃], 4 mol% Ligand, 1.2 eq K₂CO₃, NMP, 120 °C, 16 h. Data sourced from Baber et al. (2005).[2] |
These results strongly suggest that palladium complexes of arsine ligands are highly active catalysts for the Heck reaction and can offer advantages over traditional phosphine-based systems.
Detailed Protocol: Heck Reaction of 4-Bromoacetophenone and n-Butyl Acrylate
This protocol is adapted from the literature for monodentate triarylarsines and serves as a robust starting point for evaluating bidentate ligands like dpae.[2]
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
Ligand: this compound (dpae)
-
Aryl Halide: 4-Bromoacetophenone
-
Alkene: n-Butyl acrylate
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Pd₂(dba)₃] (e.g., 4.6 mg, 0.005 mmol, 1 mol% Pd) and the dpae ligand (e.g., 9.7 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous K₂CO₃ (166 mg, 1.2 mmol).
-
Add 4-bromoacetophenone (199 mg, 1.0 mmol).
-
Add anhydrous NMP (approx. 3 mL).
-
Finally, add n-butyl acrylate (154 mg, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove the palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired product.
Investigational Protocols for Other Cross-Coupling Reactions
Given the lack of specific literature for dpae in Suzuki and Sonogashira reactions, the following protocols are based on standard conditions for the analogous dppe ligand. They are intended as starting points for optimization. Researchers should consider that the different electronic nature of dpae may require adjustments to catalyst loading, temperature, and reaction time.
A. Suzuki-Miyaura Coupling (Investigational Protocol)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and halides or triflates. Palladium-dppe complexes are known to be effective catalysts for this transformation.
Proposed Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ --[Pd(dpae) catalyst, Base]--> Ar¹-Ar²
Workflow for Suzuki-Miyaura Coupling Optimization
Caption: General workflow for Suzuki-Miyaura coupling.
Starting Conditions:
-
Catalyst System: [Pd(OAc)₂] (2 mol%) with dpae (2.2 mol%) or a pre-formed [Pd(dpae)Cl₂] complex (2 mol%).
-
Substrates: Aryl bromide (1.0 eq), Arylboronic acid (1.2 eq).
-
Base: K₃PO₄ (2.0 eq).
-
Solvent: Toluene/Water (10:1 mixture) or Dioxane/Water.
-
Temperature: 90-110 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
B. Sonogashira Coupling (Investigational Protocol)
The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.
Proposed Reaction Scheme: R¹-X + H-C≡C-R² --[Pd(dpae) catalyst, Cu(I) co-catalyst, Base]--> R¹-C≡C-R²
Starting Conditions:
-
Catalyst System: [Pd(dpae)Cl₂] (2 mol%) or Pd(PPh₃)₂Cl₂ as a reference.
-
Co-catalyst: Copper(I) iodide (CuI) (1-5 mol%).
-
Substrates: Aryl iodide (1.0 eq), Terminal alkyne (1.2 eq).
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH).
-
Temperature: Room temperature to 60 °C.[8]
-
Atmosphere: Inert (Argon or Nitrogen).
Note on Copper-Free Sonogashira: The weaker σ-donating nature of arsine ligands might prove beneficial in copper-free Sonogashira protocols, a hypothesis that warrants experimental investigation.[7]
Conclusion and Future Outlook
This compound (dpae) represents an underutilized asset in the synthetic chemist's toolbox. The available data for related monodentate arsine ligands in the Heck reaction strongly indicate that dpae-palladium systems could offer significant catalytic activity, potentially rivaling or exceeding that of their well-established phosphine counterparts. The distinct electronic properties of arsenic—namely its weaker σ-donicity and greater polarizability—provide a compelling scientific rationale for exploring its impact on the catalytic cycles of major cross-coupling reactions.
This guide provides a robust, literature-grounded protocol for the Heck reaction and logical, investigational starting points for the Suzuki-Miyaura and Sonogashira couplings. It is our hope that these notes will serve as a catalyst for further research, encouraging the drug development and materials science communities to unlock the full potential of dpae and the broader class of arsine ligands in creating complex molecules with greater efficiency and control.
References
-
Title: Diphenylchlorarsine Source: Wikipedia URL: [Link]
-
Title: The preparation of diphenylchloroarsine and diphenylcyan oarsine from phenylhydrazine Source: ResearchGate URL: [Link]
-
Title: Structural effects of arsine ligands on C–H difunctionalization of thiophene Source: RSC Publishing URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Bulky triarylarsines are effective ligands for palladium catalysed Heck olefination Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: The preparation of diphenyl chloroarsine Source: ResearchGate URL: [Link]
-
Title: A Study of Phenyl- and Diphenylarsine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Heck Reaction Source: YouTube URL: [Link]
-
Title: 1,2-Bis(diphenylphosphino)ethane Source: Grokipedia URL: [Link]
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
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- 2. Bulky triarylarsines are effective ligands for palladium catalysed Heck olefination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Diphenylchlorarsine - Wikipedia [en.wikipedia.org]
- 4. Buy Diphenylchloroarsine | 712-48-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Enigmatic Ligand: Unraveling the Applications of 1,2-Bis(diphenylarsino)ethane and its Prevalent Phosphine Analog in Organic Synthesis
Senior Application Scientist Note: To our valued community of researchers, scientists, and drug development professionals, this guide addresses the applications of 1,2-bis(diphenylarsino)ethane (dpae) in organic synthesis. Initial research reveals a significant disparity in the documented use of dpae compared to its ubiquitous phosphine analog, 1,2-bis(diphenylphosphino)ethane (dppe). The scientific literature extensively details the role of dppe as a cornerstone bidentate ligand in transition metal catalysis, while applications of dpae are notably scarce.
This reality has shaped the structure of this guide. We will begin by addressing the known properties of dpae and the context for its limited use. Subsequently, to provide a comprehensive and practical resource, we will pivot to a detailed exploration of its close structural analog, dppe. The extensive applications and established protocols for dppe offer valuable insights into the potential, and perhaps the challenges, of employing ligands of this class. We believe this transparent and comparative approach will provide the most scientifically sound and useful information for your research endeavors.
Part 1: this compound (dpae) - A Ligand in the Shadows
This compound, or dpae, is a bidentate ligand structurally analogous to dppe, with arsenic atoms serving as the donor sites instead of phosphorus. While dpae can form stable chelate complexes with various transition metals, its application in catalytic organic synthesis is not well-documented in readily available literature.
Several factors may contribute to the preference for phosphine-based ligands like dppe over their arsine counterparts:
-
Electronic Properties: The difference in electronegativity and orbital energy between phosphorus and arsenic influences the electronic environment of the metal center. Phosphines are generally stronger σ-donors and have more tunable π-acceptor properties, which are critical for optimizing the steps of a catalytic cycle, such as oxidative addition and reductive elimination.
-
Bond Strength: Metal-phosphorus bonds are typically more robust than metal-arsenic bonds. This can lead to more stable and long-lived catalysts, which is a significant advantage in both laboratory and industrial settings.
-
Toxicity and Handling: Organoarsenic compounds are often associated with higher toxicity and require more stringent handling protocols compared to their phosphine analogs, making dppe a more practical choice for routine use.
While specific catalytic protocols for dpae are not prevalent, its synthesis follows a similar logic to that of dppe, typically involving the reaction of a metal diphenylarsenide with a 1,2-dihaloethane.
Part 2: 1,2-Bis(diphenylphosphino)ethane (dppe) - A Workhorse in Homogeneous Catalysis
In stark contrast to its arsenic analog, 1,2-bis(diphenylphosphino)ethane (dppe) is one of the most widely utilized bidentate phosphine ligands in organometallic chemistry and homogeneous catalysis.[1] Its popularity stems from its ability to form stable five-membered chelate rings with transition metals, which imparts favorable stability and reactivity to the resulting complexes.[2] The flexible ethane backbone and the steric and electronic properties of the diphenylphosphino groups allow for effective control over the catalytic process.[1]
Key Applications in Cross-Coupling Reactions
Dppe-ligated palladium and nickel complexes are highly effective catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
-
Suzuki-Miyaura Coupling: Palladium-dppe complexes, such as [Pd(dppe)Cl₂], exhibit high efficiency in the coupling of aryl or vinyl halides with organoboron compounds.[1] These catalysts are often comparable or superior in performance to other common systems.[1]
-
Heck Reaction: Dppe is an effective ligand for palladium-catalyzed Heck reactions, facilitating the coupling of unsaturated halides with alkenes to produce substituted alkenes in excellent yields under relatively mild conditions.[1]
-
Sonogashira Coupling: In the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, palladium-dppe complexes serve as efficient catalysts, often in the presence of a copper(I) co-catalyst for optimal performance.[1]
-
Buchwald-Hartwig Amination: While effective, dppe-ligated palladium catalysts are sometimes outperformed in Buchwald-Hartwig amination by more specialized, bulkier phosphine ligands that can promote the reductive elimination step more efficiently.[1]
The general workflow for these cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere to protect the catalyst from oxidation.
Caption: Generalized workflow for a Pd/dppe-catalyzed cross-coupling reaction.
Application in Hydroformylation
Rhodium-dppe complexes are effective catalysts for hydroformylation, the process of adding a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[2] This reaction is of immense industrial importance for the production of aldehydes. The dppe ligand influences the regioselectivity of the reaction, often favoring the formation of the linear aldehyde over the branched isomer.
The catalytic cycle for hydroformylation involves the coordination of the alkene and carbon monoxide to a rhodium hydride species, followed by migratory insertion and reductive elimination to yield the aldehyde product.
Sources
Application & Protocol Guide: Handling and Storage of Air-Sensitive 1,2-Bis(diphenylarsino)ethane (dpae)
Abstract: This document provides a comprehensive guide for the safe and effective handling, storage, and disposal of 1,2-Bis(diphenylarsino)ethane (dpae), a highly air-sensitive and toxic organoarsenic compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both scientific integrity and user safety. Adherence to these procedures is critical for maintaining compound integrity and preventing hazardous exposures.
Introduction
This compound, commonly abbreviated as dpae, is a bidentate chelating ligand used in coordination and organometallic chemistry. Its two soft arsenic donor atoms make it effective for stabilizing transition metals in various oxidation states, enabling its use in catalysis and the synthesis of novel inorganic complexes. However, the trivalent arsenic centers in dpae are highly susceptible to oxidation by atmospheric oxygen, and the compound itself belongs to the family of organoarsenicals, which are noted for their significant toxicity.[1]
Therefore, all manipulations involving dpae demand rigorous air-free techniques to prevent chemical degradation and stringent safety protocols to mitigate health risks. This guide provides the foundational knowledge and detailed procedures necessary to work with dpae safely and effectively.
Compound Profile & Hazard Analysis
A thorough understanding of a chemical's properties is the bedrock of its safe handling. The dual risks of high reactivity and high toxicity make this section particularly critical for dpae.
Physical & Chemical Properties
| Property | Data / Expected Behavior | Rationale & Implications |
| Chemical Formula | C₂₆H₂₄As₂ | High molecular weight solid. |
| Molecular Weight | 486.32 g/mol | Relevant for stoichiometric calculations. |
| Appearance | Expected to be a white to off-white crystalline solid. | Discoloration (e.g., yellowing) may indicate oxidation or impurity. |
| Melting Point | Not widely reported, but expected to be a solid at room temp. | Solid nature requires transfer as a powder. |
| Solubility | Likely soluble in organic solvents like toluene, THF, CH₂Cl₂; insoluble in water. | Dictates choice of solvents for reactions and cleaning. Water insolubility does not negate reactivity. |
| Air Sensitivity | High. The As(III) centers are readily oxidized by O₂. | This is the primary chemical challenge. Exposure to air leads to the formation of the corresponding arsine oxide(s), rendering the ligand ineffective for its intended purpose.[5] |
| Moisture Sensitivity | Moderate to High. | While less reactive than pyrophorics, moisture can lead to slow decomposition pathways. |
Reactivity & Stability
The primary mode of degradation for dpae is the oxidation of one or both arsenic atoms upon exposure to air.
As(III) + O₂ → As(V)=O
This reaction is often irreversible and converts the soft, electron-donating arsine into a hard, less effective arsine oxide ligand. This chemical transformation is the reason all handling must be conducted under an inert atmosphere. The compound is incompatible with strong oxidizing agents, acids, and halogens.[6]
Toxicological Profile: An Organoarsenic Compound
All arsenic compounds must be treated as highly toxic and potentially carcinogenic.[1][7] The primary routes of exposure are inhalation of dust and absorption through the skin.
-
Acute Toxicity: Inhalation or ingestion can lead to systemic poisoning, with symptoms including abdominal pain, nausea, and neurological effects.[6]
-
Chronic Toxicity: Chronic exposure to arsenic compounds is linked to an increased risk of skin, lung, and bladder cancers.[7][8]
-
Regulatory Exposure Limits: While no specific Occupational Safety and Health Administration (OSHA) permissible exposure limit (PEL) exists for dpae, the PEL for organic arsenic compounds is 0.5 mg/m³ averaged over an eight-hour shift, and for inorganic arsenic, it is a much lower 10 µg/m³.[9][10] Given the potential for decomposition, a conservative approach dictates working well below these limits at all times.
The Inert Atmosphere Environment: Prerequisite for Success
To prevent chemical degradation, dpae must be handled exclusively under an inert atmosphere, which is a workspace devoid of oxygen and moisture. The two primary tools for achieving this are the glovebox and the Schlenk line.[11]
Glovebox
A glovebox is a sealed chamber continuously purged with a purified inert gas (typically argon or nitrogen) that passes through a catalyst to remove O₂ and H₂O to parts-per-million (ppm) levels. It is the preferred method for handling and storing dpae.[12]
-
Expertise & Experience: The key advantage of a glovebox is that it allows for the use of standard laboratory equipment (balances, spatulas, vials) in an open, albeit contained, environment. This dramatically simplifies weighing and transfer operations. The constant positive pressure and atmospheric purification provide a highly stable and reliable inert environment.[11]
-
Trustworthiness: An integrated O₂ and H₂O sensor provides real-time validation of the atmosphere's integrity. Protocols should mandate that levels remain below 1 ppm during all dpae manipulations.
Schlenk Line
A Schlenk line is a glass manifold connected to both a vacuum pump and a source of purified inert gas. It allows for the evacuation of air from sealed glassware (like a Schlenk flask) and backfilling with inert gas.
-
Expertise & Experience: This technique is more technically demanding and requires proficiency in manipulating glassware under dynamic vacuum/gas flows. It is suitable for performing reactions but is less ideal for weighing and transferring solids, as these operations must be done under a positive flow of inert gas, which carries a higher risk of momentary air exposure.
-
Trustworthiness: The integrity of the inert atmosphere is not monitored in real-time and depends entirely on the operator's skill, the quality of the glassware joints, and the purity of the inert gas source.
Decision Workflow: Glovebox vs. Schlenk Line
Standard Operating Procedures (SOPs)
The following protocols are self-validating systems. Each step is designed to maintain the integrity of the inert atmosphere and ensure operator safety.
SOP 1: Long-Term Storage of dpae
Proper storage is the first line of defense against compound degradation.
-
Causality: The goal is to isolate the compound from air and moisture over extended periods. A glovebox provides the most reliable environment.[12]
-
Protocol:
-
Upon receipt, immediately transfer the manufacturer's container into a glovebox antechamber. Do not open it on the benchtop.
-
Purge the antechamber with inert gas for a minimum of three vacuum/refill cycles.
-
Inside the glovebox, inspect the primary container seal.
-
Place the manufacturer's bottle inside a larger, clearly labeled, screw-top jar. This provides secondary containment in case the primary seal fails.
-
For added protection, wrap the threads of the primary container with Teflon tape before sealing.
-
Store the container in a designated area of the glovebox, away from volatile solvents. Storing solvents in a glovebox can compromise the catalyst system and potentially react with stored reagents.[12]
-
Maintain a log of when the container is opened and closed.
-
SOP 2: Weighing and Aliquoting in a Glovebox
This protocol ensures accurate, contamination-free measurement of the solid.
-
Prerequisites: All glassware (vials, beakers) and tools (spatulas) must be oven-dried (e.g., at 125°C overnight) and cooled in the glovebox antechamber before being brought into the main chamber. This removes adsorbed water.[11]
-
Protocol:
-
Bring the dried vials, spatula, and a weigh boat or pan into the glovebox.
-
Allow all items to reach thermal equilibrium with the glovebox atmosphere for at least 30 minutes before weighing.
-
Place a receiving vial on the analytical balance and tare the mass.
-
Open the main dpae stock container. Using a clean, dry spatula, carefully transfer the desired amount of solid to the tared vial.
-
Minimize the time the stock bottle is open. Work efficiently to avoid introducing trace contaminants from the glovebox atmosphere.
-
Securely cap the receiving vial and the stock bottle.
-
Record the final mass.
-
Clean the spatula and any spilled solid using a dry wipe. All waste must be treated as hazardous arsenic waste.
-
SOP 3: Preparing a Solution of dpae
This protocol requires a properly degassed solvent to prevent oxidation.
-
Causality: Solvents from commercial suppliers are saturated with dissolved atmospheric gases, including oxygen. Degassing is a non-negotiable step. The "freeze-pump-thaw" method is one of the most effective techniques.[11]
-
Solvent Degassing Protocol (Freeze-Pump-Thaw):
-
Place the solvent in a Schlenk flask with a stir bar.
-
Attach the flask to a Schlenk line.
-
With the inert gas flowing, cool the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Once frozen, open the flask to the vacuum manifold. The vacuum removes gases from the headspace above the frozen solid. Maintain vacuum for 5-10 minutes.
-
Close the valve to the flask.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. Bubbles of gas will be seen escaping the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.
-
After the final thaw, backfill the flask with inert gas (argon or nitrogen). The solvent is now ready for use.
-
-
Solution Preparation (in Glovebox):
-
Bring a vial containing a known mass of dpae (from SOP 2) and a flask of degassed solvent into the glovebox.
-
Add the desired volume of degassed solvent to the vial containing dpae using a pipette or graduated cylinder.
-
Stir or swirl until the solid is fully dissolved.
-
The resulting solution is air-sensitive and must be stored in a sealed container under an inert atmosphere.
-
Safety, Spill & Waste Management
Due to its arsenic content, dpae requires stringent safety and disposal procedures that go beyond standard air-sensitive protocols.
Personal Protective Equipment (PPE)
A standard PPE ensemble must be worn at all times in the laboratory where dpae is handled:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, at a minimum. A face shield should be used if there is any risk of splashing.
-
Body Protection: A flame-resistant lab coat.
-
Hand Protection: Wear nitrile gloves as a minimum. Check glove manufacturer data for compatibility. Always double-glove when handling the solid material or its solutions.[9]
Spill Response
-
Spill Inside a Glovebox:
-
Wipe up the solid powder with a dry wipe.
-
If a solution spills, absorb it with an inert absorbent material (e.g., vermiculite).
-
Place all contaminated materials into a sealed container labeled "Arsenic Hazardous Waste."
-
Remove the waste container via the antechamber.
-
-
Spill Outside an Inert Atmosphere (Emergency):
-
ALERT personnel in the area and EVACUATE immediately.
-
Prevent inhalation of dust. If safe to do so, close the sash of the fume hood where the spill occurred.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a significant spill of an arsenic compound without specialized training and equipment, including a respirator.[13]
-
Decontamination & Waste Disposal
Arsenic-containing waste is regulated as hazardous waste and cannot be disposed of in regular trash or down the sink.[14]
-
Decontamination: Glassware that has contained dpae should be rinsed with a suitable organic solvent (e.g., toluene) under an inert atmosphere. This rinse solvent must be collected as hazardous waste. Subsequently, the glassware can be carefully brought into a fume hood and decontaminated with a solution that will oxidize and precipitate the arsenic, such as a solution of ferric chloride. Consult your institution's EHS for approved decontamination procedures.
-
Waste Disposal:
-
All solid waste (dpae powder, contaminated wipes, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read: "Hazardous Waste: Organic Arsenic Compound, Solid, Toxic ".
-
All liquid waste (rinse solvents, reaction mother liquors) must be collected in a separate, sealed, and clearly labeled container: "Hazardous Waste: Organic Arsenic Compound, Liquid, Toxic ".
-
Arsenical wastes must be converted to a chemically stable and non-leachable form before final disposal, a process typically handled by specialized waste management companies.[15][16] Never mix arsenic waste with other waste streams unless directed by EHS.
-
References
-
PubMed. (n.d.). Organoarsenicals. Uptake, metabolism, and toxicity. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1985, June 3). General overview of safe handling of arsenic containing compounds. Retrieved from [Link]
-
chemeurope.com. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). ARSENAZO III Safety Data Sheet. Retrieved from [Link]
-
Speciation.net. (2024, February 5). Toxicity of arsenic species. Retrieved from [Link]
-
ResearchGate. (2019, June 14). Organoarsenical compounds: Occurrence, toxicology and biotransformation. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (1982, August). Environmental Research Brief: Stabilization, Testing, and Disposal of Arsenic-Containing Wastes. Retrieved from [Link]
-
Department of the Environment, Sport and Territories (Australia). (1998, May 11). Treatment Technologies for Destruction or Management of Arsenic Wastes. Retrieved from [Link]
-
LSU Health Shreveport. (2018, July 20). SOP for the safe use of Arsenic (and/or cacodylic acid). Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ESPI Metals. (n.d.). Arsenic Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2023, September 21). 1,2-Bis(diphenylphosphino)ethane Safety Data Sheet. Retrieved from [Link]
-
Chemistry World. (2025, October 27). Transforming toxic arsenic sludge into a valuable commodity for green technologies, electronics. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved from [Link]
-
PubMed. (2013, October 1). Arsenic waste management: a critical review of testing and disposal of arsenic-bearing solid wastes generated during arsenic removal from drinking water. Retrieved from [Link]
-
publisherspanel.com. (2025, July 4). DETERMINATION OF ORGANOARSENIC COMPOUNDS IN ENVIRONMENTAL AND BIOLOGICAL SAMPLES – SHORT REVIEW. Retrieved from [Link]
-
PubMed Central. (n.d.). Arsenic toxicity: sources, pathophysiology and mechanism. Retrieved from [Link]
-
PubMed Central. (n.d.). Metabolism, toxicity and anticancer activities of arsenic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Arsenic | Medical Management Guidelines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). On the Redox Reaction of 1,2-Bis(diphenylphosphino)alkanes towards o-,p-Quinones. Retrieved from [Link]
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- 1. Organoarsenicals. Uptake, metabolism, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Catalytic Use of Palladium-1,2-Bis(diphenylarsino)ethane Complexes
Introduction: Exploring the Catalytic Frontier with Arsine Ligands
In the landscape of transition metal catalysis, palladium complexes stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the bedrock of modern synthetic chemistry. While phosphine ligands have traditionally dominated the field, their heavier pnictogen counterparts, arsine ligands, offer a unique electronic and steric profile that can lead to enhanced catalytic activity and stability. This guide provides a comprehensive overview of the catalytic applications of palladium complexes featuring the bidentate arsine ligand, 1,2-bis(diphenylarsino)ethane (dpae). We will delve into the synthesis of the catalyst precursor, Dichloro[this compound]palladium(II), and present detailed protocols for its application in seminal cross-coupling reactions.
The rationale for exploring arsine-ligated palladium catalysts stems from their potential to outperform their phosphine analogues in certain transformations. Tertiary arsines have been reported to be more efficient ligands than phosphines in several key transition metal-catalyzed reactions, including the Stille, Heck, and Negishi couplings, often leading to enhanced reaction rates and higher product yields. This enhanced reactivity can be attributed to the distinct electronic properties of arsenic, which can influence the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique catalytic properties of palladium-dpae complexes in their synthetic endeavors. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Synthesis of Dichloro[this compound]palladium(II) [Pd(dpae)Cl₂]
The precursor complex, [Pd(dpae)Cl₂], is a stable, air-tolerant solid that serves as an excellent starting material for generating the active Pd(0) catalyst in situ. The following protocol is adapted from the synthesis of the analogous phosphine complex and can be performed using standard Schlenk techniques.
Protocol: Synthesis of [Pd(dpae)Cl₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dpae)
-
Acetonitrile (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.0 equiv).
-
Under a positive pressure of inert gas, add anhydrous acetonitrile to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate flask, dissolve this compound (dpae) (1.0 equiv) in a minimal amount of anhydrous acetonitrile under an inert atmosphere.
-
Slowly add the dpae solution to the refluxing suspension of PdCl₂.
-
Continue to heat the reaction mixture at reflux for 2-3 hours. The initial brown-red suspension should transform into a clearer solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If necessary, the solution can be concentrated under reduced pressure to induce further precipitation.
-
Filter the solid product under an inert atmosphere, wash with cold acetonitrile, and then with a non-polar solvent like hexane to remove any unreacted dpae.
-
Dry the resulting solid under vacuum to yield the [Pd(dpae)Cl₂] complex as a stable powder.
Characterization: The synthesized complex can be characterized by standard analytical techniques such as ³¹P{¹H} NMR spectroscopy (if applicable for purity check against phosphine impurities), ¹H NMR, ¹³C{¹H} NMR, FT-IR, and elemental analysis.
Catalytic Applications in Cross-Coupling Reactions
Palladium-dpae complexes are anticipated to be highly effective catalysts for a variety of cross-coupling reactions. The following sections provide detailed protocols for the Heck, Suzuki-Miyaura, and Sonogashira reactions. These protocols are general and may require optimization for specific substrates.
The Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1] The dpae ligand is expected to stabilize the palladium catalyst and promote efficient turnover.
Reaction Scheme:
Protocol: Heck Reaction using [Pd(dpae)Cl₂]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
[Pd(dpae)Cl₂] (0.5-2 mol%)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Acetonitrile, DMF, Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the [Pd(dpae)Cl₂] catalyst.
-
Under a positive pressure of inert gas, add the anhydrous and degassed solvent, followed by the base.
-
Stir the mixture for 10-15 minutes at room temperature to allow for the in situ reduction of the Pd(II) precursor to the active Pd(0) species.
-
Add the aryl or vinyl halide and the alkene to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for the Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Iodobenzene | Styrene | 1 | Et₃N | DMF | 100 | 12 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 1 | K₂CO₃ | Acetonitrile | 80 | 24 |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | 2 | Et₃N | Toluene | 110 | 18 |
Note: The yields for these reactions will be substrate-dependent and require experimental determination.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyolefins through the cross-coupling of organoboron compounds with halides or triflates.[2]
Reaction Scheme:
Protocol: Suzuki-Miyaura Coupling using [Pd(dpae)Cl₂]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
[Pd(dpae)Cl₂] (0.5-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, [Pd(dpae)Cl₂], and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Conditions for the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 |
| 3 | 1-Iodonaphthalene | Naphthalene-1-boronic acid | 0.5 | Cs₂CO₃ | DMF | 80 | 8 |
Note: The yields for these reactions will be substrate-dependent and require experimental determination.
The Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3]
Reaction Scheme:
Protocol: Sonogashira Coupling using [Pd(dpae)Cl₂]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
[Pd(dpae)Cl₂] (0.5-2 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, [Pd(dpae)Cl₂], and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base (which often serves as the solvent or co-solvent).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Conditions for the Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Catalyst Loading (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Iodobenzene | Phenylacetylene | 1 | 2 | Et₃N | THF | 25 | 6 |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | 1.5 | 3 | i-Pr₂NH | Toluene | 50 | 12 |
| 3 | 1-Iodo-3-methoxybenzene | Trimethylsilylacetylene | 1 | 2 | Et₃N | DMF | 40 | 8 |
Note: The yields for these reactions will be substrate-dependent and require experimental determination.
Mechanism and Workflow Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Experimental workflow for a cross-coupling reaction.
Conclusion and Future Outlook
Palladium-1,2-bis(diphenylarsino)ethane complexes represent a promising, yet underexplored, class of catalysts for organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers to begin investigating the utility of these complexes in their own work. The potential for enhanced reactivity compared to traditional phosphine-based systems warrants further investigation and optimization for a broader range of substrates and reaction types. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the exploration of novel ligand architectures, such as those based on arsine donors, will be crucial for driving innovation.
References
- Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
-
How to synthesize and apply [1,2-bis (Diphenylphosphino) Ethane] Dichloropalladium (II). KGET. [Link]
-
Synthesis and structural characterization of Pd(N,N-dimethylaminopropylamine)Cl2 complex--the interaction with bio-relevant ligands with reference to the effect of cysteine on the deactivation of metal-based drug. PubMed. [Link]
-
Suzuki Reaction. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
Sources
Application Notes & Protocols for 1,2-Bis(diphenylphosphino)ethane (dppe) in Homogeneous Catalysis
A Note to the Researcher: The initial topic requested was 1,2-Bis(diphenylarsino)ethane (dpae). However, a comprehensive literature search revealed that while diarsine ligands are of historical importance, their application in modern homogeneous catalysis is sparsely documented. The development of their diphosphine analogues led to ligands with superior catalytic activity and stability, which are now prevalent in the field. To provide a guide that is both detailed and reflective of current laboratory practices, this document will focus on the widely utilized phosphine analogue, 1,2-Bis(diphenylphosphino)ethane (dppe) . The principles, protocols, and mechanistic insights discussed herein for dppe are foundational to the field of catalysis with bidentate ligands.
Introduction: The Role of dppe as a Privileged Ligand
1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a cornerstone of coordination chemistry and homogeneous catalysis. Its structure, featuring two diphenylphosphino groups connected by a flexible ethylene bridge, allows it to act as a robust bidentate chelating ligand. When dppe coordinates to a transition metal, it forms a stable five-membered ring, an entropically favorable arrangement that enhances the stability of the resulting metal complex. This chelate effect is central to its function.
The electronic and steric properties of dppe are key to its catalytic efficacy. The phosphorus atoms are strong σ-donors, which increases the electron density at the metal center. This enhanced electron density facilitates crucial steps in many catalytic cycles, such as oxidative addition. The phenyl groups on the phosphorus atoms provide significant steric bulk, which can influence the coordination sphere of the metal, promoting reductive elimination and preventing catalyst deactivation pathways like β-hydride elimination in certain cases. With a natural bite angle of approximately 86°, dppe is well-suited for a variety of transition metals, including palladium, nickel, rhodium, and ruthenium, making it a versatile tool for synthetic chemists.
This guide provides an in-depth exploration of dppe's application in several pivotal catalytic reactions, complete with mechanistic discussions and actionable laboratory protocols.
Synthesis and Physicochemical Properties of dppe
Synthesis Protocol
The standard synthesis of dppe involves the SN2 alkylation of an alkali metal diphenylphosphide with a 1,2-dihaloethane. The following protocol is adapted from established literature procedures.
Caution: This synthesis involves pyrophoric and air-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Sodium metal (Na) or Lithium metal (Li)
-
Liquid ammonia (NH₃(l)) or Tetrahydrofuran (THF)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Dry, degassed solvents (e.g., THF, diethyl ether, 1-propanol)
-
Deionized water
-
Methanol
Protocol:
-
Preparation of Sodium Diphenylphosphide (NaP(C₆H₅)₂):
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a cold finger condenser, condense approximately 300 mL of dry ammonia gas at -78 °C (dry ice/acetone bath).
-
Carefully add sodium metal (5.15 g, 0.25 mol) in small pieces to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the formation of solvated electrons.
-
Over a period of 10 minutes, add triphenylphosphine (32.7 g, 0.12 mol) to the solution. The color will change to orange, signifying the formation of NaP(C₆H₅)₂. Allow the reaction to stir for 1 hour.
-
-
Alkylation to form dppe:
-
Slowly add a solution of 1,2-dichloroethane (10 mL, 0.12 mol) in 20 mL of dry diethyl ether to the reaction mixture.
-
The orange color will dissipate as the reaction proceeds. Once the addition is complete, allow the reaction vessel to slowly warm to room temperature, which will evaporate the liquid ammonia.
-
-
Workup and Purification:
-
To the remaining solid residue, add approximately 1 L of deionized water to dissolve the sodium chloride byproduct, followed by 200 mL of methanol.
-
Collect the resulting white solid precipitate by vacuum filtration and wash it thoroughly with water and then methanol.
-
Recrystallize the crude dppe from hot 1-propanol to yield a pure, white crystalline product.
-
Dry the purified dppe under vacuum. A typical yield is around 70-75%.
-
Physical and Chemical Properties
A summary of dppe's key properties is essential for its proper handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₄P₂ | |
| Molecular Weight | 398.42 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 140-142 °C | |
| Solubility | Soluble in organic solvents like THF, CH₂Cl₂, and toluene | |
| Stability | Air-stable as a solid, but solutions are susceptible to oxidation |
Application in Palladium-Catalyzed Cross-Coupling Reactions
dppe is a workhorse ligand in palladium-catalyzed cross-coupling reactions, where it stabilizes the active Pd(0) species and facilitates the catalytic cycle. Its complexes, such as [Pd(dppe)Cl₂] and Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) ([Pd(dppe)₂]), are common catalyst precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. While Ni(dppe)Cl₂ alone can be ineffective for less reactive substrates like aryl chlorides, palladium-dppe complexes show excellent activity.
Mechanism Overview: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0)(dppe) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from an organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0)(dppe) catalyst.
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
[Pd(dppe)Cl₂] (CAS 19978-61-1)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under argon, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add [Pd(dppe)Cl₂] (11.5 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Execution:
-
Add a 4:1 mixture of anhydrous toluene and ethanol (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring under the argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 4-methylbiphenyl.
-
| Reaction Parameters | Value |
| Catalyst Loading | 2 mol % |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | Toluene/Ethanol (4:1) |
| Temperature | 80 °C |
| Typical Yield | >90% |
Application in Rhodium-Catalyzed Asymmetric Hydrogenation
While dppe itself is achiral, its structural backbone is the foundation for some of the most successful chiral ligands in asymmetric catalysis, such as DIPAMP and the BPE ligand family. The principles of chelation and steric influence demonstrated by dppe are directly applicable to understanding how its chiral derivatives create an asymmetric environment around the metal center, enabling enantioselective transformations. For instance, rhodium complexes of chiral dppe analogues are highly effective for the asymmetric hydrogenation of α-(acylamino)acrylic acid derivatives to produce chiral amino acids.
Mechanism Overview: The mechanism involves the coordination of the prochiral olefin to the chiral Rh(I)-diphosphine complex. Hydrogen adds via oxidative addition to form a Rh(III) dihydride species. Subsequent migratory insertion of the double bond into a Rh-H bond and reductive elimination of the product regenerates the active catalyst. The chirality of the ligand dictates the facial selectivity of olefin coordination and the subsequent hydrogenation, leading to one enantiomer in excess.
Protocol: Asymmetric Hydrogenation using a Chiral dppe Analogue (Conceptual)
This protocol outlines the general procedure for a rhodium-catalyzed asymmetric hydrogenation, a reaction where chiral analogues of dppe excel.
Materials:
-
A chiral rhodium catalyst, e.g., [Rh(COD)(R,R-Ph-BPE)]BF₄ (where Ph-BPE is 1,2-Bis(2,5-diphenylphospholano)ethane, a dppe analogue)
-
Methyl (Z)-2-acetamido-3-phenylacrylate (prochiral substrate)
-
Methanol (degassed)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a glass liner for the autoclave with the substrate (e.g., 1.0 mmol) and the rhodium catalyst (0.005-0.01 mmol, 0.5-1.0 mol%).
-
Add degassed methanol (10 mL).
-
Seal the liner, remove it from the glovebox, and place it inside the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge the system several times with hydrogen gas.
-
Pressurize the vessel to the desired pressure (e.g., 3-5 atm H₂).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the reaction solution and concentrate it under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude residue.
-
The enantiomeric excess (% ee) of the product is determined by chiral HPLC analysis.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
Synthesis of dppe: The purity of the synthesized ligand should be confirmed by melting point determination (literature value: 140-142 °C) and NMR spectroscopy (¹H NMR in CDCl₃ should show characteristic peaks around 2.1 ppm for the ethylene bridge and 7.2 ppm for the phenyl protons).
-
Catalytic Reactions: Reaction progress should be monitored by a reliable analytical technique (TLC, GC-MS, or NMR). The identity and purity of the final product must be confirmed by standard characterization methods (NMR, MS). For asymmetric reactions, enantiomeric excess must be quantified using a validated chiral chromatography method.
-
Consistency: Comparing results (yield, selectivity, turnover number) against established literature values for the same or similar systems provides a benchmark for validating the experimental setup and execution.
By adhering to these principles of rigorous execution and analytical verification, researchers can ensure the reliability and reproducibility of their results when employing dppe-based catalytic systems.
References
Application Note: Recrystallization Protocol for 1,2-Bis(diphenylarsino)ethane (dpae)
Introduction
1,2-Bis(diphenylarsino)ethane, commonly abbreviated as dpae, is a bidentate organoarsenic ligand analogous to the well-known phosphine ligand dppe. It is utilized in coordination chemistry to form stable chelate complexes with various transition metals. The purity of dpae is paramount for the synthesis of well-defined metal complexes and for achieving reproducible results in catalytic applications. Impurities, such as the corresponding arsine oxides formed by air oxidation, can significantly alter the electronic and steric properties of the ligand, leading to unpredictable reactivity.
This document provides a detailed protocol for the purification of this compound by recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development and materials science who require a high-purity sample of this ligand.
Note on Analogous Compound Data: Specific experimental data for the recrystallization of this compound (dpae) is not widely available in the literature. Therefore, this protocol is developed based on the well-documented properties and purification methods of its close structural analog, 1,2-Bis(diphenylphosphino)ethane (dppe), and on fundamental principles of crystallization.[1][2][3][4] It is strongly recommended to perform small-scale trials to optimize the solvent system and conditions for your specific sample of dpae.
Principle of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[5][6][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[5] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. The impurities, being present in a smaller concentration, ideally remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.[8]
Health and Safety Precautions
WARNING: Organoarsenic compounds are highly toxic and should be handled with extreme caution. They are generally more toxic than their phosphine counterparts. All operations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[9][10]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Waste Disposal: All contaminated materials and the mother liquor must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]
-
Air Sensitivity: While solid dpae is relatively stable, solutions can be susceptible to air oxidation.[4] For sensitive applications, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Physicochemical Properties (Based on dppe analogy)
| Property | Value (for analogous dppe) | Source |
| Appearance | White to off-white crystalline solid | [1][4][12] |
| Molecular Formula | C₂₆H₂₄As₂ | |
| Molecular Weight | 486.32 g/mol | |
| Melting Point | 137-142 °C | [1][3][12] |
| Solubility | Soluble in hot alcohols (methanol, ethanol), acetone, toluene, and dichloromethane.[1][4][13] |
Experimental Protocol
This protocol is designed for the recrystallization of approximately 5 grams of crude this compound. Adjust volumes accordingly for different quantities.
Materials and Equipment
-
Crude this compound (dpae)
-
Anhydrous Ethanol (95% or absolute) or Isopropanol
-
Deionized Water (if using aqueous ethanol)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Spatula and weighing paper
-
Ice bath
-
Vacuum oven or desiccator
Workflow Diagram
Sources
- 1. 1,2-Bis(diphenylphosphino)ethane CAS#: 1663-45-2 [m.chemicalbook.com]
- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 3. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
- 13. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: 1,2-Bis(diphenylarsino)ethane (dpae) Reactions
Welcome to the technical support guide for 1,2-Bis(diphenylarsino)ethane (dpae). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bidentate arsine ligand. Low yield is a multifaceted problem that often stems from a combination of factors related to reagent quality, reaction setup, and execution. This guide provides a structured, causality-driven approach to troubleshooting, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of dpae and its reactions.
Q1: What is this compound (dpae) and why is it used?
A1: this compound is an organoarsenic compound with the formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂. It functions as a bidentate chelating ligand, binding to a metal center through its two arsenic atoms to form a stable five-membered ring. It is an analogue of the more common phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe). Arsine ligands like dpae are utilized in coordination chemistry and catalysis for several reasons:
-
Different Electronic and Steric Properties: Compared to their phosphine counterparts, arsines are generally weaker σ-donors and form longer, more labile bonds with transition metals.[1][2] This can facilitate ligand dissociation, which is sometimes the rate-determining step in a catalytic cycle.[2]
-
Enhanced Stability to Oxidation: In certain catalytic systems, arsine ligands exhibit superior stability against oxidation compared to phosphines, allowing reactions to proceed under conditions where phosphine ligands would be degraded.[2]
Q2: How should I handle and store dpae?
A2: Dpae and related organoarsine compounds are air-sensitive and should be handled with care under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or inside a glovebox.[3] Oxidation of the arsenic(III) centers to arsenic(V) oxides will render the ligand incapable of coordinating to metal centers. Store the solid compound in a tightly sealed container under inert gas, away from light and moisture.
Q3: My dpae is an off-white or yellowish powder. Is it still good to use?
A3: Pure dpae should be a white solid. A yellow or off-white color may indicate the presence of oxidation byproducts or other impurities. The presence of these impurities can significantly impact reaction yields by poisoning the catalyst or participating in side reactions. We strongly recommend verifying the purity of your ligand before use. See the protocol for Ligand Quality Check by ³¹P NMR Spectroscopy (for phosphine analogues) and Mass Spectrometry in the Appendices. For dpae, ¹H and ¹³C NMR can be used to check for organic impurities, and mass spectrometry can confirm the molecular weight.
Q4: What are the key differences in reactivity I should expect between dpae and its phosphine analogue, dppe?
A4: The primary differences stem from the fundamental properties of arsenic versus phosphorus:
-
Bond Strength & Lability: Metal-arsenic bonds are typically weaker and longer than analogous metal-phosphorus bonds.[2] This makes dpae a more labile ligand, which can be advantageous in catalytic cycles requiring rapid ligand dissociation.
-
σ-Donating Ability: Arsines are weaker σ-donors than phosphines.[2] This can influence the electron density at the metal center, affecting its reactivity in steps like oxidative addition and reductive elimination.
-
Oxidative Stability: While both are sensitive to oxidation, arsines can sometimes show greater resistance to certain oxidants used in catalytic reactions (e.g., benzoquinone), preventing catalyst deactivation where phosphines might fail.[2]
Part 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental observations. Identify the symptom that best matches your result and follow the diagnostic workflow.
Symptom 1: No Reaction or Incomplete Conversion
You observe that your starting materials are largely unconsumed after the expected reaction time, as monitored by TLC, GC, or NMR.
Q: Why is my reaction failing to initiate or proceed to completion?
This issue is often rooted in problems with reagent purity, atmospheric control, or suboptimal reaction conditions.
-
The 'Why': Dpae is susceptible to oxidation. The lone pairs on the arsenic atoms, which are essential for coordination to the metal catalyst, can be attacked by atmospheric oxygen. This forms the corresponding arsine oxides, (C₆H₅)₂As(O)CH₂CH₂As(O)(C₆H₅)₂, which are poor ligands and will not form the active catalyst. This is analogous to the well-documented oxidation of dppe.[4][5]
-
The 'How-To' (Diagnosis & Solution):
-
Verify Purity: Before use, check the ligand's identity and purity via mass spectrometry and NMR spectroscopy.
-
Ensure Inert Atmosphere: All reactions involving dpae must be performed under a rigorously inert atmosphere of dry argon or nitrogen.[6][7] Use oven-dried glassware, anhydrous solvents, and proper Schlenk line or glovebox techniques.[3][7]
-
Degas Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
The 'Why': The metal precursor may be of poor quality, or the active catalytic species may not be forming correctly. Many catalytic reactions require an in situ reduction of a metal salt (e.g., Pd(II) to Pd(0)) in the presence of the ligand. If this activation step fails, the catalytic cycle cannot begin.
-
The 'How-To' (Diagnosis & Solution):
-
Use High-Purity Precursors: Ensure your metal salt (e.g., Pd(OAc)₂, NiBr₂) is from a reliable source and has been stored correctly.
-
Optimize Activation: If using a pre-catalyst that requires activation, ensure the conditions are appropriate. For example, some reactions require a reducing agent to generate the active low-valent metal species.[1]
-
Consider Pre-formed Complexes: Synthesizing and isolating a well-defined dpae-metal complex before the catalytic reaction can often provide more reproducible results than forming the catalyst in situ.
-
-
The 'Why': Chemical reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate may be impractically slow.[8] Conversely, the solvent plays a critical role in solubilizing reagents and stabilizing transition states. An inappropriate solvent can lead to poor solubility of starting materials or prevent the reaction from proceeding efficiently.[9][10]
-
The 'How-To' (Diagnosis & Solution):
-
Gradually Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress. Be aware that higher temperatures can sometimes promote side reactions.[8]
-
Solvent Screening: If solubility is an issue, or if the reaction is still slow at elevated temperatures, consider a different solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for reactions involving polar intermediates.[8] Consult the literature for solvent systems used in analogous dppe-catalyzed reactions.
-
Troubleshooting Workflow: Low Yield Diagnosis
A logical decision tree for diagnosing the root cause of low reaction yield.
Symptom 2: Formation of Multiple Side Products
Your reaction produces a complex mixture of products, making isolation of the desired compound difficult and lowering its yield.
Q: What is causing the formation of so many byproducts?
Side reactions can be promoted by excessive heat, reactive impurities, or the inherent reactivity of the substrates and intermediates.
-
The 'Why': As mentioned previously, oxidation of dpae is a primary pathway for deactivation. If this occurs mid-reaction, it can lead to a mixture of unreacted starting material and products formed from an un-ligated, less selective catalyst.
-
The 'How-To' (Solution): The solution is rigorous exclusion of air and oxidants. Ensure all reagents and solvents are pure and deoxygenated. If a reagent (e.g., an oxidant in a cross-coupling reaction) is suspected of oxidizing the ligand, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
The 'Why': While heat can increase the rate of the desired reaction, it can also provide sufficient energy to overcome the activation barriers for undesired pathways, such as elimination, decomposition, or isomerization.[8]
-
The 'How-To' (Solution):
-
Reduce Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Time-Course Study: Perform a time-course study at a moderate temperature to find the optimal reaction time, balancing conversion of starting material with the formation of byproducts.
-
-
The 'Why': The solvent can influence reaction selectivity. For example, a highly polar solvent might favor an undesired ionic pathway, while a nonpolar solvent might promote a radical pathway. Some solvents may even react with intermediates in the catalytic cycle.
-
The 'How-To' (Solution): A solvent screen is the most effective approach. Test a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF) to identify the one that provides the best selectivity for the desired product.
Ligand Oxidation Pathway
Illustration of the two-electron oxidation of a dpae arsenic center.
Symptom 3: Difficulty in Product Isolation and Purification
The reaction appears to work, but isolating the pure product from the crude mixture is challenging, resulting in low isolated yield.
Q: How can I effectively purify my product from the reaction mixture?
Purification challenges often arise from residual catalyst, ligand-related byproducts, or products with similar polarity to the starting materials.
-
The 'Why': Dpae can form very stable complexes with transition metals.[1] These complexes can be colored and may co-elute with your product during chromatography, or be difficult to remove by simple extraction.
-
The 'How-To' (Solution):
-
Selective Precipitation/Extraction: Try to find a solvent system where your product is soluble but the metal complex is not (or vice-versa) to allow for separation by filtration. Acidic or basic washes can sometimes break down the complex, but this risks degrading your product.
-
Specialized Chromatography: Silica gel is often effective, but if the complex is persistent, consider using a different stationary phase like alumina or celite. Sometimes a "plug" of silica is used to capture the majority of the metal species before running a full column.
-
Metal Scavengers: Commercially available metal scavengers (resins with functional groups that bind strongly to metals) can be stirred with the crude product solution to remove residual metal catalyst.
-
-
The 'Why': The oxidized form of the ligand, dpae(O)₂, is significantly more polar than the parent dpae ligand. This polar byproduct can streak on TLC plates and be difficult to separate from polar products.
-
The 'How-To' (Solution):
-
Column Chromatography: A carefully chosen solvent gradient in column chromatography is the most effective method for separating compounds of differing polarity.[8][11]
-
Recrystallization: If your desired product is crystalline, recrystallization is an excellent method for purification, as the highly polar and often amorphous dpae-oxide will remain in the mother liquor.[11]
-
| Compound Type | Typical Polarity | Recommended Purification Technique |
| dpae Ligand | Low to Medium | Column Chromatography (Hexanes/EtOAc) |
| dpae-Metal Complex | Varies (often colored) | Silica/Alumina Plug, Metal Scavengers |
| dpae-Oxide | High | Column Chromatography, Recrystallization |
| Non-polar Product | Low | Column Chromatography, Recrystallization |
| Polar Product | High | Column Chromatography, Recrystallization |
Part 3: Appendices
Appendix A: General Protocol for Setting Up a dpae-Catalyzed Reaction
This protocol outlines the critical steps for ensuring an oxygen- and moisture-free reaction environment.
-
Glassware Preparation: All glassware (reaction flask, condenser, magnetic stir bar) should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours (or overnight).
-
Assembly: Assemble the glassware hot from the oven under a positive flow of dry argon or nitrogen. Use high-vacuum grease for any glass joints.
-
Purging: Once assembled and cooled, the system should be evacuated under high vacuum and refilled with inert gas. Repeat this cycle three times to ensure all atmospheric gases are removed.[6][7]
-
Reagent Addition:
-
Solids: Solid reagents (metal pre-catalyst, dpae, substrate) should be weighed out quickly and added to the reaction flask under a positive flow of inert gas.
-
Solvents: Use anhydrous, degassed solvents transferred via cannula or a dry syringe.[7]
-
Liquids: Liquid reagents should be added via a dry syringe through a rubber septum.
-
-
Execution: Once all reagents are added, maintain a slight positive pressure of inert gas (e.g., using a balloon or a bubbler) throughout the course of the reaction.[6]
-
Work-up: Upon completion, the reaction can often be quenched by exposing it to air, which will deactivate the catalyst. Proceed with standard extractive and purification techniques.[11]
References
- Influence of Solvents upon Diketopiperazine Form
- Transition metal arsine complexes. Grokipedia.
- Troubleshooting low yield in "1,2-Bis(phenylsulfonyl)ethane" reactions. Benchchem.
- Structural effects of arsine ligands on C–H difunctionaliz
- Synthetic and Structural Study of peri-Substituted Phosphine-Arsines. PubMed Central.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Inert
- Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub.
- 1,2-Bis(diphenylphosphino)ethane. chemeurope.com.
- 1,2-Bis(diphenylphosphino)ethane. Wikipedia.
- Solvent Dielectric Effects on Reaction Mechanisms. YouTube.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Structural Study of peri-Substituted Phosphine-Arsines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]
- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. openaccesspub.org [openaccesspub.org]
preventing oxidation of 1,2-Bis(diphenylarsino)ethane in solution
Welcome to the technical support center for 1,2-Bis(diphenylarsino)ethane (dpae). This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable yet sensitive ligand in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of oxidation in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dpae) and why is it so sensitive to oxidation?
This compound, often abbreviated as dpae, is an organoarsenic compound featuring two diphenylarsino groups connected by an ethylene bridge. It functions as a bidentate chelating ligand, similar in structure to its more common phosphine analog, dppe. The sensitivity of dpae stems from the arsenic atoms, which are in the As(III) oxidation state. The lone pair of electrons on each arsenic atom is susceptible to attack by atmospheric oxygen, leading to oxidation to the more stable As(V) state.[1] This process converts the desired diarsine into the corresponding this compound dioxide, compromising its ability to coordinate with metal centers and rendering it ineffective for most catalytic applications. Alkylarsines are known to be sensitive to oxygen, and their oxidation products can vary depending on the reaction conditions.[2]
Q2: How can I determine if my dpae sample or solution has oxidized?
Confirming the integrity of your dpae is crucial before use. Oxidation can be subtle, but several analytical methods can provide a definitive answer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The protons on the ethylene bridge (-CH₂CH₂-) are sensitive to the electronic environment of the arsenic atoms. Upon oxidation from As(III) to As(V), the electron-withdrawing character of the arsenic center increases, causing a downfield shift in the resonance of these protons. Compare the spectrum of your sample to a known pure standard or literature values.
-
Mass Spectrometry (MS): This technique provides a clear indication of oxidation. The molecular weight of dpae (C₂₆H₂₄As₂) is 534.25 g/mol . The fully oxidized dioxide product will have a molecular weight corresponding to the addition of two oxygen atoms (M+32), i.e., ~566.25 g/mol . Look for a prominent peak at this higher mass.
-
Physical Appearance: While less reliable, visual inspection can be an initial indicator. High-purity dpae is typically a white, crystalline solid. Oxidized material may appear discolored, less crystalline, or amorphous.
| Technique | Pristine dpae (Expected Observation) | Oxidized dpae (Expected Observation) |
| ¹H NMR | Characteristic signal for -CH₂CH₂- protons | Downfield shift of the -CH₂CH₂- signal |
| Mass Spec | Molecular ion peak at m/z ≈ 534.25 | Presence of a significant peak at m/z ≈ 566.25 (M+32) |
| Visual | White, crystalline solid | Potential discoloration, amorphous appearance |
Q3: My dpae-involved reaction failed. How do I troubleshoot if ligand oxidation is the cause?
When a reaction involving dpae fails or provides poor yield, ligand integrity should be a primary suspect. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for dpae reaction failure.
Technical Protocols for Preventing Oxidation
The absolute exclusion of atmospheric oxygen and moisture is the cornerstone of successfully working with dpae in solution.[3][4][5][6] Many organic materials can degrade or decompose over time due to exposure to oxygen or moisture.[3]
Protocol 1: Preparation of Deoxygenated Solvents
Solvents are a primary source of dissolved oxygen. Proper deoxygenation is a non-negotiable first step.
Method A: Inert Gas Sparging (Good for most applications)
-
Setup: Equip a solvent flask with a gas inlet that reaches near the bottom and a gas outlet. A long needle or glass tube connected to an inert gas line (Argon or Nitrogen) works well. Vent the outlet to a bubbler.
-
Sparging: Bubble a steady stream of inert gas through the solvent for at least 30-60 minutes. Vigorous bubbling increases the surface area and speeds up oxygen removal.
-
Storage: After sparging, maintain a positive pressure of inert gas over the solvent (a "blanket") to prevent re-absorption of air.
Method B: Freeze-Pump-Thaw (FPT) (Highest level of deoxygenation)
This method is recommended for highly sensitive or long-duration experiments.
-
Freeze: Completely freeze the solvent in a suitable flask (e.g., a Schlenk flask) using a liquid nitrogen bath.
-
Pump: Once frozen solid, apply a high vacuum to the flask to remove the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum and thaw the solvent completely. You will often see bubbles of dissolved gas being released as the solvent liquefies.
-
Repeat: Repeat this entire cycle at least three times to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with a dry, inert gas.
Protocol 2: Handling and Transferring dpae Solutions
All manipulations of dpae, both as a solid and in solution, should be performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.[3][7]
Workflow: Transferring dpae Solution via Cannula
This standard Schlenk line technique is essential for moving air-sensitive solutions between vessels.
-
Preparation: Ensure both the flask containing the dpae solution (Flask A) and the receiving reaction flask (Flask B) are fitted with septa and are under a positive pressure of inert gas, vented through a bubbler.[4]
-
Cannulation: Use a double-tipped needle (cannula). Insert one end through the septum of Flask A, ensuring the tip is below the surface of the dpae solution.
-
Pressurization: Insert the other end of the cannula through the septum of Flask B. To initiate transfer, slightly increase the inert gas pressure in Flask A or, preferably, create a slight vacuum in Flask B by briefly connecting a needle attached to the vacuum line.
-
Transfer: The pressure differential will push the solution from Flask A to Flask B.
-
Completion: Once the transfer is complete, remove the cannula from Flask B first, then from Flask A, to maintain a positive inert atmosphere in both vessels.
Caption: Cannula transfer of dpae solution under inert atmosphere.
Advanced Topics
Q4: I suspect my solid dpae has oxidized. Can it be purified?
Attempting to rescue oxidized dpae is challenging. The primary oxidation product, the diarsine dioxide, has different polarity and solubility, which may allow for purification by chromatography or recrystallization. However, this is often inefficient. A more chemically robust method is the reduction of the arsine oxide back to the arsine.
While specific protocols for dpae are scarce in readily available literature, the reduction of tertiary arsine oxides is a known transformation. This often involves strong reducing agents like trichlorosilane (HSiCl₃) or other silanes. Caution: These reactions should only be attempted by experienced chemists with a thorough understanding of the hazards involved, as the reagents can be corrosive and pyrophoric. It is almost always more reliable and efficient to synthesize new dpae or purchase a fresh batch from a reputable supplier.
References
-
UK-AIR. (n.d.). arsenic_annex2. Retrieved from [Link]
-
chemeurope.com. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
- Fraser, M. E., & Stedman, D. H. (1983). Chemiluminescent Detection of Arsine Oxidation. Analytical Chemistry, 55(11), 1810-1812.
-
Arrow@TU Dublin. (n.d.). Review of Analytical Techniques for Arsenic Detection and Determination in Drinking Water. Retrieved from [Link]
- Merijanian, A., & Zingaro, R. A. (1966). Arsine Oxides. Inorganic Chemistry, 5(10), 187-191.
- Google Patents. (n.d.). Process for removal of arsine impurities from gases containing arsine and hydrogen sulfide.
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). TOXICOLOGICAL PROFILE FOR ARSENIC. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
Environmental Science: Advances (RSC Publishing). (n.d.). Review of analytical techniques for arsenic detection and determination in drinking water. Retrieved from [Link]
-
NCBI. (n.d.). Chemistry of Arsenic. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemiluminescent detection of arsine oxidation. Retrieved from [Link]
-
Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Atmospheric stability of arsines and the determination of their oxidative products in atmospheric aerosols (PM10): evidence of the widespread phenomena of biovolatilization of arsenic. Retrieved from [Link]
Sources
- 1. uk-air.defra.gov.uk [uk-air.defra.gov.uk]
- 2. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Bis(diphenylarsino)ethane (dpae) Catalysts
Welcome to the technical support guide for 1,2-Bis(diphenylarsino)ethane (dpae). As a bidentate arsine ligand, dpae offers a unique electronic and steric profile for transition metal catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide foundational knowledge and troubleshoot common issues encountered during reaction optimization.
Section 1: Frequently Asked Questions (FAQs) — Foundational Knowledge
This section addresses the fundamental concepts and handling procedures for dpae.
Q1: What is this compound (dpae) and how does it differ from its phosphine analog, dppe?
Answer: this compound, or dpae, is an organoarsenic compound with the formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂. It functions as a bidentate chelating ligand, binding to a metal center through its two arsenic atoms. It is the arsenic analog of the widely used phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe).[1][2][3]
The primary differences stem from the fundamental properties of arsenic versus phosphorus:
-
Electronic Properties: Arsenic is less electronegative and its 4p orbitals are larger and more diffuse than the 3p orbitals of phosphorus. This results in arsine ligands generally being weaker σ-donors compared to their phosphine counterparts.[4] This weaker donation can make the metal center more electron-deficient (or "harder"), influencing its reactivity in catalytic steps like oxidative addition and reductive elimination.
-
Bonding and Lability: Metal-arsenic bonds are typically longer and weaker than analogous metal-phosphorus bonds.[4][5] This increased lability means dpae can dissociate from the metal center more readily, which can be a crucial, rate-determining step in some catalytic cycles.
-
Oxidative Stability: Arsine ligands often exhibit higher resistance to oxidation compared to phosphines, which can be an advantage for reactions run under conditions where trace oxygen might be present.[4][5]
Q2: How do the structural properties of dpae, like its bite angle, influence catalytic outcomes?
Answer: The "bite angle" is the ligand-metal-ligand angle (in this case, As-M-As) formed by the chelating dpae ligand.[6] This geometric parameter is critical as it profoundly influences the steric and electronic environment at the metal center, which in turn dictates the activity and selectivity of the catalyst.[6][7]
-
Influence on Selectivity: A wider bite angle can increase steric crowding around the metal. This can favor the formation of one product over another by sterically blocking certain reaction pathways. For example, in reactions like hydroformylation or allylic alkylation, the bite angle is a key determinant of regioselectivity (e.g., linear vs. branched products).[6][7][8]
-
Influence on Reaction Rate: The bite angle affects the ease of key catalytic steps. For instance, in many cross-coupling reactions, a wider bite angle is known to facilitate the final reductive elimination step, which can accelerate the overall catalytic turnover.[9] However, an excessively large bite angle can also hinder substrate binding, leading to a drop in reaction rate.[8][10] The ethylene backbone of dpae provides a specific, relatively constrained bite angle, making it suitable for reactions where this geometry is productive.
Q3: What are the best practices for handling and storing dpae?
Answer: Proper handling is critical for both experimental success and personal safety.
-
Inert Atmosphere: While the solid ligand is relatively stable, solutions of dpae can be sensitive to air, leading to oxidation of the arsenic centers.[2] For best results and reproducibility, it is crucial to handle dpae and its metal complexes under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Storage: Store solid dpae in a tightly sealed container, preferably in a desiccator or glovebox, away from light and oxidizing agents.
-
Safety: Dpae is an organoarsenic compound and should be treated with caution. Avoid inhalation of dust and skin contact. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q4: Which metal precursors are commonly paired with dpae for catalysis?
Answer: Dpae, like its phosphine counterpart dppe, is a versatile ligand for a range of late transition metals. The most common application is in Palladium (Pd)-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings.[4][11][12] Common palladium precursors include Pd(OAc)₂, PdCl₂(MeCN)₂, and Pd₂(dba)₃.
Other metals where dpae or similar arsine ligands can be effective include:
-
Nickel (Ni): For cross-coupling and other transformations.
-
Rhodium (Rh): For reactions like hydrogenation and hydroformylation.[4]
-
Platinum (Pt): For various catalytic and stoichiometric studies.
Section 2: General Reaction Optimization Guide
This section provides a practical starting point for designing and executing an experiment using a dpae-based catalyst.
Experimental Protocol: Setting Up a Standard Pd/dpae-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for a Suzuki-Miyaura coupling. Adjustments will be necessary based on the specific substrates.
-
Oven-Dry Glassware: Thoroughly dry all glassware (reaction flask, condenser, etc.) in an oven at >120 °C overnight and allow to cool under a stream of inert gas (N₂ or Ar).
-
Add Solids: In a glovebox or on a Schlenk line under a positive pressure of inert gas, add the palladium precursor, the dpae ligand, the aryl halide, the boronic acid, and the base to the reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Degassing can be achieved by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Place the flask in a pre-heated oil bath and stir at the desired temperature under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, typically by column chromatography on silica gel.
Data Presentation: Typical Starting Conditions for Pd/dpae Catalysis
The following table summarizes common starting parameters for reaction screening.
| Parameter | Recommended Starting Range | Rationale & Causality |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources like Pd(OAc)₂ are air-stable but require in situ reduction to the active Pd(0) state. Pd(0) sources like Pd₂(dba)₃ are more direct but can be less stable.[13][14] |
| dpae:Pd Ratio | 1:1 to 1.2:1 | A slight excess of the bidentate ligand ensures full coordination to the metal, preventing the formation of undesired, less stable palladium species. |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings can increase reaction rates but also costs and potential side reactions. Start with 1-2 mol% and optimize downwards. |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent choice affects solubility and can influence the reaction mechanism. Aprotic polar solvents like DMF can accelerate certain steps but may require higher temperatures for others.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The base activates the coupling partner (e.g., boronic acid) and neutralizes the acid produced. The strength of the base must be matched to the substrate's reactivity and stability.[15][16] |
| Temperature | 60 - 110 °C | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side product formation. The optimal temperature is a balance between rate and stability. |
| Concentration | 0.1 - 0.5 M | Reaction concentration affects kinetics. Highly dilute conditions can slow the reaction, while highly concentrated conditions may lead to solubility issues or bimolecular side reactions. |
Visualization: Generalized Catalytic Cycle for Cross-Coupling
The diagram below illustrates the fundamental steps in a Palladium-catalyzed cross-coupling reaction, providing a conceptual basis for troubleshooting.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Section 3: Troubleshooting Guide — Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Product Conversion
-
Possible Cause A: Inactive Catalyst Species
-
Causality: Many protocols use air-stable Pd(II) precatalysts which must be reduced in situ to the catalytically active Pd(0) species. This reduction step can be sluggish or incomplete. The arsine ligand itself can act as a reducing agent, but this process is highly dependent on reaction conditions.[12]
-
Diagnosis: The reaction mixture remains clear without the characteristic color changes associated with Pd(0) complexes, or a large amount of starting material remains even after prolonged heating.
-
Solution Protocol (Self-Validating):
-
Switch Precatalyst: Try a Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step. If the reaction proceeds, the initial problem was catalyst activation.
-
Pre-activation: Before adding your substrates, stir the Pd(II) precursor and dpae ligand in the solvent at the reaction temperature for 15-30 minutes. This can facilitate the formation of the active catalyst.[14]
-
Add a Reductant: In some systems, a mild stoichiometric reductant can be used, but this should be approached with caution to avoid side reactions.
-
-
-
Possible Cause B: Catalyst Poisoning
-
Causality: The active sites on the palladium catalyst can be irreversibly blocked by impurities in the reagents or solvent. Common poisons include sulfur compounds, un-distilled amines, or residual halides from previous steps.[17]
-
Diagnosis: A reaction that is known to work suddenly fails with a new batch of reagent or solvent.
-
Solution Protocol (Self-Validating):
-
Reagent Purification: Re-purify all starting materials. Recrystallize solid reagents and distill liquid substrates and solvents.[14] Ensure the base is freshly ground and dry.
-
Control Experiment: Run the reaction using reagents of the highest available purity (e.g., 99.99% trace metals basis). If this "high-purity" reaction is successful, it confirms that impurities were the root cause.[17]
-
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
-
Possible Cause A: Incorrect Reaction Kinetics
-
Causality: Side reactions like the homocoupling of the organometallic reagent (R-M + R-M → R-R) or protodeboronation (in Suzuki coupling) are often competitive with the desired cross-coupling pathway. Their relative rates are highly sensitive to temperature, concentration, and the specific catalyst structure.
-
Diagnosis: GC-MS or NMR analysis of the crude reaction mixture shows significant amounts of undesired symmetric biaryls (Ar-Ar or R-R) or the deboronated arene (Ar-H).
-
Solution Protocol:
-
Lower Temperature: Decrease the reaction temperature in 10 °C increments. Side reactions often have a higher activation energy than the desired pathway and can be suppressed at lower temperatures.
-
Adjust Reagent Addition: Instead of adding all reagents at once, try slow addition of the more sensitive coupling partner (often the organometallic reagent) via syringe pump. This keeps its instantaneous concentration low, disfavoring bimolecular side reactions like homocoupling.
-
Screen Bases: For Suzuki reactions, protodeboronation is often base-mediated. Switching from a strong base (like an alkoxide) to a milder one (like K₂CO₃ or K₃PO₄) can minimize this side reaction.[16]
-
-
Issue 3: Poor Reproducibility
-
Possible Cause A: Sensitivity to Atmosphere
-
Causality: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) species. Water can interfere with the base and certain organometallic reagents. Inconsistent exclusion of air and moisture is a leading cause of poor reproducibility.[17][18]
-
Diagnosis: Reaction yields vary significantly between seemingly identical runs. Reactions that are left stirring overnight sometimes fail, while shorter reactions work.
-
Solution Protocol:
-
Rigorous Inert Technique: Re-evaluate your inert atmosphere setup. Ensure a positive pressure of high-purity argon or nitrogen is maintained throughout the entire setup and reaction. Use septa that have not been punctured multiple times.
-
Solvent Degassing: Always use freshly degassed solvents. A common mistake is to degas a solvent and then store it for several days, during which time air can re-dissolve.
-
Glovebox vs. Schlenk Line: For highly sensitive systems, performing all manipulations in a glovebox will provide the most reproducible environment.
-
-
Visualization: Catalyst Activation vs. Deactivation
This diagram illustrates the desired pathway to the active catalyst versus common deactivation routes that lead to low yield and poor reproducibility.
Caption: Key pathways for catalyst activation and common deactivation routes.
Section 4: References
-
Casey, C. P., & Whiteker, G. T. (1990). Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions (RSC Publishing).
-
Kranenburg, M., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (1998). The Effect of the Bite Angle of Diphosphane Ligands on Activity and Selectivity in Palladium-Catalyzed Allylic Alkylation. European Journal of Inorganic Chemistry.
-
Transition metal arsine complexes. Grokipedia.
-
Bite angle. Wikipedia.
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews.
-
The Effect of the Bite Angle of Diphosphane Ligands on Activity and Selectivity in Palladium-Catalyzed Cross-Coupling. (1998). Semantic Scholar.
-
CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane. CymitQuimica.
-
Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025). YouTube.
-
Technical Support Center: Base Sensitivity in Cross-Coupling Reactions with Arsine Ligands. (2025). Benchchem.
-
1,2-Bis(diphenylphosphino)ethane. Grokipedia.
-
Structural effects of arsine ligands on C–H difunctionalization of thiophene. (2025). PMC - NIH.
-
On the way to arsine ligands. Author Manuscript.
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1,2-Bis(diphenylphosphino)ethane (C26H24P2) is an organic compound... Guidechem.
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1,2-Bis(diphenylphosphino)ethane. Chem-Impex.
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1,2-Bis(diphenylphosphino)ethane. Wikipedia.
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1,2-Bis(diphenylphosphino)ethane [Dppe]. Common Organic Chemistry.
-
Cross-Coupling Reaction Guide. Sigma-Aldrich.
-
Structural effects of arsine ligands on C–H difunctionalization of thiophene. (2025). RSC Publishing.
-
Optimized palladium catalyst systems for the selective liquid-phase hydrogenation of functionalyzed alkynes. (2003). SciSpace.
-
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025). Benchchem.
-
Palladium catalysts with improved performance in biological environments. Google Patents.
-
Cross-Coupling Chemistry. University of Rochester.
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
-
Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced. PDF Free Download.
-
1,2-Bis(diphenylphosphino)ethane. Chongqing Chemdad Co., Ltd.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Technical Support Center: 1,2-Bis(diphenylarsino)ethane (dpae) Ligands
Welcome to the technical support center for 1,2-Bis(diphenylarsino)ethane (dpae) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing these powerful ligands in synthesis and catalysis. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot effectively.
Part 1: FAQs - Understanding dpae Ligands
This section addresses fundamental questions about the properties, handling, and storage of dpae to mitigate common issues proactively.
Q1: What are the key properties of dpae that make it a useful ligand?
A1: this compound is a bidentate chelating ligand, analogous to the more common 1,2-bis(diphenylphosphino)ethane (dppe).[1][2][3][4] Its utility stems from several key properties:
-
Chelation: It forms a stable five-membered ring with metal centers, which can enhance the stability of the resulting complex.[2]
-
Electronic Properties: Arsine ligands are generally weaker σ-donors compared to their phosphine counterparts.[5][6] This can lead to a more electron-deficient metal center, potentially influencing catalytic activity and selectivity.[5]
-
Steric Profile: The longer metal-arsenic bonds, compared to metal-phosphorus bonds, create a unique steric environment around the metal center.[5][6]
-
Oxidation Resistance: Arsine ligands often exhibit greater resistance to oxidation than phosphine ligands, which can be advantageous in reactions sensitive to air.[6]
Q2: How should dpae be properly stored and handled?
A2: While dpae is a solid and relatively stable in air, solutions of the ligand can be susceptible to oxidation.[2] To ensure its integrity, follow these guidelines:
-
Storage: Store solid dpae in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[7] It should be kept away from oxidizing agents.[7]
-
Handling: When preparing solutions or setting up reactions, use standard Schlenk line or glovebox techniques to handle dpae under an inert atmosphere, especially for sensitive catalytic applications.[2]
Q3: What are the primary safety concerns when working with dpae?
A3: The primary concern with dpae and other organoarsenic compounds is their toxicity.[5] Always handle dpae in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a problem-oriented approach to resolving common issues encountered during experiments with dpae ligands.
| Problem | Potential Causes | Suggested Solutions |
| Low Reaction Yield or Catalyst Deactivation | 1. Ligand Oxidation: The arsine moieties can be oxidized to arsine oxides, which are poor ligands. 2. Ligand Degradation: Strong bases or high temperatures can lead to ligand decomposition.[8][9][10] 3. Competitive Coordination: Substrates or additives with strong coordinating groups (e.g., N-heterocycles) can displace the dpae ligand from the metal center.[11] 4. Formation of Inactive Species: The catalyst may form inactive dimers or clusters.[12] | 1. Ensure Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Conduct the reaction under a strict inert atmosphere of nitrogen or argon. 2. Optimize Base and Temperature: Screen milder bases (e.g., carbonates instead of alkoxides) and lower reaction temperatures.[8] 3. Modify Ligand Structure: If competitive coordination is suspected, consider using a dpae derivative with bulkier substituents to sterically hinder displacement. 4. Adjust Catalyst Concentration: In cases of dimerization, lowering the catalyst concentration may disfavor the formation of inactive dimers.[12] |
| Formation of Unexpected Byproducts | 1. Side Reactions of the Ligand: The dpae ligand itself may undergo side reactions, such as P-C bond cleavage (by analogy to phosphines) under harsh conditions. 2. Change in Reaction Mechanism: Altered electronic properties of the dpae-metal complex compared to a phosphine analogue may favor an alternative, undesired reaction pathway. | 1. Thoroughly Characterize Byproducts: Isolate and identify byproducts to understand the undesired reaction pathway. 2. Re-evaluate Reaction Conditions: Systematically vary solvent, temperature, and additives to disfavor the side reaction. |
| Difficulty in Product Purification | 1. Formation of dpae-Oxide: Oxidized dpae can be polar and difficult to separate from polar products. | 1. Post-Reaction Ligand Scavenging: Consider using a scavenger resin to remove the ligand and its byproducts after the reaction is complete. 2. Modified Workup: A carefully designed aqueous wash or crystallization procedure may help in separating the oxidized ligand. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction Using dpae
This protocol provides a general framework. Specific conditions will need to be optimized for each reaction.
-
Preparation of the Reaction Vessel:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the dpae ligand (typically in a 1:1 to 1:1.2 ratio).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Addition of Reagents:
-
Add the aryl halide, the coupling partner, and the base under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or distillation.
-
Part 4: Mechanistic Insights & Side Reactions
A deeper understanding of the potential side reactions of dpae can aid in designing more robust experimental setups.
Ligand Oxidation
One of the most common deactivation pathways for arsine and phosphine ligands is oxidation.[1][13][14] The lone pair of electrons on the arsenic atom is susceptible to attack by oxidants, including atmospheric oxygen, leading to the formation of the corresponding arsine oxide. The resulting arsine oxide is a poor ligand and can lead to catalyst deactivation.
Caption: Oxidation of dpae to its inactive oxide.
Ligand Dissociation and Competitive Binding
In the presence of strongly coordinating substrates or additives, the dpae ligand can dissociate from the metal center.[15][16] This is particularly relevant for arsine ligands, which generally form weaker bonds with transition metals compared to their phosphine analogues.[5] This dissociation can lead to catalyst deactivation or the formation of undesired catalytic species.
Caption: Catalyst deactivation via ligand dissociation.
Base-Mediated Decomposition
Strong bases, especially at elevated temperatures, can promote the degradation of organoarsine ligands.[8] The exact mechanism can be complex and may involve deprotonation of the ethylene bridge followed by rearrangement or fragmentation. The choice of base is therefore a critical parameter to optimize.
References
-
1,2-Bis(diphenylphosphino)ethane - chemeurope.com. Available at: [Link]
-
Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC - NIH. Available at: [Link]
-
Transition metal arsine complexes - Grokipedia. Available at: [Link]
-
Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality - PMC - NIH. Available at: [Link]
-
Thermal decomposition of Ligand and its complexes - ResearchGate. Available at: [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI. Available at: [Link]
-
Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC - NIH. Available at: [Link]
-
On the way to arsine ligands. Available at: [Link]
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1,2-Bis(diphenylphosphino)ethane - Wikipedia. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane - Grokipedia. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]
- US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents.
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
-
On the Redox Reaction of 1,2-Bis(diphenylphosphino)alkanes towards o-,p-Quinones. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane [Dppe] - Common Organic Chemistry. Available at: [Link]
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What are the examples of coordination complex compound reactions under the associative, dissociative, and interchange reaction mechanisms? - Biochemistry world. Available at: [Link]
-
Stability constants of complexes - Wikipedia. Available at: [Link]
-
Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection - PubMed. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane (1663-45-2) - Chemchart. Available at: [Link]
-
Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection - ResearchGate. Available at: [Link]
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CHAPTER 12: COORDINATION CHEMISTRY IV: REACTIONS AND MECHANISMS. Available at: [Link]
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Topic 6 Coordination Compounds. Available at: [Link]
-
21.1 Introduction to Coordination Chemistry - Chad's Prep®. Available at: [Link]
-
dissociative ( SN1 ) and associative ( SN2 ) reaction of coordination compounds & mechanism / L3 - YouTube. Available at: [Link]
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Technical Support Center: Purification of Crude 1,2-Bis(diphenylarsino)ethane (dpae)
Welcome to the Technical Support Center for the purification of crude 1,2-Bis(diphenylarsino)ethane (dpae). This guide is designed for researchers, scientists, and drug development professionals who handle this air-sensitive and hazardous organoarsenic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is grounded in established chemical principles and safety protocols to ensure both the success of your purification and the safety of your laboratory personnel.
I. Critical Safety & Handling Precautions
Before commencing any work with this compound (dpae) or its precursors, it is imperative to understand the significant hazards involved. Organoarsenic compounds are highly toxic, and reagents used in the synthesis of dpae, such as alkali metal diphenylarsenides, are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.
Core Safety Mandates:
-
Work in an Inert Atmosphere: All manipulations of dpae and its synthetic precursors must be conducted under an inert atmosphere, such as dry nitrogen or argon, using a glovebox or Schlenk line techniques.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves are mandatory. Nitrile gloves may not be sufficient and should be worn in double layers or in combination with heavier-duty gloves.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or powdered lime should be immediately accessible. Ensure you know the location of the nearest safety shower and eyewash station. Never work alone.
-
Waste Disposal: All arsenic-contaminated waste, including solvents, glassware rinses, and contaminated PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.
II. Understanding the Chemistry: Synthesis and Impurities
The most common synthesis of dpae is analogous to its well-known phosphine counterpart, 1,2-bis(diphenylphosphino)ethane (dppe). This typically involves the reaction of an alkali metal diphenylarsenide (e.g., sodium diphenylarsenide, NaAsPh₂) with a 1,2-dihaloethane, such as 1,2-dichloroethane.
Typical Synthetic Route:
-
Formation of the Arsenide: Ph₃As + 2 Na → NaAsPh₂ + NaPh
-
Coupling Reaction: 2 NaAsPh₂ + ClCH₂CH₂Cl → Ph₂AsCH₂CH₂AsPh₂ + 2 NaCl
Understanding this synthesis is key to anticipating potential impurities in your crude product.
Common Impurities and Their Origins:
| Impurity | Chemical Formula/Description | Origin | Impact on Purification |
| Diphenylarsine Oxide | Ph₂As(O)H | Oxidation of diphenylarsine (a potential side product) or dpae by trace oxygen. | Can be difficult to remove by simple recrystallization. |
| This compound dioxide | Ph₂As(O)CH₂CH₂As(O)Ph₂ | Oxidation of dpae during synthesis or workup. | Significantly alters the polarity of the molecule, making it more polar. |
| Unreacted Diphenylarsenide | MAsPh₂ (M=Na, K, etc.) | Incomplete reaction or incorrect stoichiometry. | Highly reactive and pyrophoric; must be quenched safely during workup. |
| Triphenylarsine | Ph₃As | Unreacted starting material. | Can co-crystallize with the product, reducing purity. |
| Sodium Chloride | NaCl | Byproduct of the coupling reaction. | Typically removed by washing with water during the workup. |
III. Troubleshooting Guide
This section addresses common problems encountered during the purification of crude dpae in a question-and-answer format.
Q1: My crude dpae is an intractable oil and won't solidify. What should I do?
Possible Causes:
-
High Impurity Content: The presence of significant amounts of side products or unreacted starting materials can lower the melting point of the mixture, resulting in an oil.
-
Residual Solvent: Trapped solvent from the reaction or workup can prevent crystallization.
Solutions:
-
Solvent Removal: Ensure all reaction solvents (e.g., liquid ammonia, THF) have been thoroughly removed under high vacuum. Gentle heating may be applied, but be cautious of thermal decomposition.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which dpae is sparingly soluble, such as cold hexanes or pentane. This can help to wash away more soluble impurities and encourage the product to crystallize.
-
Chromatography: If trituration fails, column chromatography may be necessary to separate the dpae from the impurities.
Q2: I'm attempting to recrystallize my crude dpae, but it's "oiling out" of solution instead of forming crystals. Why is this happening and how can I fix it?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.
Possible Causes:
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures, or the boiling point of the solvent may be too high.
-
Cooling Too Rapidly: Rapid cooling can lead to supersaturation and oiling out, rather than the slow, ordered process of crystal formation.
-
Presence of Water: For non-aqueous recrystallizations, the presence of water can interfere with crystal lattice formation.
Solutions:
-
Optimize the Solvent System:
-
By Analogy to dppe: The phosphine analog, dppe, is often recrystallized from hot ethanol or aqueous ethanol. This is a good starting point for dpae.
-
Two-Solvent System: A two-solvent system can be effective. Dissolve the crude dpae in a minimal amount of a "good" solvent (e.g., hot ethanol, isopropanol, or toluene) and then slowly add a "poor" solvent (e.g., hexanes or water) until the solution becomes turbid. Gently heat to redissolve, and then allow to cool slowly.
-
-
Slow Cooling:
-
Allow the hot, saturated solution to cool to room temperature undisturbed.
-
Once at room temperature, you can further cool the flask in a refrigerator or ice bath.
-
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure dpae, add a seed crystal to the cooled, saturated solution to initiate crystallization.
Q3: My purified dpae has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of an impure compound.
Possible Causes:
-
Oxidized Species: The most likely culprits are diphenylarsine oxide or the dioxide of dpae. These are formed when the highly air-sensitive trivalent arsenic is exposed to oxygen.
-
Trapped Solvent: Even in a crystalline solid, solvent molecules can be incorporated into the crystal lattice.
Solutions:
-
Repeat Recrystallization: Perform a second recrystallization, paying close attention to maintaining a strictly inert atmosphere. Use degassed solvents to minimize the risk of oxidation.
-
Column Chromatography: If recrystallization does not improve the melting point, column chromatography is the next logical step. Use a silica gel or alumina column and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). All solvents must be rigorously degassed, and the column should be run under a positive pressure of inert gas.
-
Drying: Dry the purified product under high vacuum for an extended period to remove any trapped solvent.
IV. Detailed Experimental Protocol: Recrystallization of Crude dpae
This protocol is based on methods used for the analogous phosphine compound and general practices for air-sensitive organometallic compounds.
Materials and Equipment:
-
Crude this compound (dpae)
-
Anhydrous, degassed ethanol (or isopropanol)
-
Anhydrous, degassed hexanes (optional, for washing)
-
Schlenk flask
-
Schlenk filter frit
-
Cannula for liquid transfer
-
Source of dry nitrogen or argon
-
Heating mantle and stirrer
Workflow Diagram:
identifying impurities in 1,2-Bis(diphenylarsino)ethane samples
This guide serves as a specialized resource for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities within 1,2-Bis(diphenylarsino)ethane (dpae) samples. The purity of dpae, a critical bidentate ligand in coordination chemistry and catalysis, is paramount for reproducible and reliable experimental outcomes. This document provides a structured workflow, from initial screening to definitive identification and quantification of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a dpae sample?
A1: The primary impurities in dpae typically arise from its synthesis and handling. The arsenic(III) centers are susceptible to oxidation, especially when exposed to air over time, leading to the formation of dpae monoxide (Ph₂As(O)CH₂CH₂AsPh₂) and dpae dioxide (Ph₂As(O)CH₂CH₂As(O)Ph₂). Other common impurities include residual starting materials like diphenylarsine (HAsPh₂) or its precursors, and trapped solvents (e.g., toluene, THF) from the purification process.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify them?
A2: An ¹H NMR spectrum is an excellent first pass for purity assessment. Beyond the characteristic aromatic and ethylene bridge protons of dpae, look for the following:
-
Oxidized Species: Oxidation of the arsenic centers can alter the electronic environment of the nearby protons, often causing a downfield shift and broadening of the aromatic signals.
-
Residual Solvents: Check for singlets corresponding to common solvents used in synthesis and purification (e.g., Toluene at ~2.34 ppm, THF at ~1.85 and 3.76 ppm in CDCl₃).
-
Synthetic Precursors: A signal from a precursor like diphenylarsine might be present, though this is less common in commercially supplied material.
For a more definitive assignment, correlation spectroscopies (like COSY and HSQC) or other analytical techniques are necessary.
Q3: How can I definitively confirm the presence of oxidized dpae impurities?
A3: Mass spectrometry is the most direct method for confirming oxidation.[1][2] Using a soft ionization technique like Electrospray Ionization (ESI-MS), you can identify the molecular ions of the impurities. Relative to the molecular weight of pure dpae (M), the monoxide will appear at [M+16] and the dioxide at [M+32]. High-Resolution Mass Spectrometry (HRMS) can provide exact mass data to confirm the elemental composition of these oxidized species.
Q4: Is it possible to quantify the purity of my dpae sample using HPLC?
A4: Absolutely. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both separating and quantifying dpae from its impurities.[3][4][5] A reverse-phase method, typically using a C18 column, is effective because the oxidized impurities are more polar than the parent dpae and will thus have different retention times. Using a UV detector is standard, as the phenyl groups provide strong absorbance. For accurate quantification, it is best to develop a calibration curve using a well-characterized, high-purity standard.
Troubleshooting Guide: A Systematic Workflow for Impurity Identification
This guide presents a logical, multi-step process for the comprehensive analysis of dpae purity. The synergy between these techniques provides a self-validating system for impurity identification.
Step 1: Initial Purity Assessment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the initial overview of the sample's composition. While ¹H NMR is a quick screen, ³¹P NMR is not applicable here; rather, direct observation of arsenic (⁷⁵As) is a specialized technique not routinely available. Therefore, we rely on proton and carbon NMR.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 10-15 mg of the dpae sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial for achieving a good signal-to-noise ratio, especially for ¹³C.
-
-
Data Analysis:
-
Identify dpae Signals: In the ¹H spectrum, locate the multiplets for the phenyl protons and the singlet or multiplet for the ethylene bridge protons. In the ¹³C spectrum, identify the corresponding aromatic and aliphatic carbons.
-
Screen for Impurities: Compare any extraneous peaks against known chemical shifts for common laboratory solvents and potential dpae-related impurities.
-
Table 1: Common Impurities and Their Spectroscopic Signatures
| Impurity | Analytical Technique | Expected Observation |
| dpae Monoxide | ESI-MS | Molecular ion peak at [M+16] relative to dpae |
| dpae Dioxide | ESI-MS | Molecular ion peak at [M+32] relative to dpae |
| Residual Toluene | ¹H NMR (CDCl₃) | Singlet at ~2.34 ppm (CH₃), Multiplet at ~7.2 ppm (Aromatic) |
| Residual THF | ¹H NMR (CDCl₃) | Multiplets at ~1.85 and 3.76 ppm |
Step 2: Definitive Identification by Mass Spectrometry (MS)
MS provides the molecular weight information necessary to confirm the identities of impurities suggested by NMR.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the dpae sample in an HPLC-grade solvent such as acetonitrile or methanol.
-
Instrument Setup: Use an ESI source in positive ion mode.
-
Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer and acquire the spectrum over a relevant mass range.
-
Data Analysis: Search for the expected molecular ion of dpae (e.g., [M+H]⁺ or [M+Na]⁺) and the corresponding ions for the oxidized species ([M+16]⁺, [M+32]⁺).
Step 3: Separation and Quantification by HPLC
Once impurities are identified, HPLC allows for their separation and quantification, providing a precise purity value.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. A good starting point is a gradient from 60% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where dpae has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a prepared solution of the dpae sample.
-
Integrate the peak areas of all detected components.
-
Calculate the purity as the area percentage of the main dpae peak. For metrological rigor, use a certified reference material to create a calibration curve for absolute quantification.
-
Visual Workflow for Impurity Identification
The following diagram outlines the logical flow for investigating impurities in dpae samples.
Caption: A decision-making workflow for the analysis of impurities in dpae samples.
Advanced Characterization: X-ray Crystallography
For an unequivocal structural confirmation of an unknown impurity that can be isolated as a single crystal, X-ray crystallography is the definitive technique.[6][7][8] It provides the precise three-dimensional arrangement of atoms, offering absolute proof of structure that no other technique can match. This is particularly useful if a novel degradation product or synthetic byproduct is suspected.
References
- DETERMINATION OF ORGANOARSENIC COMPOUNDS IN ENVIRONMENTAL AND BIOLOGICAL SAMPLES – SHORT REVIEW. publisherspanel.com.
- Determination of Ten Organoarsenic Compounds Using Microbore High-performance Liquid Chromatography Coupled With Electrospray Mass Spectrometry–Mass Spectrometry. Journal of Analytical Atomic Spectrometry.
- IDENTIFICATION AND DETERMINATION OF ARSENIC COMPOUNDS BY CHROMATOGRAPHIC AND MASS SPECTROMETRIC METHODS. ProQuest.
- Fragmentation Pathways of Organo-Arsenic Compounds by Electrospray Multiple Mass Spectrometry (MS6). ResearchGate.
- Determination of Ten Organoarsenic Compounds Using Microbore High-performance Liquid Chromatography Coupled With Electrospray Mass Spectrometry?Mass Spectrometry. ResearchGate.
- Analytical techniques for arsenic speciation. PubMed.
- Cross-Validation of Analytical Methods for Quantifying Organoarsenic Compounds: A Comparative Guide. Benchchem.
- Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review. National Institutes of Health.
- Development of a Fast Chromatographic Method for the Detection of Organoarsenic Antimicrobials. Scholar@UPRM.
- Arsenic mineral and compound data as analyzed by X-ray absorption spectroscopy and X-ray diffraction. National Institutes of Health.
- Arsenic mineral and compound data as analyzed by X-ray absorption spectroscopy and X-ray diffraction. ResearchGate.
- Crystallization and preliminary X-ray crystallographic analysis of the ArsM arsenic(III) S-adenosylmethionine methyltransferase. National Institutes of Health.
Sources
- 1. Determination of Ten Organoarsenic Compounds Using Microbore High-performance Liquid Chromatography Coupled With Electrospray Mass Spectrometry–Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. publisherspanel.com [publisherspanel.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Arsenic mineral and compound data as analyzed by X-ray absorption spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization and preliminary X-ray crystallographic analysis of the ArsM arsenic(III) S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,2-Bis(diphenylarsino)ethane (dpae) Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(diphenylarsino)ethane (dpae) metal complexes. This guide is designed to provide in-depth, field-proven insights into troubleshooting and improving the stability of these valuable coordination compounds. By understanding the underlying chemical principles, you can proactively design more robust experiments and reliably synthesize stable, well-characterized dpae complexes.
Frequently Asked Questions (FAQs)
Q1: My dpae complex solution changes color and forms a precipitate shortly after preparation, even under what I believe is an inert atmosphere. What is the most likely cause?
A1: This is a classic symptom of oxidative degradation. The Arsenic(III) centers in the dpae ligand are highly susceptible to oxidation by trace amounts of atmospheric oxygen, forming arsine oxides. This oxidation alters the ligand's electronic properties, weakening the metal-arsenic bond and often leading to complex decomposition. While you may be using an inert atmosphere, residual oxygen in the solvent or minor leaks in your apparatus are common culprits. Rigorous exclusion of air and moisture is paramount for handling these compounds.[1][2][3]
Q2: I'm struggling to crystallize my dpae complex. The NMR looks clean initially, but over time, I see broadening signals or the emergence of new species. What's happening?
A2: This suggests a dynamic equilibrium or slow decomposition in solution. Several factors could be at play:
-
Ligand Dissociation: The dpae ligand may be reversibly dissociating from the metal center. This is often solvent-dependent; coordinating solvents can compete for the metal center, promoting dissociation.[4][5]
-
Fluxionality: The complex may be stereochemically non-rigid, leading to broadened NMR signals, especially at room temperature.
-
Formation of Oligomers: Depending on the metal and stoichiometry, you might be forming dimeric or polymeric species in solution, which can complicate crystallization.
Q3: How does solvent choice critically impact the stability of my dpae complex?
A3: Solvents play a multifaceted role in the stability of coordination complexes.[4]
-
Coordinating vs. Non-coordinating: Strongly coordinating solvents (e.g., acetonitrile, DMSO) can displace the dpae ligand, destabilizing the complex.[4] Non-coordinating or weakly coordinating solvents (e.g., dichloromethane, benzene, toluene) are generally preferred.
-
Purity: Solvents are a primary source of oxygen and water contamination. Using anhydrous, deoxygenated solvents is non-negotiable.[3][6]
-
Dielectric Constant: The solvent's polarity can influence ion pairing and the overall stability constant of the complex.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems with a focus on causality and actionable solutions.
Issue 1: Suspected Oxidative Degradation
-
Symptoms:
-
Rapid color change (e.g., from yellow to brown or colorless to turbid).
-
Formation of an insoluble white or off-white solid (often the arsine oxide).
-
Appearance of new peaks in the aromatic region of the ¹H NMR spectrum and a downfield shift in the ³¹P{¹H} NMR if a phosphine analog is used for comparison.
-
-
Root Cause Analysis: The lone pair on the arsenic atom is readily attacked by electrophiles, particularly oxygen. This converts the soft As(III) donor, which coordinates well with many transition metals, into a hard As(V)=O donor, which has a much lower affinity for soft metal centers, leading to dissociation.
-
Solutions:
-
Atmosphere Control: All manipulations should be performed in a high-quality glovebox (<1 ppm O₂, H₂O) or using rigorous Schlenk line techniques.[1][3][8] Ensure your inert gas line is equipped with an oxygen scavenger.
-
Solvent Deoxygenation: Solvents must be thoroughly deoxygenated prior to use. The most effective method is a series of freeze-pump-thaw cycles.[3] For less volatile solvents, sparging with high-purity argon or nitrogen for at least 30-60 minutes is a viable alternative.
-
Reagent Purity: Ensure the starting metal salt and the dpae ligand are pure and have been stored under inert atmosphere.
-
Workflow for Preventing Oxidative Degradation
Caption: Rigorous Inert Atmosphere Workflow.
Issue 2: Ligand Dissociation and Solution Instability
-
Symptoms:
-
NMR spectra change over time, showing free ligand and/or new complex species.
-
Difficulty obtaining consistent results in catalytic or reactivity studies.
-
Failure to isolate a solid product; obtaining an oil or a mixture of compounds.
-
-
Root Cause Analysis: The stability of a metal complex is governed by its formation constant (Kf).[9][10] A lower Kf indicates a more significant equilibrium concentration of the free metal and ligand. This is influenced by the chelate effect, solvent coordination, and steric factors. The five-membered chelate ring formed by dpae is generally stable, but can be disrupted.
-
Solutions:
-
Solvent Selection: As detailed in the FAQs, switch to a non-coordinating solvent. See the table below for guidance.
-
Apply Le Chatelier's Principle: Add a slight excess (e.g., 1.05 equivalents) of the dpae ligand during synthesis to push the equilibrium towards the desired complex.
-
Lower the Temperature: Perform the reaction and store the complex at lower temperatures (e.g., in a freezer at -30°C) to slow down decomposition or dissociation pathways.
-
Counter-ion Effects: If using a cationic complex, consider the counter-ion. A weakly coordinating anion (e.g., BAr'₄⁻, PF₆⁻, SbF₆⁻) is less likely to interact with the metal center than a coordinating one (e.g., Cl⁻, OTf⁻).
-
Table 1: Solvent Properties and Recommendations
| Solvent | Coordinating Ability | Dielectric Constant (ε) | Recommended Use for dpae Complexes |
| Toluene | Low | 2.4 | Excellent: Non-coordinating, good for synthesis & crystallization. |
| Dichloromethane | Low | 9.1 | Good: Weakly coordinating, versatile for synthesis and characterization. |
| Tetrahydrofuran (THF) | Medium | 7.5 | Use with Caution: Can coordinate; may be necessary for solubility. |
| Acetonitrile (MeCN) | High | 37.5 | Not Recommended: Strongly coordinating, likely to displace dpae.[4] |
| Dimethyl Sulfoxide (DMSO) | High | 47 | Avoid: Very strongly coordinating and can promote oxidation. |
Experimental Protocols
Protocol 1: Rigorous Solvent Deoxygenation via Freeze-Pump-Thaw
This protocol is the gold standard for removing dissolved gases from solvents.[3]
-
Preparation: Assemble a Schlenk flask containing your solvent and a stir bar. Ensure the flask is appropriately sized (no more than 50-60% full).
-
Freezing: Close the flask sidearm and immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent cracking the flask.
-
Pumping: Once the solvent is completely frozen solid, open the flask to a high-vacuum line. Allow it to pump for 10-15 minutes to remove gases from the headspace.
-
Thawing: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Storage: After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Troubleshooting Logic for Synthesis Failure
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 8. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 9. Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Asymmetric Diarsine Ligand Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Asymmetric Diarsine Ligand Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these challenging yet highly valuable ligands. As a Senior Application Scientist, I understand that the path to a pure, enantiomerically enriched diarsine ligand is often fraught with unexpected challenges, from poor stereocontrol to product decomposition.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental failures. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address the critical issues you may encounter at the bench. Our goal is to equip you with the knowledge to not only solve current problems but also to design more robust and successful synthetic strategies in the future.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yields a mixture of diastereomers/enantiomers with poor selectivity. What are the common causes and how can I improve stereocontrol?
This is one of the most frequent and critical challenges in asymmetric synthesis. Achieving high stereoselectivity at one or more arsenic centers requires careful control over several reaction parameters. Poor selectivity typically points to issues with the energy difference between the diastereomeric transition states.
Underlying Causes & Recommended Solutions:
-
Steric Hindrance: The directing group or chiral auxiliary may not be sterically demanding enough to effectively shield one face of the arsenic electrophile or nucleophile.
-
Solution: Employ a bulkier chiral auxiliary. For example, when using a chiral phosphine to create a phosphine-stabilized arsenium salt, switching from a less hindered phosphine to a more sterically demanding one, such as an atropisomeric phosphepine derived from BINOL, can significantly enhance facial selectivity during nucleophilic attack.[1]
-
-
Reaction Temperature: Higher temperatures provide sufficient energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to racemization or poor diastereoselectivity.[2][3]
-
Solution: Perform the reaction at significantly lower temperatures. Nucleophilic additions to generate As-chiral centers have shown dramatically improved enantiomeric excess (e.e.) when the temperature is lowered to -95 °C.[1] This modification widens the energy gap between the competing diastereomeric transition states.
-
-
Reagent Choice: The nature of the nucleophile or electrophile can drastically alter the stereochemical outcome. "Harder" nucleophiles may exhibit different selectivity profiles compared to "softer" ones due to varying orbital interactions in the transition state.
-
Solution: Screen a series of organometallic nucleophiles (e.g., organolithium vs. Grignard reagents) or different leaving groups on the arsenic precursor. The choice of base in deprotonation steps is also critical and can influence the aggregation state and reactivity of the nucleophile.
-
-
Solvent Effects: The solvent can influence the reaction by solvating intermediates, affecting reagent aggregation, and altering the conformation of the transition state assembly.
-
Solution: Empirically test a range of solvents with varying polarities and coordinating abilities (e.g., THF vs. toluene vs. dichloromethane). Non-coordinating solvents often lead to a more organized, pre-complexed transition state, which can enhance stereoselectivity.
-
Workflow: Improving Stereoselectivity
Caption: A decision workflow for troubleshooting and optimizing stereoselectivity in asymmetric arsine synthesis.
FAQ 2: I am observing significant oxidation of my arsine intermediates or final product. How can I prevent this?
Tertiary arsines, particularly those with alkyl substituents, are notoriously sensitive to oxidation. The arsenic(III) center is readily oxidized to an arsine oxide (As(V)) by atmospheric oxygen. This is a stoichiometric reaction that can lead to low yields, purification difficulties, and incorrect characterization data.[4][5]
Underlying Causes & Recommended Solutions:
-
Atmospheric Exposure: Even brief exposure to air can cause significant oxidation.[4][6]
-
Solution: Implement Rigorous Air-Free Techniques. All manipulations should be performed under an inert atmosphere (dry argon or nitrogen).
-
Schlenk Line: For reactions and transfers, use glassware designed for air-sensitive chemistry.[6][7] Ensure all glassware is oven- or flame-dried to remove adsorbed moisture before use.[6][8]
-
Glovebox: For weighing solids, preparing reaction vessels, and performing manipulations that are difficult on a Schlenk line, a glovebox with low oxygen and moisture levels (<1 ppm) is ideal.[4]
-
-
-
Solvent Contamination: Solvents are a primary source of dissolved oxygen and water.
-
Solution: Use Degassed, Anhydrous Solvents. Solvents must be thoroughly dried and deoxygenated before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or, for more rigorous applications, the freeze-pump-thaw technique (at least three cycles). Storing solvents over molecular sieves in a glovebox is standard practice.[5]
-
-
Oxidative Workup: Quenching a reaction with non-degassed water or exposing it to air during extraction is a common failure point.
-
Solution: Maintain Inert Conditions Throughout Workup. Use degassed aqueous solutions for quenching and extractions. Perform liquid-liquid separations in a glovebox or using a Schlenk-adapted separatory funnel under a positive pressure of inert gas.
-
FAQ 3: The purification of my target asymmetric diarsine is proving difficult. What are the best strategies for separating stereoisomers?
Purification is often the bottleneck in ligand synthesis. Enantiomers have identical physical properties (solubility, boiling point), making them inseparable by standard techniques like flash chromatography or distillation. Diastereomers have different properties but can still be challenging to separate if they are very similar.
Underlying Causes & Recommended Solutions:
-
Inseparable Enantiomers: The final product is a racemic mixture.
-
Solution 1: Chiral Derivatization. React the racemic arsine mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers can now be separated by standard methods like fractional crystallization or column chromatography. Afterward, the chiral auxiliary is cleaved to yield the separated enantiomers.
-
Solution 2: Chiral Preparative HPLC. High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful method for resolving enantiomers. While often costly and lower in capacity, it can provide high-purity enantiomers for small-scale applications.
-
-
Closely-Related Diastereomers: The R,S and S,S (or R,R) diastereomers have very similar polarities and crystallization properties.
-
Solution 1: Fractional Crystallization. This is often the most effective method for large-scale separation. It requires systematically exploring a wide range of solvent systems (e.g., toluene/heptane, dichloromethane/ether) to find conditions where one diastereomer selectively crystallizes while the other remains in solution.[9] Seeding with a small amount of pure crystal can be beneficial.
-
Solution 2: Column Chromatography. While challenging, separation may be possible with careful optimization. Use high-performance silica, reduce the particle size, and test a variety of eluent systems with shallow gradients. Sometimes, complexation to a metal can alter the physical properties of the diastereomers enough to allow for separation.[10][11]
-
| Purification Method | Best For | Advantages | Disadvantages |
| Fractional Crystallization | Diastereomers | Scalable, cost-effective for large quantities | Can be time-consuming, success is highly system-dependent, may require significant material loss |
| Column Chromatography | Diastereomers with different polarity | Good for moderate scales, well-understood technique | May not resolve closely-related isomers, potential for on-column decomposition/oxidation |
| Chiral Preparative HPLC | Enantiomers | Direct separation, high purity achievable | Expensive columns, limited scalability, requires method development |
| Chiral Derivatization | Enantiomers | Converts separation into a standard diastereomer problem | Requires two additional chemical steps (derivatization and cleavage), potential for racemization during cleavage |
FAQ 4: I am experiencing racemization of my chiral arsenic center during the reaction or workup. What causes this and how can I stop it?
Arsines, like phosphines, have a significant barrier to pyramidal inversion, meaning they are configurationally stable under normal conditions. However, racemization can occur under specific chemical conditions, eroding enantiopurity.[12][13]
Underlying Causes & Recommended Solutions:
-
Protic/Lewis Acid Catalysis: The presence of strong acids can protonate or coordinate to the arsenic lone pair, facilitating a planar intermediate or lowering the inversion barrier, leading to racemization.[3][12]
-
Solution: Avoid acidic conditions, especially during workup. Use buffered aqueous solutions if a wash is necessary. If using a Lewis acid catalyst, choose one that is less likely to promote racemization or perform the reaction at a lower temperature to disfavor the inversion pathway.
-
-
Nucleophilic Displacement: If a substituent on the arsenic is a good leaving group, repeated nucleophilic substitution at the arsenic center (an SN2-type reaction) with Walden inversion will lead to racemization.
-
Solution: Ensure all nucleophiles from previous steps are fully quenched or removed before proceeding with subsequent transformations. Use non-nucleophilic bases and counter-ions where possible.
-
-
Formation of Achiral Intermediates: Some reaction mechanisms may proceed through an achiral intermediate, such as a planar arsinide anion or a radical. Reformation of the chiral center from this intermediate will be non-selective.[13][14]
-
Solution: Re-evaluate the reaction mechanism. If deprotonation at an adjacent carbon leads to a resonance-stabilized, planar carbanion, this can cause racemization of the arsenic center.[12] Changing the base or solvent can sometimes alter the mechanism to favor a stereoretentive pathway.
-
Mechanism: Potential Pathway for Acid-Catalyzed Racemization
Caption: Acid catalysis can lower the inversion barrier at a chiral arsenic center, leading to racemization.
Part 2: Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Reagents (Schlenk Line Technique)
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.
Materials:
-
Oven-dried (overnight at >125 °C) or flame-dried glassware with ground glass joints.
-
Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold.
-
Grease for joints (e.g., Apiezon or PTFE-based).
-
Rubber septa, glass stoppers, and cannulas.
-
Degassed, anhydrous solvents.
Procedure:
-
Assembly: Assemble the hot glassware (e.g., round-bottom flask with condenser and gas inlet) quickly and apply a thin, even layer of grease to all joints.
-
Purging: Immediately connect the apparatus to the Schlenk line via the gas inlet. Evacuate the flask under high vacuum for 5-10 minutes.
-
Backfilling: Gently refill the flask with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[6][8]
-
Reagent Addition (Solids): With a strong positive flow of inert gas out of an open joint, quickly remove the stopper and add the solid reagent via a powder funnel. Immediately replace the stopper and purge the system again (1x vacuum/backfill cycle). For highly sensitive solids, this should be done in a glovebox.
-
Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[5][8] First, purge the syringe with inert gas by drawing and expelling the gas 3-5 times.
-
Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas outlet of the apparatus (e.g., top of the condenser) to a bubbler filled with mineral oil.[6]
Scientist's Note: The positive pressure indicated by a slow bubble rate (e.g., 1 bubble every 5-10 seconds) is crucial. A rapid flow wastes gas, while no flow risks air ingress if the temperature fluctuates.
Protocol 2: Synthesis of a Chiral Precursor via Pd-Catalyzed Arsination
This protocol is a representative example for introducing a diphenylarsino group onto a chiral backbone, adapted from methodologies used in the synthesis of ligands like BiAsBA.
Reaction: Coupling of an aryl triflate with (diphenylarsino)tributylstannane.
Materials:
-
Chiral aryl triflate (1.0 eq)
-
(Diphenylarsino)tributylstannane (n-Bu₃SnAsPh₂) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous, degassed DMF
-
Anhydrous Lithium Chloride (LiCl) (3.0 eq)
Procedure (under inert atmosphere):
-
To a flame-dried Schlenk flask, add the chiral aryl triflate, Pd(PPh₃)₄, and LiCl.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe to dissolve the solids.
-
Via syringe, add the (diphenylarsino)tributylstannane to the stirring solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Quench by pouring into degassed water and extract with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization under inert conditions.
Scientist's Note: The addition of LiCl is critical. It acts as a halide additive that facilitates the transmetalation step in the catalytic cycle by preventing the formation of unreactive tin-palladium species.
References
-
Wild, S. B. (1997). Asymmetric Synthesis of a Tertiary Arsine by Nucleophilic Addition to a Chiral Phosphine-Stabilized Arsenium Salt. Organometallics, 16(17), 3748–3754. [Link]
-
Moyano, A., et al. (2013). A Chiral Bis(arsine) Ligand: Synthesis and Applications in Palladium-Catalyzed Asymmetric Allylic Alkylations. Organometallics, 32(11), 3220–3226. [Link]
-
Wild, S. B., et al. (1996). Synthesis of chiral multidentate tertiary arsines with As4 or As6 donor atoms. Inorganica Chimica Acta, 241(1-2), 65-73. [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. MIT. [Link]
-
King, R. B., & Kapoor, P. N. (1971). Polytertiary phosphines and arsines. I. Synthesis of polytertiary phosphines and arsines by the base-catalyzed addition of phosphorus-hydrogen and arsenic-hydrogen bonds to vinylphosphines. Journal of the American Chemical Society, 93(17), 4158–4166. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Le, S. X., et al. (2018). Chemical synthesis of the organoarsenical antibiotic arsinothricin. Nature Communications, 9(1), 3108. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. [Link]
-
BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. [Link]
-
Nanyang Technological University. (2000). Asymmetric synthesis of chiral arsine ligands promoted by organopalladium complexes. Nanyang Technological University Institutional Repository. [Link]
-
Journal of the Chemical Society (Resumed). (1950). 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. Journal of the Chemical Society (Resumed), 632-639. [Link]
-
University of Wollongong. (2010). The Synthesis of Chiral Diamine Ligands for Stereoselective Metal Catalysed Reactions. University of Wollongong Thesis Collection. [Link]
-
Organ, M. G., et al. (2011). Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions. Dalton Transactions, 40(35), 8918-8929. [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Guedes da Silva, M. F. C., et al. (2018). Diastereomeric dinickel(ii) complexes with non-innocent bis(octaazamacrocyclic) ligands: isomerization, spectroelectrochemistry, DFT calculations and use in catalytic oxidation of cyclohexane. Dalton Transactions, 47(1), 143-157. [Link]
-
Mountford, P., et al. (1998). Synthesis, characterization and coordination chemistry of a macrocyclic ligand containing arsenic donors. Dalton Transactions, (11), 1759-1766. [Link]
-
Wang, H., et al. (2024). Asymmetric reductive arylation and alkenylation to access S-chirogenic sulfinamides. Nature Communications, 15(1), 2415. [Link]
-
ResearchGate. (2020). How to Purify Organometallic Complexes?. ResearchGate. [Link]
-
Guedes da Silva, M. F. C., et al. (2018). Diastereomeric dinickel(ii) complexes with non-innocent bis(octaazamacrocyclic) ligands: isomerization, spectroelectrochemistry, DFT calculations and use in catalytic oxidation of cyclohexane. Dalton Transactions, 47(1), 143-157. [Link]
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Technical Support Center: Workup Procedures for Reactions Containing Diphosphine & Diarsine Ligands
A Senior Application Scientist's Guide to Post-Reaction Purification
Disclaimer: The user has requested information on workup procedures for reactions containing 1,2-Bis(diphenylarsino)ethane (dpae). However, publicly available, detailed workup literature for this specific diarsine ligand is sparse. Its phosphine analog, 1,2-Bis(diphenylphosphino)ethane (dppe) , is far more common and extensively documented.[1][2][3][4][5] Given their structural and electronic similarities, the principles of post-reaction workup are largely analogous. This guide will focus on the well-established procedures for dppe, with the critical caveat that all arsenic-containing compounds, including dpae, are significantly more toxic than their phosphorus counterparts and require specialized handling and waste disposal procedures. Always consult your institution's Environmental Health & Safety (EHS) office before working with or disposing of organoarsenic compounds.
Frequently Asked Questions (FAQs)
Q1: What are dppe and dpae, and what are their common byproducts in a reaction?
1,2-Bis(diphenylphosphino)ethane (dppe) and its arsenic analog, this compound (dpae), are bidentate ligands widely used to stabilize transition metal catalysts in a variety of chemical transformations, including cross-coupling and hydrogenation reactions.[1][5] Their primary role is to chelate to a metal center, enhancing catalyst stability and influencing its reactivity.[2]
During a reaction or subsequent workup, the trivalent phosphorus (P(III)) or arsenic (As(III)) atoms are susceptible to oxidation, especially when exposed to air, oxidizing agents, or even trace peroxides in solvents.[2][6] This leads to the formation of highly polar byproducts:
-
Monoxide: 1,2-Bis(diphenylphosphino)ethane monoxide (dppeO)
-
Dioxide: 1,2-Bis(diphenylphosphino)ethane dioxide (dppeO₂)
These oxidized forms are often the primary contaminants that complicate product purification.
Q2: Why are dppe and its oxidized byproducts often difficult to remove?
The difficulty arises from the significant change in polarity between the parent ligand and its oxides.
-
dppe: A relatively nonpolar, hydrocarbon-soluble molecule.
-
dppeO and dppeO₂: Significantly more polar due to the presence of the P=O bonds. The dioxide is more polar than the monoxide.
This polarity difference means that the starting ligand and its byproducts will behave very differently during extraction and chromatography, often co-eluting with a wide range of products. The bis(phosphine oxide) byproduct is noted for being more polar than triphenylphosphine oxide, which can sometimes make separation easier.[4]
Q3: What are the primary stability concerns for these ligands during workup?
The main concern is oxidation . While dppe is air-stable as a solid, its solutions can readily oxidize, especially when heated or exposed to air for prolonged periods.[2] This means that a workup procedure that is not performed under an inert atmosphere can inadvertently convert unreacted dppe into its more problematic oxide forms, complicating purification.
Troubleshooting Guide: Common Workup & Purification Issues
Issue 1: My final product is contaminated with dppe and/or dppeO₂.
This is the most common challenge. The choice of method depends on the polarity and stability of your desired product.
Solution A: Optimized Aqueous Workup & Extraction
-
Causality: This method exploits the differing solubilities of the nonpolar dppe and the polar dppeO/dppeO₂. Standard extraction is often insufficient, but it can be enhanced.
-
Protocol:
-
Quench the reaction as required by your specific procedure.
-
Dilute the reaction mixture with a suitable, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acid Wash: Wash the organic layer 2-3 times with dilute acid (e.g., 1 M HCl). The phosphine oxides are weakly basic and can be protonated, increasing their solubility in the aqueous layer. Caution: Ensure your desired product is stable to acid.
-
Base Wash: Follow with a wash using saturated sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash with saturated NaCl solution (brine). This helps to remove dissolved water from the organic layer and break up emulsions.[7]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Solution B: Column Chromatography
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing both dppe and its oxides if the product has a sufficiently different polarity.
-
Methodology:
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute with a nonpolar to polar solvent gradient. dppe will typically elute with nonpolar solvents (e.g., hexanes/ethyl acetate mixtures), while the highly polar dppeO₂ will remain strongly adsorbed to the silica and may require a very polar mobile phase (e.g., methanol in dichloromethane) to elute.
-
Table 1: Typical Chromatography Elution Behavior
| Compound | Polarity | Typical Eluent System (Silica Gel) |
| dppe | Low | 10-30% Ethyl Acetate in Hexanes |
| Product | Intermediate | Varies (goal is to separate from others) |
| dppeO | High | 50-100% Ethyl Acetate in Hexanes |
| dppeO₂ | Very High | 5-10% Methanol in Dichloromethane |
Solution C: Precipitation/Recrystallization
-
Causality: If your product is a solid and has different solubility characteristics from the contaminants, recrystallization is an excellent purification method.[8]
-
Protocol:
-
Dissolve the crude material in a minimum amount of a suitable hot solvent.
-
Cool the solution slowly to allow pure crystals of your product to form, leaving impurities in the mother liquor.
-
Alternatively, if the product is soluble in a solvent like diethyl ether while the phosphine oxides are not, you can suspend the crude mixture, stir, and filter to remove the insoluble oxides.
-
Issue 2: The ligand appears to be oxidizing during the workup procedure.
-
Causality: Unintentional exposure of the reaction mixture to atmospheric oxygen, particularly when using solvents that have not been de-gassed.
-
Preventative Measures:
-
Use Degassed Solvents: Before workup, sparge all aqueous and organic solvents with an inert gas (N₂ or Argon) for 15-30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Conduct the entire workup (quenching, extractions) under a positive pressure of an inert gas whenever possible. While challenging for extractions, minimizing air exposure at each step is crucial.
-
Issue 3: An intractable emulsion has formed during my liquid-liquid extraction.
-
Causality: Emulsions are common when fine solids are present or when the densities of the organic and aqueous layers are too similar. High concentrations of polar solvents like DMF or DMSO can also contribute.[9]
-
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous layer, forcing separation.[7]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can break up the emulsion and allow the layers to separate in the filtrate.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Workflow & Diagrams
Decision Tree for dppe/dpae Byproduct Removal
This workflow helps in selecting the appropriate purification strategy based on the properties of the desired product.
Caption: Decision workflow for selecting a purification strategy.
Safety & Waste Disposal: The Critical Case of Organoarsenic Compounds (dpae)
While the chemical workup principles are similar, the safety protocols for dpae are far more stringent.
Q: What are the essential safety precautions when handling dpae and its waste?
-
Toxicity: Organoarsenic compounds are highly toxic and carcinogenic. Always handle solid dpae and its solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.[10][11]
-
Contamination: Treat all glassware, spatulas, and surfaces that come into contact with dpae as contaminated. Decontaminate glassware with a suitable oxidizing agent (e.g., bleach solution) as recommended by your EHS office before washing.
Q: How must I dispose of waste containing dpae and its byproducts?
-
NEVER mix arsenic-containing waste with regular organic or aqueous waste streams.
-
Designated Waste: All dpae-contaminated waste—including excess reagents, reaction solutions, contaminated solvents, silica gel from chromatography, and contaminated PPE—must be collected in a dedicated, clearly labeled hazardous waste container for arsenic compounds.
-
Consult EHS: Your institution's Environmental Health & Safety (EHS) department will have specific, mandatory protocols for the collection and disposal of arsenic waste. You are required to follow these protocols without deviation.
References
-
Labrou, N. E. (2014). Synthesis and Evaluation of Dye-Ligand Affinity Adsorbents for Protein Purification. Methods in Molecular Biology, 1129, 403–414. [Link]
-
Gali, M., et al. (2007). Synthesis and biological evaluation of a novel decadentate ligand DEPA. Nuclear Medicine and Biology, 34(4), 431-439. [Link]
-
Newman, A. R., & Hackworth, C. A. (1984). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. Journal of Chemical Education, 61(7), 643. [Link]
-
Grokipedia, 1,2-Bis(diphenylphosphino)ethane. [Link]
-
Wikipedia, 1,2-Bis(diphenylphosphino)ethane. [Link]
-
chemeurope.com, 1,2-Bis(diphenylphosphino)ethane. [Link]
-
Reddit, r/chemistry discussion on reaction work-up troubleshooting. [Link]
-
Common Organic Chemistry, 1,2-Bis(diphenylphosphino)ethane [Dppe]. [Link]
-
Obata, K., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13, 7098. [Link]
-
Puschmann, F. F., et al. (2011). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Organometallics, 30(22), 6165-6168. [Link]
-
University of Rochester, Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Reachem, The Purification of Organic Compound: Techniques and Applications. [Link]
-
ResearchGate, How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]
-
Hill, D. R., & Sweeney, J. B. (2018). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Journal of Chemical Education, 95(9), 1599-1603. [Link]
-
EMU Physics Department, Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. [Link]
-
Connor, J. A., et al. (1976). Oxidation reactions of Dicarbonylbis[ethane-1,2-diylbis(diphenylphosphine)]-molybdenum. Australian Journal of Chemistry, 29(9), 1881-1889. [Link]
-
Shimadzu Scientific US. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. [Link]
-
Boulos, L. S., et al. (2006). On the Redox Reaction of 1,2-Bis(diphenylphosphino)alkanes towards o-,p-Quinones. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(4), 727-736. [Link]
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Validation & Comparative
A Comparative Guide to Bidentate Ligands: 1,2-Bis(diphenylarsino)ethane (dpae) vs. 1,2-bis(diphenylphosphino)ethane (dppe)
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that profoundly influences the outcome of transition-metal catalyzed reactions. Among the vast library of available ligands, bidentate phosphines and arsines with an ethylene backbone have proven to be versatile and effective. This guide provides an in-depth technical comparison of two prominent examples: 1,2-bis(diphenylphosphino)ethane (dppe) and its arsenic analogue, 1,2-Bis(diphenylarsino)ethane (dpae). We will delve into their synthesis, electronic and steric properties, and performance in catalytic applications, supported by experimental data to inform your ligand selection process.
Introduction to dppe and dpae: A Tale of Two Pnictogens
1,2-bis(diphenylphosphino)ethane, commonly known as dppe, is a workhorse ligand in coordination chemistry and homogeneous catalysis. Its structure features two diphenylphosphino groups connected by a flexible ethane bridge, allowing it to form stable five-membered chelate rings with a variety of transition metals. This chelation effect imparts greater stability to the resulting metal complexes compared to their monodentate counterparts. Dppe is a commercially available, air-stable white solid, which further contributes to its widespread use.
This compound (dpae), the arsenic analogue of dppe, shares a similar structural motif but with arsenic atoms as the donor sites. While less common than dppe, dpae presents an intriguing alternative for modulating the electronic and steric environment around a metal center. The fundamental differences between phosphorus and arsenic, such as electronegativity and atomic size, are expected to translate into distinct coordination properties and catalytic activities.
Synthesis and Handling: Accessibility and Stability
The synthetic accessibility and stability of a ligand are crucial practical considerations for any researcher.
1,2-bis(diphenylphosphino)ethane (dppe) is readily synthesized via the alkylation of a diphenylphosphide salt with 1,2-dihaloethane. A common procedure involves the reaction of sodium diphenylphosphide, generated in situ from triphenylphosphine and sodium metal in liquid ammonia, with 1,2-dichloroethane.
Experimental Protocol: Synthesis of dppe
-
Materials: Sodium metal, triphenylphosphine, 1,2-dichloroethane, liquid ammonia, diethyl ether, water, methanol, 1-propanol.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, condense approximately 300 mL of dry ammonia at -78 °C.
-
Carefully add small pieces of sodium metal (0.25 mol) to the liquid ammonia with stirring until a deep blue color persists.
-
Slowly add triphenylphosphine (0.12 mol) over 10 minutes. The solution will turn orange.
-
After stirring for 1 hour, add a solution of 1,2-dichloroethane (0.12 mol) in dry diethyl ether (20 mL).
-
Allow the reaction mixture to warm to room temperature, allowing the ammonia to evaporate.
-
Wash the remaining solid with water (1 L) and then methanol (200 mL).
-
Recrystallize the crude white solid from hot 1-propanol to yield pure dppe.
-
This compound (dpae) can be synthesized in a similar fashion, by reacting a diphenylarsenide salt with 1,2-dihaloethane. The diphenylarsenide is typically prepared from triphenylarsine and an alkali metal.
Experimental Protocol: Synthesis of dpae
-
Materials: Triphenylarsine, sodium metal, 1,2-dibromoethane, liquid ammonia, diethyl ether, ethanol, water.
-
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, dissolve triphenylarsine (1 equivalent) in liquid ammonia at its boiling point.
-
Add small pieces of sodium metal (2 equivalents) until a persistent yellow-orange color is obtained, indicating the formation of sodium diphenylarsenide (NaAsPh₂).
-
Slowly add a solution of 1,2-dibromoethane (0.5 equivalents) in diethyl ether to the stirred solution.
-
After the addition is complete, allow the ammonia to evaporate.
-
Carefully add ethanol to decompose any unreacted sodium, followed by the addition of water.
-
The product, dpae, precipitates as a white solid, which can be collected by filtration and recrystallized from a suitable solvent like ethanol.
-
In terms of handling, both ligands are solids at room temperature. While dppe is generally considered air-stable as a solid, its solutions can be susceptible to oxidation. Arsine ligands, including dpae, are generally more sensitive to oxidation than their phosphine counterparts and should be handled under an inert atmosphere whenever possible.
Electronic and Steric Properties: A Comparative Analysis
The catalytic performance of a ligand is intimately linked to its electronic and steric properties. These are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle, respectively.
Tolman Electronic Parameter (TEP): The TEP is an experimentally determined value that reflects the net electron-donating or -withdrawing ability of a ligand. It is determined by measuring the C-O stretching frequency in a model complex, typically [Ni(CO)₃L]. A lower stretching frequency indicates a more electron-donating ligand.
Ligand Cone Angle: The cone angle is a measure of the steric bulk of a ligand. It is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.
For dppe, the natural bite angle, which is the preferred P-M-P angle, is approximately 86°. This, along with the phenyl substituents, contributes to its overall steric profile. A precise, experimentally determined cone angle for dpae is not widely reported. However, due to the larger atomic radius of arsenic compared to phosphorus, it is reasonable to predict that dpae would have a slightly larger cone angle than dppe, assuming similar bond angles and conformations. This increased steric bulk could influence the coordination geometry and reactivity of its metal complexes.
| Ligand | Donor Atom | Natural Bite Angle (°) | Predicted Electronic Effect | Predicted Steric Bulk |
| dppe | Phosphorus | ~86 | Good σ-donor, moderate π-acceptor | Significant |
| dpae | Arsenic | Not widely reported | Potentially stronger σ-donor | Potentially larger than dppe |
Performance in Catalysis: A Head-to-Head Look
The true test of a ligand's utility lies in its performance in catalytic reactions. While dppe has an extensive track record in a multitude of transformations, data for dpae is more limited.
Cross-Coupling Reactions: Dppe is a staple ligand in palladium- and nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. For instance, [PdCl₂(dppe)] has been shown to be an effective catalyst for Suzuki-Miyaura couplings.
While direct comparative studies are scarce, research into arsine ligands in catalysis suggests they can offer unique reactivity. For example, in a study on the Pd-catalyzed C-H difunctionalization of thiophene, various arsine ligands were found to be active, while analogous phosphine ligands were not. This was attributed to the arsines' moderate electron-donating properties and greater oxidative stability under the reaction conditions.
Hydrogenation: Dppe-metal complexes are also active in hydrogenation reactions. The electronic and steric properties of the ligand influence the activity and selectivity of the catalyst. The potentially stronger donor character of dpae could lead to a more electron-rich metal center, which might enhance its reactivity in certain hydrogenation processes.
Logical Workflow and Visualization
The selection and application of these ligands in a research setting can be visualized as a logical workflow.
Caption: Logical workflow for ligand selection and application.
Conclusion: Making an Informed Choice
The choice between dppe and dpae as a ligand is a nuanced one, driven by the specific demands of the catalytic system.
-
1,2-bis(diphenylphosphino)ethane (dppe) remains the go-to ligand for a wide array of applications due to its well-documented performance, commercial availability, and relative ease of handling. Its electronic and steric properties are well-understood, providing a solid foundation for catalyst design.
-
This compound (dpae) represents a more exploratory choice. The fundamental differences between arsenic and phosphorus suggest that dpae can offer advantages in specific scenarios. Its potentially stronger σ-donor character and larger steric bulk may lead to unique reactivity or selectivity. However, its greater sensitivity to oxidation requires more stringent handling procedures.
For researchers venturing into new catalytic territories or seeking to fine-tune the properties of an existing system, the exploration of dpae as an alternative to dppe could unlock novel and improved catalytic performance. Future research, particularly direct comparative studies under identical conditions, will be invaluable in fully elucidating the relative merits of these two powerful bidentate ligands.
References
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Grokipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]
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Grokipedia. (n.d.). Ligand cone angle. Retrieved from [Link]
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PDF Free Download. (n.d.). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced. Retrieved from [Link]
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- ResearchGate. (n.d.). *Download scientific diagram | X‐ray single crystal and packing structures of cor‐[DPA(1)]5 and cor‐[DPA(2)]5. The intermolecular interactions between hydrogen atoms of methoxyl and π skeletons of the adjacent molecule are emphasized within blue ellipse. from publication: Structurally Compact Penta(N,N‐diphenylamino)
spectroscopic comparison of metal complexes with 1,2-Bis(diphenylarsino)ethane and dppe
A Senior Application Scientist's Guide to the Spectroscopic Nuances of Metal Complexes Featuring 1,2-Bis(diphenylphosphino)ethane (dppe) and its Arsenic Analogue, 1,2-Bis(diphenylarsino)ethane (dpae)
Introduction: The Subtle Power of the Pnictogen Donor
In the intricate world of coordination chemistry and catalysis, the selection of a ligand is a critical decision that dictates the steric and electronic environment of a metal center. For decades, 1,2-bis(diphenylphosphino)ethane (dppe) has been a cornerstone bidentate ligand, prized for its ability to form stable five-membered chelate rings that influence reactivity and stability.[1][2][3] Its arsenic counterpart, this compound (dpae), while structurally analogous, offers a distinct set of electronic properties stemming from the fundamental differences between phosphorus and arsenic.
This guide provides an in-depth spectroscopic comparison of metal complexes incorporating these two ligands. We will explore how the change from a phosphorus to an arsenic donor atom—a simple move down Group 15—creates measurable and predictable differences in NMR, vibrational, and electronic spectra. Understanding these spectroscopic signatures is not merely an academic exercise; it provides researchers with the necessary tools to characterize their complexes accurately and to rationally select the optimal ligand for a target application, be it in catalysis, materials science, or drug development. The core of the comparison lies in arsenic's larger atomic radius, lower electronegativity, and more diffuse valence orbitals compared to phosphorus, making it a "softer" donor atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these complexes in solution. However, the approach to analysis differs significantly between dppe and dpae complexes due to the intrinsic properties of their respective donor atoms.
³¹P NMR: The Direct Window into dppe Coordination
For dppe complexes, ³¹P NMR spectroscopy is the premier characterization tool. The phosphorus-31 nucleus has a spin of ½ and is 100% naturally abundant, resulting in high sensitivity and sharp signals.[4] Key parameters in a ³¹P NMR spectrum provide a wealth of information:[4]
-
Chemical Shift (δ): The free dppe ligand resonates at approximately -13 ppm. Upon coordination to a metal, this signal experiences a significant "coordination shift" (Δδ), typically moving downfield.[4] The magnitude of this shift is a sensitive probe of the electronic environment at the metal center. For example, in cis-[Pt(dppe)Cl₂], the phosphorus signals can appear around 43-45 ppm.[5]
-
Coupling Constants (J): For metals with NMR-active isotopes (e.g., ¹⁹⁵Pt, ¹⁰³Rh), the one-bond coupling constant, ¹J(M-P), is directly observable.[4] The magnitude of this coupling provides profound insight into the strength and s-character of the metal-phosphorus bond.[4]
-
Signal Multiplicity: The splitting patterns and number of unique signals reveal the symmetry of the complex and the number of distinct phosphorus environments.[4]
¹H and ¹³C NMR: Inferring dpae Coordination
In stark contrast, dpae lacks a convenient, naturally abundant NMR-active nucleus. The only stable arsenic isotope, ⁷⁵As, is quadrupolar (spin = 3/2), which leads to very broad signals that are often impossible to observe. Consequently, chemists must rely on the "reporter" nuclei within the ligand's organic backbone.
Coordination of dpae to a metal center is typically inferred by observing changes in the ¹H and ¹³C NMR spectra of the ethylene bridge. In the free ligand, the methylene protons (-CH₂-CH₂-) often appear as a simple singlet or a narrow multiplet. Upon chelation, the five-membered ring becomes conformationally locked, causing the methylene protons to become diastereotopic and often appear as a more complex, well-resolved multiplet. Similar, albeit smaller, shifts are observed for the carbon atoms of the ethylene backbone in the ¹³C NMR spectrum. While effective, this is an indirect method of confirming coordination compared to the direct observation afforded by ³¹P NMR.
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A Researcher's Guide to Ensuring Catalytic Integrity: The Validation of 1,2-Bis(diphenylarsino)ethane (dpae) Purity
For researchers, scientists, and drug development professionals, the reliability of catalytic systems is paramount. The seemingly subtle factor of ligand purity can be the determining variable between a successful, reproducible catalytic transformation and a failed experiment. This guide provides an in-depth technical comparison for the validation of 1,2-Bis(diphenylarsino)ethane (dpae) purity, a crucial bidentate arsine ligand in catalysis. We will explore the causality behind experimental choices for purity determination, compare its performance with common alternatives, and provide actionable experimental protocols.
The efficacy of a metal-ligand catalyst is intrinsically tied to the precise electronic and steric environment of the metal center, which is dictated by the coordinating ligand. Impurities within the ligand stock can introduce competing catalytic species, poison the active catalyst, or lead to unpredictable reaction pathways, ultimately compromising experimental results and their interpretation. This compound (dpae) is a powerful bidentate ligand, but like its phosphine counterparts, it is susceptible to oxidation and may contain residual starting materials from its synthesis. Therefore, rigorous purity validation is not merely a procedural formality but a cornerstone of robust catalytic methodology.
The Criticality of Purity: Understanding Potential Impurities in dpae
The primary impurity of concern for dpae is its corresponding monoxide, 1-(diphenylarsino)-2-(diphenylarsinoyl)ethane, and the dioxide, 1,2-bis(diphenylarsinoyl)ethane. These oxidized species can arise from exposure to air during synthesis, purification, or storage. The presence of these arsine oxide impurities can have a detrimental effect on catalysis, as the oxidized arsenic centers are poor electron donors and can alter the electronic properties of the metal catalyst, or even fail to coordinate altogether. Another potential impurity is arsenic oxide, which is known to diminish the efficiency of catalysts.[1]
A Comparative Look: dpae vs. dppe in Catalysis
1,2-Bis(diphenylphosphino)ethane (dppe) is the most common phosphine analogue of dpae and is widely used in catalysis.[2][3][4] While phosphine ligands have been more extensively studied, recent research indicates that arsine ligands like dpae can offer distinct advantages in certain catalytic transformations.[5][6] This is attributed to the unique electronic and steric properties of arsenic compared to phosphorus. Arsenic is less electronegative and has a larger atomic radius, which can influence the metal-ligand bond length and the steric environment around the metal center.[6][7] These differences can lead to enhanced catalytic activity and selectivity in specific reactions.[5][7]
| Ligand | Key Properties | Common Catalytic Applications |
| This compound (dpae) | Larger atomic radius, less electronegative than phosphorus. Can lead to different steric and electronic effects compared to dppe. | Palladium-catalyzed cross-coupling reactions (e.g., Heck, Stille), coordination chemistry.[5][7] |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Well-established, versatile bidentate phosphine ligand. Forms stable chelate complexes.[2][3][4] | Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination.[8] |
Validating dpae Purity: A Multi-faceted Approach
A comprehensive validation of dpae purity relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the puzzle, and together they offer a high degree of confidence in the material's quality.
Experimental Workflow for Purity Validation
Caption: Workflow for dpae purity validation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organometallic compounds. For dpae, ¹H and ¹³C NMR are primary techniques. While arsenic itself is not directly observable by standard NMR, the proton and carbon spectra are highly sensitive to the chemical environment and can reveal the presence of impurities.
Protocol for ¹H NMR Analysis of dpae:
-
Sample Preparation: Accurately weigh 5-10 mg of the dpae sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals for dpae are the multiplets from the phenyl protons and the characteristic signal for the ethylene bridge protons.
-
Data Analysis: Integrate the signals corresponding to the aromatic and aliphatic protons. The presence of unexpected signals, particularly in the region where oxidized species might appear, indicates impurities. For a pure sample, the integration ratio of the aromatic to the ethylene bridge protons should be consistent with the molecular structure (20H:4H).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of dpae and to identify potential impurities with different mass-to-charge ratios.
Protocol for ESI-MS Analysis of dpae:
-
Sample Preparation: Prepare a dilute solution of the dpae sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of dpae. Look for additional peaks that may correspond to oxidized impurities (e.g., [M+O+H]⁺, [M+2O+H]⁺).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for separating dpae from its non-volatile impurities and for quantifying the purity. Due to the potential for on-column oxidation of arsine ligands, special care must be taken.
Protocol for HPLC Analysis of dpae:
-
Mobile Phase Preparation: A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of acetonitrile and water. To prevent on-column oxidation, it is advisable to add a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase.[7]
-
Sample Preparation: Prepare a standard solution of dpae of known concentration in the mobile phase.
-
Instrument Setup: Use an HPLC system equipped with a UV detector.
-
Data Acquisition: Inject the sample and run the chromatogram.
-
Data Analysis: The chromatogram of a pure sample should exhibit a single major peak. The presence of other peaks indicates impurities. The purity can be calculated based on the relative peak areas.
Data Presentation
The results from the analytical techniques should be systematically tabulated to provide a clear overview of the purity assessment.
Table 1: Summary of Analytical Data for dpae Purity Validation
| Analytical Technique | Parameter | Expected Result for Pure dpae | Observed Result (Example) | Purity Indication |
| ¹H NMR | Aromatic:Ethylene Proton Ratio | 20:4 | 20:4 | High Purity |
| Unidentified Signals | None | Minor signals at δ 7.8-8.0 ppm | Possible oxidized impurity | |
| ESI-MS | [M+H]⁺ | Expected m/z | Observed m/z matches | Correct molecular weight |
| [M+O+H]⁺, [M+2O+H]⁺ | Absent | Minor peaks observed | Presence of oxidized species | |
| HPLC | Main Peak Area % | >99% | 98.5% | Good purity, minor impurities |
| Impurity Peaks | None | Peak at retention time X (1.5%) | Quantifiable impurity | |
| Elemental Analysis | %C, %H | Theoretical Values | Within ±0.4% of theoretical | Confirms elemental composition |
Conclusion
The validation of this compound purity is a critical step in ensuring the reliability and reproducibility of catalytic studies. A multi-technique approach, combining NMR, Mass Spectrometry, and HPLC, provides a comprehensive assessment of purity. By understanding the potential impurities and their impact on catalysis, and by employing rigorous analytical protocols, researchers can have high confidence in the quality of their dpae ligand, leading to more accurate and meaningful scientific outcomes. While arsine ligands are less explored than their phosphine counterparts, their unique properties hold significant promise for advancing catalysis, making the principles of their purity validation an essential area of expertise for the modern chemist.
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comparative study of the electronic properties of arsine vs. phosphine ligands
An In-Depth Comparative Guide to the Electronic Properties of Arsine and Phosphine Ligands
For decades, phosphine ligands (PR₃) have been the workhorses of coordination chemistry and homogeneous catalysis, offering a highly tunable steric and electronic profile.[1] However, their heavier pnictogen cousins, the arsine ligands (AsR₃), present a unique and often advantageous set of electronic properties that allow them to excel in challenging catalytic applications where phosphines may falter.[2] This guide provides a detailed comparative analysis of the electronic characteristics of arsine versus phosphine ligands, grounded in experimental data, to inform ligand selection for researchers in catalysis and drug development.
The Fundamental Basis of Ligand-Metal Bonding
The interaction between a phosphine or arsine ligand and a transition metal is primarily understood through the Dewar-Chatt-Duncanson model, which describes two main components:
-
σ-Donation: The ligand donates its lone pair of electrons from the highest occupied molecular orbital (HOMO) on the phosphorus or arsenic atom into a vacant d-orbital on the metal center. This is the primary bonding interaction.
-
π-Acceptance (Back-bonding): The ligand accepts electron density from filled metal d-orbitals into its low-lying empty orbitals of suitable symmetry. For phosphines and arsines, these acceptor orbitals are the antibonding σ* orbitals of the P-R or As-R bonds.[3][4]
The balance between these two effects dictates the net electron density at the metal center, which in turn governs the reactivity, stability, and catalytic activity of the resulting complex.[1]
Caption: Basic three-electrode setup for Cyclic Voltammetry.
Practical Implications in Catalysis
The electronic differences between arsines and phosphines are not merely academic; they have profound consequences for catalyst design and performance.
-
When to Choose Phosphines: Phosphines are the default choice for a vast range of transformations due to their strong coordination and highly tunable nature. F[1]or reactions requiring robust catalyst stability and fine electronic tuning via substituents on the R groups, phosphines remain unparalleled.
-
When to Choose Arsines: Arsine ligands carve out a critical niche in reactions where standard phosphines fail. [5] * Oxidative Environments: Their superior stability makes them the ligand of choice for reactions involving oxidants or aerobic conditions. [6][7] * Facilitating Key Steps: The weaker M-As bond is more labile than an M-P bond. T[6]his can accelerate catalytic cycles where ligand dissociation is a rate-limiting step.
-
Accessing New Reactivity: In a landmark study on the Pd-catalyzed C-H difunctionalization of thiophene, triphenylarsine (AsPh₃) was highly effective, while a screen of nine different conventional phosphine ligands showed no catalytic activity whatsoever. T[7][5]his was attributed to the arsines' unique combination of moderate electron-donating ability, greater steric accessibility (due to longer M-As bonds), and crucial oxidative stability under the reaction conditions.
-
While phosphines are foundational ligands in organometallic chemistry, arsines offer a distinct and valuable electronic profile. They are generally weaker σ-donors and π-acceptors than phosphines, leading to longer, more labile metal-ligand bonds. Their defining advantage is a remarkable resistance to oxidation, which enables catalysis under conditions that would deactivate their phosphine-based counterparts. For researchers pushing the boundaries of catalysis, particularly in C-H activation and cross-coupling reactions, understanding the unique electronic properties of arsine ligands opens a chemical space that is less accessible with traditional phosphines, making them a powerful tool for developing novel and robust catalytic systems.
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A Comparative Guide to 1,2-Bis(diphenylarsino)ethane (dpae) in Palladium-Catalyzed Reactions
Introduction: Re-evaluating Ligand Choice in Modern Catalysis
In the landscape of palladium-catalyzed cross-coupling, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and scope of a transformation. For decades, 1,2-bis(diphenylphosphino)ethane (dppe) has been a ubiquitous and reliable bidentate ligand, a true "workhorse" in both academic and industrial laboratories for reactions like the Suzuki-Miyaura, Heck, and Stille couplings.[1][2] Its commercial availability and well-documented performance have made it a default choice for establishing stable, catalytically active palladium complexes.
However, the relentless pursuit of more robust, active, and versatile catalytic systems necessitates a critical re-evaluation of established norms. This guide focuses on the arsenic analogue of dppe: 1,2-bis(diphenylarsino)ethane (dpae) . While arsine ligands are less explored than their phosphine counterparts, they possess unique fundamental properties that can translate into tangible catalytic advantages. Emerging research suggests that in specific applications, arsines can offer superior performance, particularly concerning catalyst stability and reactivity with challenging substrates.[3]
This document provides an in-depth comparison of dpae and dppe, moving beyond simple performance metrics to explore the underlying electronic and steric principles that govern their behavior. We will present benchmark data for dppe-catalyzed systems and, based on established organometallic principles, project the performance of dpae, offering a logical framework for researchers to consider when designing new catalytic methodologies.
Part 1: A Tale of Two Pnictogens: Fundamental Properties of dpae vs. dppe
The subtle yet significant differences between arsenic and phosphorus are the root of the divergent catalytic behavior of dpae and dppe. These differences can be categorized into electronic effects, steric factors, and oxidative stability.
Electronic & Steric Properties
The efficacy of a ligand is intrinsically linked to its steric and electronic profile.[4][5][6] Arsenic, being larger and less electronegative than phosphorus, forms longer and more polarizable bonds with palladium. This leads to a distinct electronic environment at the metal center. The Pd-As bond is typically ~0.1 Å longer than a comparable Pd-P bond, which alters the geometry of the catalytic pocket and can facilitate the coordination of bulky substrates.
While both ligands are primarily σ-donors, the nature of this donation and the capacity for π-backbonding differ. The subtle electronic modulation offered by dpae can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]
Oxidative Stability
One of the most significant practical advantages of arsine ligands is their enhanced stability towards oxidation compared to phosphines.[3] The high oxophilicity of phosphorus makes phosphine ligands susceptible to oxidation to the corresponding phosphine oxide, a process that deactivates the catalyst. This is particularly relevant in reactions run under non-stringent atmospheric conditions or with oxidatively sensitive substrates. The greater resistance of dpae to oxidation can lead to longer catalyst lifetimes and more consistent performance, especially in process chemistry settings.
Part 2: Performance in Named Reactions
We will now examine the performance of these ligands in the context of several cornerstone palladium-catalyzed cross-coupling reactions. For each, we provide benchmark data for the well-established dppe ligand and offer an expert analysis of the potential advantages of using dpae.
The Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of an organic halide, is a powerful tool for C-C bond formation.[7] The reaction's success often hinges on the ligand's ability to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and migratory insertion.[8]
Benchmark Performance with Pd/dppe
Pd/dppe systems are known to be effective catalysts for the Heck reaction, providing high yields under relatively mild conditions.[1]
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | n-Butyl acrylate | [Pd(dppe)Cl₂] (1) | Et₃N | DMF | 100 | 6 | 94 | [1] |
| 2 | Bromobenzene | Styrene | [Pd(dppe)Cl₂] (2) | NaOAc | DMA | 120 | 24 | 85 | [9] |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂/dppe (1) | Et₃N | Toluene | 100 | 4 | 90 | [1] |
Table 1: Representative Performance of dppe-Ligated Palladium Catalysts in the Heck Reaction.
Projected Performance and Mechanistic Insights with Pd/dpae
While direct comparative data is scarce, general principles suggest dpae could offer distinct advantages. Studies on monodentate triarylarsines have shown they can lead to higher catalytic activity in Heck olefinations compared to their phosphine counterparts. This enhanced activity is attributed to the unique electronic properties of arsenic that influence the stability and reactivity of the catalytic species.
The dpae ligand is expected to form a highly stable palladium complex. Its modulated electronic properties could potentially accelerate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides. Furthermore, its superior oxidative stability ensures the integrity of the catalyst over the course of the reaction, potentially allowing for lower catalyst loadings or improved performance with oxygen-sensitive substrates.
The Stille Coupling
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.[10] The choice of ligand is critical for facilitating the transmetalation step, which is often rate-limiting.[11]
Benchmark Performance with Pd/dppe
Complexes such as [Pd(dppe)Cl₂] are competent catalysts for Stille couplings, though they are sometimes outperformed by catalysts bearing monodentate ligands which can dissociate more readily to open a coordination site for transmetalation.[2][12]
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | (E)-Tributyl(styryl)stannane | [PdCl₂(dppe)] (2) | - | THF | 50 | 3 | 91 | [12] |
| 2 | Vinyl Bromide | Tributyl(phenyl)stannane | Pd₂(dba)₃/dppe (1) | - | Toluene | 100 | 16 | 78 | [10] |
| 3 | 2-Bromopyridine | Tributyl(2-thienyl)stannane | [PdCl₂(dppe)] (1) | CuI | Dioxane | 90 | 12 | 88 | [13] |
Table 2: Representative Performance of dppe-Ligated Palladium Catalysts in the Stille Reaction.
Projected Performance and Mechanistic Insights with Pd/dpae
The Stille reaction provides a compelling case for the use of dpae. Mechanistic studies have shown that electron-poor phosphine ligands can be advantageous for the transmetalation step.[13] The different electronic nature of dpae compared to dppe could accelerate this key step. More importantly, the longer Pd-As bonds in the dpae complex could create a more open coordination sphere around the palladium center. This increased steric accessibility may lower the energy barrier for the incoming organostannane, facilitating transmetalation and increasing the overall reaction rate, especially with bulky coupling partners.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, valued for its mild conditions and the stability of the organoboron reagents.[14] Ligand properties are crucial for promoting all three stages of the catalytic cycle.
Benchmark Performance with Pd/dppe
Palladium-dppe complexes demonstrate high efficiency in Suzuki-Miyaura couplings and are often used as benchmark catalysts.[1] They are particularly effective for coupling aryl bromides and iodides.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | [PdCl₂(dppe)] (1) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [12] |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | [PdCl₂(dppe)] (2) | Na₂CO₃ | DME/H₂O | 85 | 2 | 97 | [1] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/dppe (3) | K₃PO₄ | Dioxane | 100 | 18 | 89 | [15] |
Table 3: Representative Performance of dppe-Ligated Palladium Catalysts in the Suzuki-Miyaura Reaction.
Projected Performance and Mechanistic Insights with Pd/dpae
For the Suzuki reaction, the benefits of dpae are likely to be most pronounced with challenging substrates. The enhanced stability of the Pd-dpae catalyst could be advantageous in prolonged reactions with deactivated aryl chlorides, which often require higher temperatures and longer reaction times that can lead to the degradation of phosphine-based catalysts. The steric profile of dpae might also prove beneficial for the coupling of ortho-substituted aryl halides or boronic acids, a common challenge in biaryl synthesis. By providing a slightly more open, yet stable, coordination environment, Pd-dpae could facilitate the approach of these hindered substrates, leading to improved yields where dppe-based systems might falter.
Part 3: Experimental Design & Protocols
A crucial aspect of catalyst evaluation is a robust and reproducible experimental protocol. The following section provides a general procedure for a palladium-catalyzed cross-coupling reaction using a dpae ligand, designed to ensure self-validation and reliability.
Workflow for Ligand Screening and Validation
A systematic approach is essential when comparing the performance of a new ligand like dpae against an established standard like dppe.
General Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dpae)Cl₂
This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid. Causality: Every step is designed to create an inert, reproducible environment to ensure the catalytic activity observed is genuinely attributable to the Pd/dpae system.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
[Pd(dpae)Cl₂] (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), flame-dried under vacuum.
-
Anhydrous, degassed Toluene (3 mL) and Water (0.3 mL)
-
Schlenk flask (10 mL) with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation (Rationale: Removal of O₂ and H₂O): Place the magnetic stir bar, [Pd(dpae)Cl₂], aryl halide (if solid), and K₃PO₄ into the Schlenk flask. Seal the flask, then evacuate under high vacuum for 10 minutes and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition (Rationale: Maintaining Inertness): Under a positive pressure of inert gas, add the arylboronic acid and the aryl halide (if liquid) via syringe. Then, add the degassed toluene and water via syringe.
-
Reaction Execution (Rationale: Controlled Thermal Conditions): Lower the flask into a pre-heated oil bath set to 100 °C. Stir the mixture vigorously to ensure efficient mixing.
-
Monitoring (Rationale: Data-driven Endpoint): Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 2 hours), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or TLC. This provides kinetic data, not just an endpoint yield.
-
Work-up (Rationale: Product Isolation): Once the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification (Rationale: Purity Assessment): Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product. The final yield and purity should be confirmed by ¹H NMR spectroscopy.
Conclusion and Future Outlook
While 1,2-bis(diphenylphosphino)ethane (dppe) remains a foundational ligand in palladium catalysis, its arsenic counterpart, this compound (dpae), presents a compelling case for exploration. Based on fundamental principles and data from related arsine systems, dpae is projected to offer significant advantages in terms of catalyst stability and potentially enhanced reactivity with sterically or electronically challenging substrates. Its superior resistance to oxidation makes it a prime candidate for process development where robustness is paramount.
The scarcity of direct, head-to-head comparative studies between dpae and dppe represents a clear gap in the current literature. The protocols and workflows outlined in this guide provide a clear path for researchers to conduct these critical experiments. By systematically evaluating dpae in well-defined named reactions, the scientific community can unlock the full potential of this underutilized ligand and expand the toolkit available for tackling complex synthetic challenges in pharmaceutical and materials science.
References
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Gupea, G. (n.d.). Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. [Link]
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ChemCatChem. (2018). Steric and Electronic Effects of Phosphane Additives on the Catalytic Performance of Colloidal Palladium Nanoparticles. [Link]
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Hartwig, J. F., et al. (2007). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
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Pérez, J., et al. (2020). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. ACS Catalysis. [Link]
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Naghipour, A., et al. (2016). Synthesis and X-ray structural characterization of a bidentate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. ResearchGate. [Link]
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Abou-Hussen, A. A., et al. (1990). Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. Journal of Inorganic Biochemistry. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]
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Ndlovu, S. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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Procter, D. J., et al. (2021). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society. [Link]
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Al-Masri, M. R., et al. (2019). Arsine, Stibine and Phosphine Derivatives of [Fe2(CO)6(μ-bdt)] (bdt = Benzenedithiolate): Syntheses, Structures and Spectroscopic and Electrocatalytic Studies. Molecules. [Link]
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Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Zanchin, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
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Staiger, L., et al. (2018). Steric and Electronic Effects of Phosphane Additives on the Catalytic Performance of Colloidal Palladium Nanoparticles in the Semi-Hydrogenation of Alkynes. ResearchGate. [Link]
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Ananikov, V. P., & Zalesskiy, S. M. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organometallics. [Link]
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Stoltz, B. M., et al. (2011). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. ResearchGate. [Link]
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American Chemical Society. (2025). Palladium(II) complexes of 1,2-bis(diphenylphosphino)ethane: Synthesis, characterization and biological activity. ACS Fall 2025. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Bäckvall, J.-E., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. [Link]
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Trost, B. M., et al. (1980). Bis[1,2-bis(diphenylphosphine)ethane]palladium(0). ResearchGate. [Link]
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Amatore, C., et al. (2001). Rate and mechanism of the reversible formation of cationic (eta3-allyl)-palladium complexes in the oxidative addition of allylic acetate to palladium(0) complexes ligated by diphosphanes. Chemistry. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Warad, I., et al. (2011). Synthesis, spectroscopic characterization and catalytic significance of Palladium(II) complexes derived from 1,1 bis(diphenylphosphinomethyl)ethane. Sci-Hub. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
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PubChem. (n.d.). Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1). [Link]
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A Comparative Guide to Assessing the Bite Angle of 1,2-Bis(diphenylarsino)ethane in Metal Complexes
This guide provides a comprehensive analysis of the bite angle of 1,2-bis(diphenylarsino)ethane (dpae) in metal complexes, presenting a comparative perspective against other common bidentate ligands. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data with established theoretical principles to elucidate the structural importance of this ligand.
Introduction: The Pivotal Role of the Bite Angle in Coordination Chemistry
The geometry of a metal complex is a fundamental determinant of its reactivity, selectivity, and overall physicochemical properties. Among the critical structural parameters, the "bite angle" of a bidentate ligand—defined as the angle between the two donor atoms and the central metal atom (e.g., As-M-As)—is of paramount importance. This angle is primarily dictated by the ligand's backbone structure and the nature of the coordinating atoms. The bite angle significantly influences the steric and electronic environment around the metal center, thereby impacting catalytic activity, reaction mechanisms, and the stability of the resulting complex.
This compound (dpae) is a well-established bidentate ligand featuring two diphenylarsino groups connected by a flexible ethane backbone. Its coordination chemistry has been extensively investigated, revealing a strong propensity for forming stable five-membered chelate rings with a variety of metal centers. The inherent electronic properties and the larger size of the arsenic donor atoms, when compared to their more common phosphorus analogues, bestow unique characteristics upon its metal complexes. This guide will delve into these nuances through a detailed comparative analysis.
Understanding the Bite Angle: Theoretical Framework and Practical Implications
The "natural bite angle" of a bidentate ligand is an intrinsic property determined by its lowest energy conformation. For dpae, the ethane backbone and the size of the arsenic atoms predispose it to a specific range of bite angles. However, the experimentally observed bite angle in a metal complex is the result of a delicate interplay between the ligand's inherent preference and the electronic and steric demands of the metal center and other associated ligands.
Key Factors Influencing the Observed Bite Angle:
-
Identity and Oxidation State of the Metal: The size and electronic configuration of the metal ion are crucial. Larger metal ions or those with higher coordination numbers can accommodate larger bite angles to minimize ligand-ligand repulsion.
-
Steric Hindrance: The steric bulk of the substituents on the donor atoms (in this case, the phenyl groups on the arsenic atoms) and other ligands within the coordination sphere can induce significant deviations from the ideal bite angle.
-
Electronic Effects: The hybridization of the metal's orbitals and the nature of the metal-ligand bonds also play a role in defining the preferred coordination geometry.
The following diagram illustrates the concept of the bite angle in a generic metal complex featuring a bidentate ligand such as dpae.
Caption: A conceptual diagram illustrating the bite angle in a metal complex with a chelating bidentate ligand.
Experimental Determination of the Bite Angle: The X-ray Crystallography Protocol
The most definitive and widely accepted method for determining the bite angle of a ligand within a metal complex is single-crystal X-ray diffraction. This powerful analytical technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.
Step-by-Step Experimental Workflow for X-ray Crystallography:
-
Crystal Growth: The synthesis of high-quality single crystals of the metal complex is the crucial first step. This often requires meticulous optimization of crystallization conditions, such as solvent systems, temperature, and techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Crystal Mounting: A suitable crystal, free of defects, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed within an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.
-
Data Reduction and Structure Solution: The collected diffraction data are processed to correct for experimental variables. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a highly accurate and detailed molecular structure.
-
Data Analysis: The refined structural model is analyzed to extract key geometric parameters, including the precise As-M-As bite angle.
The following diagram outlines the general workflow for determining the bite angle of a ligand in a metal complex using single-crystal X-ray crystallography.
Caption: A standardized workflow for the determination of molecular structure and bite angle via single-crystal X-ray crystallography.
Comparative Analysis: dpae vs. Other Bidentate Ligands
To fully appreciate the unique coordination properties of dpae, it is insightful to compare its bite angle with those of its common phosphorus (dppe) and antimony (dpse) analogues. The primary determinant of the variation in bite angles among these ligands is the size of the donor atom (P < As < Sb).
| Ligand | Metal Complex Example | Bite Angle (°) | Reference |
| This compound (dpae) | cis-[Mo(CO)₄(dpae)] | 84.1 | |
| [Au₂(dpae)₂]²⁺ | 90.0 | ||
| 1,2-Bis(diphenylphosphino)ethane (dppe) | cis-[Mo(CO)₄(dppe)] | 83.0 | |
| [PdCl₂(dppe)] | 85.1 | ||
| 1,2-Bis(dimethylphosphino)ethane (dmpe) | cis-[Mo(CO)₄(dmpe)] | 81.3 |
Analysis of Trends:
-
Effect of Donor Atom Size: As we descend Group 15 from phosphorus to arsenic, the covalent radius of the donor atom increases. This generally leads to a slightly larger observed bite angle in analogous complexes. The larger arsenic atom requires a greater separation within the chelate ring to minimize steric interactions, thereby widening the As-M-As angle compared to the P-M-P angle. For instance, in the cis-[Mo(CO)₄(L)] series, the bite angle increases from 83.0° for dppe to 84.1° for dpae.
-
Influence of Metal and Coordination Geometry: The identity of the metal and its preferred coordination geometry also play a significant role. In the case of the gold(I) complex [Au₂(dpae)₂]²⁺, which features a linear two-coordinate gold center, the dpae ligand bridges two metal centers, resulting in a bite angle of 90.0°.
-
Substituent Effects: The nature of the substituents on the donor atoms can also influence the bite angle. For example, the bite angle in cis-[Mo(CO)₄(dmpe)] (81.3°), with its less bulky methyl groups, is smaller than that in cis-[Mo(CO)₄(dppe)] (83.0°), which has bulkier phenyl groups.
Conclusion and Future Directions
The bite angle of this compound (dpae) is a crucial structural parameter that dictates the geometry and, consequently, the reactivity of its metal complexes. Experimental data, primarily from X-ray crystallography, demonstrate that dpae typically exhibits a bite angle that is slightly larger than its phosphine analogue, dppe, a direct consequence of the larger size of the arsenic donor atom. This seemingly subtle structural variation can have profound implications for applications in homogeneous catalysis, the design of novel materials, and the development of metal-based therapeutics, where precise control over the metal's coordination environment is essential for achieving desired functions.
Future research in this field could focus on the synthesis of dpae derivatives with modified backbones or steric profiles to systematically tune the bite angle and investigate the resulting effects on catalytic performance and complex stability. Furthermore, advanced computational modeling can provide deeper insights into the electronic factors that govern the observed bite angles, thereby aiding in the rational design of new ligands with tailored properties for specific applications.
References
-
Drew, M. G. B., & Wilkins, J. D. (1974). Crystal and molecular structure of cis-tetracarbonyl[this compound]molybdenum(0). Journal of the Chemical Society, Dalton Transactions, (15), 1579-1582. [Link]
-
Berners-Price, S. J., Colquhoun, L. A., Healy, P. C., Skelton, B. W., & White, A. H. (1987). The crystal structure of 2 [dpae = this compound], a novel binuclear gold(I) complex containing an eight-membered ring. Australian Journal of Chemistry, 40(8), 1465-1470. [Link]
-
Drew, M. G. B., & Wilkins, J. D. (1974). Crystal and molecular structure of tetracarbonyl-(+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane-molybdenum(0) and cis-tetracarbonyl-1,2-bis(diphenylphosphino)ethane-molybdenum(0). Journal of the Chemical Society, Dalton Transactions, (15), 1654-1658. [Link]
-
Steffen, W. L., & Palenik, G. J. (1976). Crystal and molecular structure of dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II). Inorganic Chemistry, 15(10), 2432-2439. [Link]
A Crystallographic Showdown: Unveiling the Subtle Yet Significant Differences Between dpae and dppe Complexes
A deep dive into the structural nuances of metal complexes featuring 1,2-bis(diphenylarsino)ethane (dpae) and 1,2-bis(diphenylphosphino)ethane (dppe), providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding their comparative X-ray crystallographic features and the implications for their application.
In the realm of coordination chemistry and catalysis, the choice of ligand is paramount in dictating the geometry, stability, and reactivity of a metal complex. Among the vast arsenal of bidentate ligands, 1,2-bis(diphenylphosphino)ethane (dppe) has long been a workhorse, its versatility and reliability cementing its place in countless chemical transformations. However, its heavier pnictogen analogue, this compound (dpae), presents an intriguing alternative, the subtle differences in the donor atom—arsenic versus phosphorus—giving rise to distinct structural and electronic properties. This guide provides a detailed X-ray crystallographic comparison of dpae and dppe complexes, illuminating the key structural parameters that differentiate them and offering insights into how these differences can be leveraged in catalyst design and materials science.
The Tale of the Tape: A Head-to-Head Structural Comparison
While direct, side-by-side crystallographic studies of analogous dpae and dppe complexes are not abundant in the literature, a comparative analysis can be constructed by examining the crystal structures of representative complexes. For this purpose, we will consider hypothetical square planar complexes of the type [M(L)Cl2] where M is a divalent metal like Ni(II) or Pd(II) and L is either dppe or dpae.
The primary distinctions between dpae and dppe complexes, as revealed by X-ray crystallography, stem from the fundamental differences between arsenic and phosphorus:
-
Atomic Radius: Arsenic has a larger covalent radius (approx. 1.21 Å) than phosphorus (approx. 1.10 Å). This directly translates to longer metal-donor atom bond lengths in dpae complexes compared to their dppe counterparts.
-
Electronegativity: Phosphorus is more electronegative (2.19) than arsenic (2.18). This subtle difference influences the electronic properties of the ligand and the nature of the metal-ligand bond.
-
Sigma-Donating and Pi-Accepting Properties: Both dppe and dpae are considered good sigma-donors and moderate pi-acceptors. However, the diffuse nature of the arsenic 4p orbitals in dpae generally leads to weaker pi-backbonding compared to the phosphorus 3p orbitals in dppe.
These intrinsic properties manifest in several key crystallographic parameters:
| Parameter | [M(dppe)Cl2] | [M(dpae)Cl2] (Predicted) | Rationale |
| M-Donor Atom Bond Length | Shorter | Longer | Larger covalent radius of Arsenic. |
| Bite Angle (Donor-M-Donor) | Smaller (e.g., ~85-87°) | Larger | Longer M-As bonds and the geometry of the five-membered chelate ring. |
| Chelate Ring Conformation | Typically envelope or twisted | Likely more puckered | To accommodate the longer M-As bonds. |
The bite angle , the angle formed by the two donor atoms and the metal center (P-M-P or As-M-As), is a particularly critical parameter. It is a key determinant of the coordination geometry around the metal and can significantly influence the steric environment at the catalytic center, thereby impacting selectivity and activity in catalytic reactions. The larger predicted bite angle for dpae is a direct consequence of the longer M-As bonds, which push the arsenic atoms further apart.
Visualizing the Structural Differences
To better illustrate these concepts, let's visualize the molecular structures of dppe and a hypothetical dpae ligand, as well as the workflow for their structural determination.
Caption: A simplified workflow for X-ray crystallography.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful crystallographic comparison of dpae and dppe complexes begins with the synthesis of high-quality single crystals. Below are representative protocols for the synthesis of a generic [Ni(L)Cl2] complex, where L is either dppe or dpae.
Synthesis of [Ni(dppe)Cl₂]
-
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,2-bis(diphenylphosphino)ethane (dppe)
-
Ethanol (absolute)
-
Diethyl ether
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NiCl₂·6H₂O (1 mmol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve dppe (1 mmol) in warm absolute ethanol (30 mL).
-
Slowly add the dppe solution to the stirred nickel chloride solution. A colored precipitate (typically red or orange) will form immediately.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitate by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
-
-
Crystallization:
Synthesis of [Ni(dpae)Cl₂] (A General Approach)
Detailed synthetic procedures for [Ni(dpae)Cl2] are less commonly reported. However, a general method analogous to the dppe synthesis can be employed.
-
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (dpae)
-
Ethanol (absolute) or another suitable solvent like acetone or acetonitrile.
-
Diethyl ether
-
-
Procedure:
-
Follow a similar procedure to the synthesis of [Ni(dppe)Cl2], dissolving NiCl₂·6H₂O and dpae in a suitable solvent under an inert atmosphere.
-
Combine the solutions and stir for several hours. The reaction progress can be monitored by techniques like TLC or NMR if applicable.
-
Isolate the product by filtration or by removal of the solvent under reduced pressure.
-
Wash the product with a non-polar solvent and dry under vacuum.
-
-
Crystallization:
-
Crystallization techniques similar to those used for the dppe complex can be attempted. Due to the potential for lower stability, crystallization at lower temperatures might be beneficial.
-
Implications for Catalysis and Materials Science
The structural disparities between dpae and dppe complexes have tangible consequences for their performance in various applications.
-
Catalysis: The larger bite angle and potentially more flexible chelate ring of dpae can lead to different selectivities in catalytic reactions compared to dppe. For instance, in cross-coupling reactions, the steric environment around the metal center, influenced by the bite angle, can control the rate of reductive elimination and influence the product distribution. [4]* Materials Science: The different coordination geometries and electronic properties of dpae and dppe complexes can be exploited in the design of novel materials with specific optical, electronic, or magnetic properties. The choice of the pnictogen donor atom provides a handle to fine-tune these properties.
Conclusion: A Matter of Subtle Tuning
The X-ray crystallographic comparison of dpae and dppe complexes reveals a fascinating interplay of subtle atomic differences that translate into significant structural and, consequently, functional diversity. While dppe remains a ubiquitous and reliable ligand, the exploration of its heavier analogue, dpae, offers exciting opportunities for fine-tuning the properties of metal complexes. The longer metal-arsenic bonds and larger bite angles of dpae complexes provide a distinct structural landscape that can be harnessed to achieve novel reactivity and selectivity in catalysis and to engineer materials with tailored properties. As synthetic methodologies for organoarsine ligands become more refined, we can expect to see a growing appreciation for the unique contributions of dpae in the ever-evolving fields of coordination chemistry and materials science.
References
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Wikipedia contributors. (2023). Bite angle. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved January 21, 2026, from [Link]
- Jäckle, F., et al. (2016). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. Dalton Transactions, 45(3), 1147-1157.
- Ghaffari, B., et al. (2017). Synthesis and crystal structure of a disubstituted nickel(II) bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridine chloride complex.
- Al-Masri, M. R., et al. (2012). Synthesis of a Family of Pd(II)
- Kumar, R., et al. (2017). New Ni(ii) 1,2-bis(diphenylphosphino)ethane dithiolates: crystallographic, computational and Hirshfeld surface analyses. CrystEngComm, 19(34), 5117-5127.
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- 4. Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bidentate Ligands: Benchmarking the Catalytic Potential of 1,2-Bis(diphenylarsino)ethane (dpae) Complexes
For researchers, chemists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that profoundly influences the outcome of a catalytic reaction. The electronic and steric properties of a ligand dictate the reactivity, selectivity, and stability of the resulting metal complex. While 1,2-bis(diphenylphosphino)ethane (dppe) is a cornerstone of homogeneous catalysis, its heavier pnictogen analogue, 1,2-bis(diphenylarsino)ethane (dpae), remains a less explored yet potentially valuable alternative. This guide provides a comprehensive comparison of these two ligands, offering insights into their synthesis, fundamental properties, and potential catalytic applications, even in the context of the limited available research on dpae.
The Benchmark: 1,2-Bis(diphenylphosphino)ethane (dppe)
1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a ubiquitous bidentate phosphine ligand in coordination chemistry and homogeneous catalysis. Its prevalence stems from its ability to form stable five-membered chelate rings with a variety of transition metals, including palladium, platinum, nickel, and rhodium. These dppe-metal complexes are workhorses in a vast array of catalytic transformations.
The robust and well-defined coordination chemistry of dppe has made it a ligand of choice for numerous cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules in pharmaceutical and materials science.[1] Furthermore, dppe-metal complexes have found applications in hydrogenation, hydroformylation, and carbonylation reactions.[1] The extensive body of literature on dppe provides a solid foundation for understanding the behavior of analogous bidentate ligands.
The Challenger: this compound (dpae)
This compound (dpae) is the direct arsenic analogue of dppe. Despite their structural similarity, the substitution of phosphorus with arsenic introduces significant changes to the electronic and steric characteristics of the ligand, which in turn can be expected to modulate the catalytic activity of its metal complexes. Research into the catalytic applications of dpae is notably sparse compared to dppe, presenting an opportunity for new discoveries in catalysis.
Synthesis of this compound (dpae)
The synthesis of dpae is a crucial first step for its application. A reliable method for its preparation has been reported, which is detailed below.
Experimental Protocol: Synthesis of this compound (dpae)
This protocol is adapted from the work of Dickson and West (1961).
Materials:
-
Sodium diphenylarsenide (NaAsPh₂)
-
1,2-dichloroethane (ClCH₂CH₂Cl) or 1,2-dibromoethane (BrCH₂CH₂Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for air-sensitive synthesis
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of Sodium Diphenylarsenide: In a Schlenk flask under an inert atmosphere, prepare a solution or suspension of sodium diphenylarsenide. This can be synthesized by the reaction of triphenylarsine with sodium in liquid ammonia or by the cleavage of the As-As bond of tetraphenyldiarsine with sodium.
-
Reaction Setup: In a separate Schlenk flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,2-dichloroethane or 1,2-dibromoethane in anhydrous diethyl ether or THF.
-
Addition of Sodium Diphenylarsenide: Slowly add the solution/suspension of sodium diphenylarsenide to the solution of the dihaloethane at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete (monitoring by TLC or other appropriate methods can be employed if a suitable visualization technique is available).
-
Workup: After the reaction is complete, the resulting mixture is quenched with degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude dpae can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and dichloromethane to afford the pure product as a white solid.
Diagram of the Synthetic Workflow for dpae:
Caption: Synthetic workflow for this compound (dpae).
Benchmarking: Electronic and Steric Properties of dpae vs. dppe
The fundamental differences between arsenic and phosphorus directly impact the ligand properties of dpae and dppe.
Table 1: Comparison of Electronic and Steric Properties of Arsine and Phosphine Ligands
| Property | Phosphine Ligands (e.g., dppe) | Arsine Ligands (e.g., dpae) | Implication for Catalysis |
| σ-Donating Ability | Stronger σ-donor | Weaker σ-donor[2][3] | A less electron-donating ligand can make the metal center more electrophilic, potentially accelerating oxidative addition steps. |
| Metal-Ligand Bond Length | Shorter M-P bond | Longer M-As bond[2][3] | Longer bond lengths can create a more open coordination sphere, reducing steric hindrance around the metal center. |
| Cone Angle | Generally larger | Generally smaller for analogous ligands[2][3] | A smaller cone angle can allow for the coordination of bulkier substrates or facilitate associative ligand substitution pathways. |
| Oxidative Stability | Prone to oxidation to phosphine oxide | More resistant to oxidation[2][3] | Higher stability can lead to longer catalyst lifetimes, especially in reactions that are not strictly anaerobic. |
Diagram of Comparative Ligand Properties:
Caption: Key electronic and steric differences between dppe and dpae.
Potential Catalytic Performance of dpae Complexes: A Forward Look
While direct experimental comparisons of the catalytic activity of dpae and dppe complexes are scarce in the literature, we can extrapolate the potential performance of dpae-based catalysts from the fundamental properties of arsine ligands.
-
Cross-Coupling Reactions: In reactions like the Suzuki or Stille coupling, the oxidative addition of the organic halide to the low-valent metal center is often a key step. The weaker σ-donating ability of dpae could render the metal center more electrophilic, potentially enhancing the rate of this step. Conversely, the reductive elimination step to form the C-C bond might be slower with a more electron-deficient metal center. The larger steric accessibility around the metal due to the longer M-As bonds could also play a significant role, particularly with bulky substrates.
-
Hydrogenation and Hydroformylation: The electronic properties of the ligand are crucial in these reactions for activating H₂ and CO. The different electronic nature of dpae compared to dppe would undoubtedly lead to different activities and selectivities, though the direction of this effect is not immediately obvious without experimental data.
-
Catalyst Stability: The higher oxidative stability of arsine ligands is a significant potential advantage.[2][3] This could lead to more robust catalysts that can tolerate trace amounts of oxygen, simplifying experimental setups and potentially leading to longer catalyst lifetimes in industrial processes.
The Research Gap and Future Outlook
The significant disparity in the volume of research between dppe and dpae is striking. While dppe has been extensively studied and applied, dpae remains a curiosity with largely unexplored catalytic potential. This guide highlights not only the theoretical differences between these two ligands but also the vast, underexplored territory that dpae represents.
The synthesis and characterization of a range of dpae-metal complexes and their systematic evaluation in various catalytic reactions would be a valuable contribution to the field of organometallic chemistry and catalysis. Such studies would provide the much-needed experimental data to either validate the predicted effects of its electronic and steric properties or uncover unexpected reactivity patterns. For researchers looking to explore new frontiers in ligand design and catalysis, the study of this compound complexes offers a promising and largely untapped area of investigation.
References
- Dickson, R. S., & West, B. O. (1961). The synthesis of fluoro- and iodo-arsine derivatives. Australian Journal of Chemistry, 14(4), 555-561.
- Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane.
- Heraeus Precious Metals. (n.d.). Palladium-Phosphine Catalysts.
- Chem-Impex. (n.d.). Bis[1,2-bis(diphenylphosphino)ethane]palladium(0).
- TCI AMERICA. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- RSC Publishing. (2025, October 10). Structural effects of arsine ligands on C–H difunctionalization of thiophene.
- Matsumoto, K., Takahashi, K., Hada, S., & Nakao, Y. (1999). Synthesis and cyclic voltammetry of trinuclear [Pd3(μ3-E)2(dpae)3]2+ clusters; E=S, Se or Te; Dpae=this compound. Polyhedron, 18(8-9), 1201-1206.
- Semantic Scholar. (n.d.). Structural effects of arsine ligands on C–H difunctionalization of thiophene.
Sources
A Comparative Guide to Diarsine and Diphosphine Ligands in Homogeneous Catalysis
In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and efficiency of a catalytic system. For decades, phosphine ligands have been the workhorses of this field, their tunable steric and electronic properties providing a vast playground for catalyst design. Among these, diphosphine ligands, with their chelating ability, have proven particularly effective in a multitude of transformations. However, their heavier pnictogen congeners, diarsine ligands, remain a less explored yet highly promising class of ligands. This guide provides a comprehensive literature review and a comparative analysis of diarsine and diphosphine ligands, offering researchers, scientists, and drug development professionals a detailed understanding of their relative merits and applications, supported by experimental data and established chemical principles.
Fundamental Properties: A Pnictogen Perspective
Phosphorus and arsenic, both Group 15 elements, share valence shell similarities, which translates to analogous structures and coordination modes in their trivalent compounds. Both diarsines and diphosphines act as soft σ-donors and π-acceptors, readily coordinating to transition metals. However, subtle yet significant differences in their atomic properties give rise to distinct electronic and steric profiles.
Arsenic, being larger and less electronegative than phosphorus, forms longer and more polarizable bonds. This fundamental difference has a cascading effect on the properties of the corresponding ligands and their metal complexes.
Synthesis of Representative Ligands: A Comparative Workflow
To understand the practical aspects of working with these ligands, we present a comparative synthesis of two analogous and widely studied examples: 1,2-bis(diphenylphosphino)ethane (dppe) and 1,2-bis(diphenylarsino)ethane (dpae).
Experimental Protocol: Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)
The synthesis of dppe is a well-established procedure, typically involving the reaction of a diphenylphosphide salt with a dihaloethane.[1][2][3]
Step 1: Preparation of Sodium Diphenylphosphide
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (1.0 eq) is dissolved in a suitable solvent, such as liquid ammonia or dry THF. Sodium metal (2.0 eq) is then added portion-wise, leading to the formation of a deep red or orange solution of sodium diphenylphosphide (NaPPh₂).
Causality: The cleavage of a phenyl group from triphenylphosphine by sodium metal is a classic method for generating the highly nucleophilic diphenylphosphide anion. Liquid ammonia is an excellent solvent for this reaction due to its ability to dissolve alkali metals, forming solvated electrons that readily reduce the phosphine.
Step 2: Coupling with 1,2-Dichloroethane
To the solution of NaPPh₂ is slowly added 1,2-dichloroethane (0.5 eq). The reaction mixture is stirred at low temperature (e.g., -78 °C for liquid ammonia) and then allowed to warm to room temperature.
Causality: The diphenylphosphide anion acts as a potent nucleophile, displacing the chloride ions from 1,2-dichloroethane in a standard SN2 reaction to form the desired P-C bonds.
Step 3: Work-up and Purification
The reaction is quenched with a proton source (e.g., water or ammonium chloride) to destroy any unreacted sodium or NaPPh₂. The solvent is then removed, and the crude product is extracted with an organic solvent. The dppe is purified by recrystallization, typically from ethanol or a toluene/hexane mixture, to yield a white crystalline solid.
Experimental Protocol: Synthesis of this compound (dpae)
The synthesis of dpae follows a similar strategy to that of dppe, leveraging the nucleophilicity of the diphenylarsenide anion.
Step 1: Preparation of Sodium Diphenylarsenide
Analogous to the phosphine synthesis, triphenylarsine (1.0 eq) is reacted with sodium metal (2.0 eq) in liquid ammonia or dry THF under an inert atmosphere to generate sodium diphenylarsenide (NaAsPh₂).
Causality: The principles are identical to the phosphine case; the less electronegative arsenic is readily reduced by sodium to form the arsenide anion.
Step 2: Coupling with 1,2-Dichloroethane
1,2-dichloroethane (0.5 eq) is added to the solution of NaAsPh₂, and the reaction is allowed to proceed, similar to the dppe synthesis.
Step 3: Work-up and Purification
The work-up procedure is analogous to that for dppe, with the final product being a white, crystalline solid.
Workflow Diagram: Ligand Synthesis
Caption: Comparative workflow for the synthesis of dppe and dpae.
A Head-to-Head Comparison: Electronic and Steric Properties
The catalytic performance of a ligand is intimately linked to its electronic and steric characteristics. Here, we compare these key parameters for diarsine and diphosphine ligands.
Electronic Effects
The electron-donating ability of a ligand is a crucial factor in many catalytic cycles. A common metric for quantifying this is the Tolman Electronic Parameter (TEP) , which is determined from the C-O stretching frequency of a [LNi(CO)₃] complex. A lower TEP value indicates a more electron-donating ligand.
While extensive TEP data exists for phosphines, data for arsines is less common. However, from the available data and theoretical studies, a clear trend emerges: arsines are generally weaker σ-donors and poorer π-acceptors than their phosphine counterparts . This is attributed to the lower electronegativity and more diffuse orbitals of arsenic.
Steric Effects
The steric bulk of a ligand, often quantified by the Tolman cone angle (θ) , plays a critical role in determining the coordination number of the metal center and the accessibility of substrates.
Due to the longer M-As bond length compared to the M-P bond, a diarsine ligand will generally exert a smaller effective steric hindrance around the metal center than its diphosphine analogue, even though the cone angles of the free ligands might be similar. This can lead to different coordination geometries and reactivities.
| Parameter | Diphosphine (dppe) | Diarsine (dpae) | Rationale for Difference |
| M-E Bond Length (E=P, As) | Shorter | Longer | Larger atomic radius of As. |
| σ-Donating Ability | Stronger | Weaker | Higher electronegativity of P. |
| π-Accepting Ability | Stronger | Weaker | More accessible P-C σ* orbitals. |
| Effective Steric Bulk | Larger | Smaller | Longer M-As bond creates more space. |
Performance in Catalysis: A Comparative Overview
The differences in electronic and steric properties between diarsine and diphosphine ligands manifest in their catalytic performance.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, diphosphine ligands like dppe are widely used and have been extensively studied.[4][5] They are known to stabilize the palladium catalyst and promote key steps in the catalytic cycle.
Comparative studies have shown that in certain contexts, diarsine ligands can offer advantages. For instance, in the Pd-catalyzed C-H difunctionalization of thiophene, triphenylarsine was found to be a superior ligand to triphenylphosphine, a phenomenon attributed to the greater resistance of arsines to oxidation under the reaction conditions. While this is a monodentate example, it highlights a key potential advantage of arsine ligands in general.
The weaker σ-donation of diarsine ligands can also be beneficial in reactions where a more electrophilic metal center is desired to facilitate substrate activation.
Asymmetric Catalysis
In asymmetric catalysis, the development of chiral diphosphine ligands has been a major driving force.[6][7] The rigid backbone of many chiral diphosphines allows for effective transfer of chirality to the substrate.
The use of chiral diarsine ligands in asymmetric catalysis is less explored. However, the different steric and electronic properties of diarsines could potentially lead to complementary or even superior enantioselectivities in certain reactions. The longer M-As bonds might allow for different substrate binding geometries, opening up new possibilities for enantioselective transformations.
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
Diphosphine ligands have undeniably earned their place as a cornerstone of homogeneous catalysis. Their versatility and tunability have led to countless groundbreaking discoveries. However, this guide has highlighted that their diarsine counterparts, while less studied, possess a unique set of properties that make them compelling alternatives.
The weaker σ-donation, different steric profiles, and potentially higher oxidative stability of diarsine ligands offer exciting opportunities for catalyst development. As the demand for more efficient and selective catalytic systems grows, a deeper exploration of diarsine ligands is warranted. Comparative studies across a broader range of catalytic transformations are needed to fully elucidate their potential and define the specific applications where they may outperform their well-established phosphine cousins. The continued investigation into the synthesis, characterization, and catalytic application of diarsine ligands promises to open new avenues in the ever-evolving field of homogeneous catalysis.
References
-
Palladium(II) complexes bearing 1,2-bis(diphenylphosphino)ethane (dppe) (19 and 20). (n.d.). ResearchGate. [Link]
-
1,2-Bis(diphenylphosphino)ethane. (n.d.). Wikipedia. [Link]
-
Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. (2025). ResearchGate. [Link]
-
Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced. (n.d.). PDF Free Download. [Link]
-
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (n.d.). PMC. [Link]
-
Diarsine- vs diphosphine-protected Au 13 clusters: Effect of subtle geometric differences on optical property and electronic structure. (2021). AIP Publishing. [Link]
-
1,2-Bis(diphenylphosphino)ethane. (n.d.). Grokipedia. [Link]
-
A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. (2022). Nature. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Novel Diastereomeric Diphosphine Ligands and Their Applications in Asymmetric Hydrogenation Reactions. (2025). ResearchGate. [Link]
-
complexes of bi- and tri-dentate phosphines ligands: Precursor for palladium-phosphorous nanoparticles and activity towards Suzuki-Miyaura coupling. (n.d.). RSC Publishing. [Link]
-
Diphosphine ligand – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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Diphosphine ligand 9. Comparison of the best results obtained in the... (n.d.). ResearchGate. [Link]
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Mononuclear Palladium(I) and Palladium(III) Coordination Compounds. (2025). ChemRxiv. [Link]
-
Chiral diphosphine ligands evaluated in the asymmetric 1,4-reduction. (n.d.). ResearchGate. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). NIH. [Link]
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Safety Operating Guide
Navigating the Gauntlet: A Step-by-Step Guide to the Safe Disposal of 1,2-Bis(diphenylarsino)ethane
For the researcher navigating the complexities of organometallic chemistry, the synthesis and application of compounds like 1,2-Bis(diphenylarsino)ethane (dpae) represent the forefront of innovation. However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of dpae, moving beyond mere compliance to instill a culture of comprehensive safety.
The inherent toxicity of arsenic and its organic derivatives necessitates a disposal protocol that is not merely a suggestion but a critical component of your experimental workflow. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the overall safety and integrity of your laboratory and the environment.
The Criticality of Proper Disposal: Understanding the Hazard
This compound is an organoarsenic compound. All arsenic-containing substances are recognized for their significant toxicity and carcinogenic potential.[1] Improper disposal can lead to severe environmental contamination and pose a significant health risk. Therefore, all waste streams containing dpae, regardless of concentration, must be treated as hazardous waste. Drain disposal of any material contaminated with dpae is strictly prohibited.[1]
| Hazard Profile: this compound (Anticipated) | |
| Compound Type | Organoarsenic |
| Primary Hazards | Highly Toxic, Carcinogen, Environmental Hazard |
| Routes of Exposure | Inhalation, Ingestion, Skin Contact |
| Waste Classification | Hazardous Waste |
Note: This profile is based on the general hazards of organoarsenic compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted if available, but in its absence, a high degree of caution is warranted.
Phase 1: Pre-Disposal Planning and Segregation
Effective waste management begins before the first gram of dpae is weighed. The principle of "cradle-to-grave" responsibility for hazardous materials is paramount.
Designated Work Area
All work with dpae should be conducted in a designated area, clearly labeled with appropriate hazard warnings (e.g., "Carcinogen in Use Area").[1] This area should ideally be within a certified chemical fume hood to minimize inhalation exposure. All equipment and personal protective equipment (PPE) used in this area should be considered contaminated and handled accordingly.[1]
Waste Stream Segregation
From the outset of your experiment, you must segregate waste into distinct, clearly labeled containers. Never mix dpae waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Caption: Waste Segregation Workflow for dpae.
Phase 2: Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and packaging dpae waste for collection by your institution's hazardous waste management team.
Step 1: Collection of Solid Waste
-
Gross Contamination: Any solid materials, such as gloves, absorbent paper, or weighing boats, that have come into direct contact with dpae must be considered hazardous waste.
-
Packaging: Place these materials immediately into a designated, sealable, and clearly labeled solid waste container. A heavy-duty plastic bag or a pail with a lid is often suitable. The label must include:
-
"Hazardous Waste"
-
"Arsenic Compound Waste (Solid)"
-
The full chemical name: "this compound"
-
Accumulation start date
-
Your name, lab number, and contact information.
-
Step 2: Collection of Liquid Waste
-
Waste Streams: This includes any residual dpae, solvents used to rinse glassware, and any liquid byproducts from reactions involving dpae.
-
Packaging:
-
Collect all liquid waste in a sealable, compatible container, such as a brown glass bottle.[1]
-
Ensure the container is properly labeled with all the information required for solid waste, specifying "Liquid" waste.
-
Crucially, this container must be kept in secondary containment (e.g., a plastic tub) to prevent spills.
-
Step 3: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse all non-disposable equipment (glassware, spatulas, etc.) with a suitable organic solvent to remove residual dpae. This initial rinse solvent is highly contaminated and must be collected as liquid hazardous waste .
-
Secondary Rinse: Perform a subsequent rinse with copious amounts of water. This rinse water must also be collected as hazardous waste.[1] Do not assume that the concentration of arsenic is low enough for drain disposal.
-
Final Cleaning: After these decontamination steps, the glassware can be washed using standard laboratory procedures.
Phase 3: Final Packaging and Disposal Request
-
Secure Packaging: Once your waste containers are ready for pickup (typically when they are about 90% full), ensure the lids are tightly sealed.
-
Final Inspection: Check that all labels are legible, accurate, and complete.
-
Submit for Pickup: Complete and submit a chemical waste pickup request form as required by your institution's EHS department.[1] Store the sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected.
Caption: Decision Tree for dpae Waste Disposal.
Spill Management: Immediate Actions
In the event of a spill of any amount of dpae, it must be treated as a major spill event.[1]
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.
-
Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.
-
Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a spill of an organoarsenic compound without specific training and equipment.
By adhering to these rigorous protocols, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of scientific responsibility. The proper management of hazardous waste is a non-negotiable aspect of professional research and a cornerstone of a trusted and authoritative laboratory environment.
References
-
Drexel University. (2013, March 23). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Arsenate and Arsenic (V) Solution. Retrieved from [Link]
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Mastering the Handling of 1,2-Bis(diphenylarsino)ethane: A Guide to Essential Protective Measures
The primary hazard of 1,2-Bis(diphenylarsino)ethane stems from its arsenic content. Arsenic compounds are classified as highly toxic and carcinogenic.[1][2] Exposure can occur through inhalation of dust, skin absorption, or ingestion, leading to both acute and chronic health effects.[2][3] Therefore, the entire handling lifecycle—from preparation to disposal—must be conducted within a framework of rigorous control measures designed to eliminate any potential for exposure.
I. Hazard & Exposure Control Summary
Before any manipulation of this compound, a thorough understanding of the risks and the corresponding control measures is imperative. The Occupational Safety and Health Administration (OSHA) sets a permissible exposure limit (PEL) for organic arsenic compounds at 0.5 milligrams per cubic meter of air over an eight-hour work shift.[4] All procedures must be designed to remain well below this limit.
| Parameter | Guideline | Source |
| Primary Hazards | Highly Toxic, Carcinogen, Skin/Eye Irritant | [1][2] |
| Routes of Exposure | Inhalation, Skin Contact, Ingestion | [2][3] |
| OSHA PEL (Organic Arsenicals) | 0.5 mg/m³ (8-hour TWA) | [4] |
| Primary Engineering Control | Certified Chemical Fume Hood or Glovebox | [1][3] |
| Designated Work Area | Required, with clear hazard labeling | [1][5] |
II. Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are foundational, a comprehensive PPE strategy is mandatory to prevent any direct contact with the substance. The selection of PPE must be deliberate, accounting for the compound's physical state (solid/dust) and the nature of the handling procedures.
-
Hand Protection: Double-gloving with nitrile gloves is the recommended minimum.[3][5] Nitrile provides adequate protection against incidental contact with arsenic-contaminated dusts.[6] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[5] For tasks with a higher risk of contamination, such as large-scale transfers or cleanup of spills, disposable coveralls should be worn over normal laboratory attire.[4] All protective clothing should be removed before leaving the designated work area.[5] Work clothing should never be taken home.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, given the high toxicity, the use of chemical splash goggles in combination with a full-face shield is strongly advised to protect against accidental splashes or dust dispersion.[1][2]
-
Respiratory Protection: All manipulations that could generate dust or aerosols must be conducted within a certified chemical fume hood or glovebox.[1][3] If airborne concentrations are expected to exceed the PEL, or during a major spill cleanup, a full-face respirator with appropriate cartridges for arsenic dust must be used.[1][4] All personnel requiring respirators must be properly fit-tested and trained in their use.[1]
III. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is essential for minimizing risk. The following protocol outlines the critical steps for safely handling this compound.
1. Preparation and Designated Area Setup:
- Designate a specific area within a certified chemical fume hood for all work with the compound.[1][5]
- Label the designated area clearly with "DANGER: ARSENIC COMPOUND - CANCER HAZARD".[1]
- Ensure a working eyewash station and safety shower are immediately accessible.[5]
- Assemble all necessary equipment (glassware, spatulas, etc.) within the fume hood before introducing the compound.
- Line the work surface of the fume hood with disposable absorbent pads to contain any minor spills.
2. Handling and Manipulation:
- Don all required PPE before entering the designated area.
- Carefully weigh the solid compound within the fume hood. Use gentle motions to avoid generating dust.
- If making a solution, add the solvent to the vessel containing the arsenic compound slowly to prevent splashing.
- Keep all containers of the compound tightly sealed when not in immediate use.[5]
3. Post-Handling Decontamination:
- Upon completion of work, decontaminate all non-disposable equipment. The rinse water from this decontamination must be collected as hazardous waste.[5]
- Wipe down the designated work area with an appropriate cleaning agent, collecting the wipes as contaminated waste.
- Carefully remove PPE, avoiding contact with any contaminated surfaces. Disposable items (gloves, pads, coveralls) must be placed in a designated hazardous waste container.[5]
- Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.[3][5]
IV. Disposal Plan: Ensuring Compliant Waste Management
The disposal of arsenic-containing waste is strictly regulated. All waste streams must be treated as hazardous.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: All solutions containing the compound, as well as all rinse water from decontamination, must be collected in a sealed, compatible container (e.g., a glass bottle).[5]
-
Labeling and Disposal: Waste containers must be accurately labeled with "HAZARDOUS WASTE - ARSENIC" and a full description of the contents.[7] Disposal must proceed through your institution's hazardous waste management program.[5] Under no circumstances should arsenic waste be disposed of down the drain.[5]
Workflow for Handling Organoarsenic Compounds
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- Arsenic and its compounds: What can I do? - Hazards in Collections. (n.d.).
- General overview of safe handling of arsenic containing compounds. (1985, June 3). Occupational Safety and Health Administration.
- Working Safely with Arsenic Guideline. The University of Queensland.
- Standard Operating Procedures For Handling, Storage and Disposal of Sodium Arsenate and Arsenic (V) Solution. (2013, March 23). Drexel University.
- SAFETY DATA SHEET: 1,2-Bis(diphenylphosphino)ethane. (2019, February 22). Fisher Scientific.
- Standard Operating Procedure for the use of Arsenic. Western Carolina University.
- Arsenic 1 Level Hygiene Procedures. (2009, July 26).
- Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. wcu.edu [wcu.edu]
- 2. reviewboard.ca [reviewboard.ca]
- 3. Working Safely with Arsenic Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]
- 5. drexel.edu [drexel.edu]
- 6. hazardsincollections.org.uk [hazardsincollections.org.uk]
- 7. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
